Montelukast, cis-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDWCPVSPXUMX-LNMNGANESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774538-96-4 | |
| Record name | Montelukast, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONTELUKAST, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Targeted Synthesis and Isolation of cis-Montelukast for Research
Executive Summary
This technical guide details the controlled generation, isolation, and characterization of cis-Montelukast (the Z-isomer), a critical impurity and degradation product of the leukotriene receptor antagonist Montelukast.
While the active pharmaceutical ingredient (API) exists as the R,E-isomer, the cis-isomer forms readily upon exposure to light. For research and analytical method development (specifically for ICH Q3A/B compliance), de novo total synthesis is inefficient. Instead, the industry-standard protocol involves photochemical isomerization of the commercial trans-isomer followed by high-performance chromatographic isolation.
Critical Distinction: Researchers must not confuse cis-Montelukast (geometric isomer) with Montelukast Impurity A (EP), which typically refers to the S-enantiomer. This guide focuses strictly on the geometric cis-isomer.
The Stereochemical Context
Montelukast possesses a styrene-like double bond connecting the quinoline ring to the rest of the molecule. The therapeutic efficacy relies on the trans (
Structural Comparison
| Feature | Montelukast (API) | cis-Montelukast (Target) |
| Configuration | R-configuration, E-alkene (Trans) | R-configuration, Z-alkene (Cis) |
| Origin | Synthetic Process | Photolytic Degradation |
| Molecular Weight | 586.2 g/mol | 586.2 g/mol |
| Key NMR Feature | Vinyl coupling | Vinyl coupling |
| Regulatory ID | API | Impurity (often Impurity G in EP contexts) |
Mechanism of Formation: Photostationary State (PSS)
The synthesis relies on the principle of photo-reversibility . Upon irradiation with UV or broad-spectrum light, the trans-alkene absorbs a photon, entering an excited singlet state. Relaxation to the ground state results in a mixture of cis and trans isomers.
Because the reaction is reversible (
Reaction Pathway Diagram
Caption: The reversible photo-isomerization pathway. Note the critical oxidative side reaction if oxygen is present.
Experimental Protocol: Targeted Generation
Objective: Generate ~500 mg of cis-Montelukast for use as a Reference Standard.
Reagents & Equipment
-
Precursor: Montelukast Sodium (Commercial Grade, >98% purity).
-
Solvent: Methanol (HPLC Grade). Note: Ethanol is also acceptable, but Methanol often provides sharper chromatographic peaks for monitoring.
-
Light Source: UV Lamp (365 nm) or broad-spectrum LED daylight simulator.
-
Atmosphere: Nitrogen or Argon gas.
-
Purification: Preparative HPLC (C18 column).
Step-by-Step Methodology
Step 1: Preparation and Degassing (Critical)
Dissolve 1.0 g of Montelukast Sodium in 100 mL of Methanol.
-
Expert Insight: Before irradiation, you must purge the solution with Nitrogen for 15 minutes. Montelukast is highly susceptible to oxidation to form Montelukast Sulfoxide (Impurity C).[1] If
is present during irradiation, the sulfoxide yield will increase, complicating purification [1].
Step 2: Controlled Irradiation
Place the sealed, nitrogen-purged vessel under the light source.
-
Distance: 10–15 cm from the source to avoid thermal degradation.
-
Temperature Control: Maintain at 20–25°C. Excessive heat promotes other degradation pathways.
-
Duration: Irradiate for 4–6 hours.
-
Monitoring: Aliquot 10 µL every hour for HPLC analysis. Stop when the cis-isomer peak reaches a plateau (typically 20–40% of total area). Do not over-irradiate, as secondary degradants will accumulate.
Step 3: Isolation via Preparative HPLC
The crude mixture will contain Montelukast (trans), cis-Montelukast, and trace sulfoxides. Separation requires a reverse-phase method.
| Parameter | Condition |
| Column | C18 Prep Column (e.g., 250 x 20 mm, 5-10 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 15–20 mL/min (system dependent) |
| Detection | UV at 254 nm or 280 nm |
-
Collection Strategy: The cis-isomer typically elutes after the trans-isomer in reverse-phase systems due to slightly higher lipophilicity/shape selectivity, though this can vary by column phase. Collect fractions corresponding to the impurity peak.
Step 4: Desalting and Drying
-
Combine pure fractions.
-
Evaporate Acetonitrile under reduced pressure (Rotavap) at <35°C.
-
Lyophilize (freeze-dry) the remaining aqueous phase to obtain the amorphous solid.
-
Storage: Store immediately in amber vials at -20°C under Argon.
Analytical Characterization
To validate the synthesized material as a Reference Standard, you must prove its identity and purity.
HPLC-UV Profile
The cis-isomer is resolved from the parent drug.
-
Relative Retention Time (RRT): Typically 1.1 to 1.2 (relative to Montelukast) on C18 columns [2].
-
Purity Requirement: >95% for structural elucidation; >99% for quantitative reference standard use.
1H-NMR Spectroscopy (The Definitive Test)
Mass spectrometry (LC-MS) will show the same parent ion (
-
Trans-Montelukast: The olefinic protons exhibit a coupling constant (
) of 15–16 Hz , characteristic of trans-alkenes. -
Cis-Montelukast: The olefinic protons exhibit a coupling constant (
) of 11–13 Hz , characteristic of cis-alkenes. -
Observation: Look for the vinyl region (6.0–8.0 ppm). The shift of the vinyl protons will also change slightly upfield/downfield depending on the solvent (DMSO-
or ).
Workflow Diagram
Caption: The operational workflow from commercial precursor to validated standard.
References
-
Maifi, H. et al. (2014). Montelukast Photodegradation: Elucidation of Φ-order Kinetics. Journal of Photochemistry and Photobiology A: Chemistry.
-
Sahu, P.K. et al. (2013). Overview of Impurity Profiling: Montelukast Sodium.[1][2][3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis.
- USP/EP Monographs. Montelukast Sodium. (Refer to current USP <621> or EP 2.2.
Sources
- 1. CN105646344A - Purification method of montelukast - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2012077123A1 - Purification of montelukast using a simulated moving bed - Google Patents [patents.google.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Guide: Photochemical Isomerization of Montelukast to cis-Isomer
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the photochemical degradation of Montelukast Sodium, specifically its isomerization from the active R,E-configuration to the pharmacologically inactive cis-isomer (R,Z-isomer). Designed for analytical scientists and formulation engineers, this document details the molecular mechanism of the styryl moiety rotation, kinetic profiles under UV/VIS exposure, and validated HPLC protocols for separation. It addresses the critical regulatory requirement to control this impurity (USP/EP Impurity G) below 0.15% in API and 0.20% in dosage forms.
Molecular Mechanism of Isomerization
Montelukast Sodium contains a photosensitive styryl moiety (a conjugated prop-1-enyl group connecting the quinoline and phenyl rings).[1] The active pharmaceutical ingredient (API) exists as the (R,E) -isomer.[1] Upon exposure to light—specifically in the UV-A (320–400 nm) and visible blue spectrum—the molecule undergoes geometric isomerization.
The Styryl Chromophore Excitation
The isomerization is driven by a
-
Excitation: Photon absorption promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
-
Bond Order Reduction: This excitation reduces the double-bond character of the alkene, allowing free rotation around the C-C bond.
-
Relaxation: The molecule relaxes back to the ground state. Due to steric hindrance and thermodynamic stability, a portion of the molecules settle into the Z (cis) configuration.
Technical Note: While often conflated in general discussions, the cis-isomer (geometric impurity) is distinct from the S-enantiomer (chiral impurity at the thioether side chain).[1] Photochemical stress primarily drives the geometric E
Visualization of the Isomerization Pathway
Figure 1: Mechanistic pathway of Montelukast photo-isomerization showing the critical
Kinetic Profile & Stability
Understanding the kinetics of degradation is vital for establishing shelf-life and handling protocols.
Reaction Order
In dilute solutions, the photodegradation of Montelukast typically follows Zero-Order Kinetics (rate is independent of concentration) or pseudo-first-order kinetics depending on the solvent system and light intensity.
-
Solution State: Highly unstable. Exposure to ambient laboratory light can induce measurable isomerization within 20 minutes.[2]
-
Solid State: Significantly more stable but still susceptible to surface degradation if not film-coated or stored in opaque containers.[1]
Comparative Stability Data
The following table summarizes degradation rates observed under ICH Q1B forced degradation conditions (Xenon arc lamp).
| Condition | Matrix | Duration | cis-Isomer Formation (%) |
| Ambient Light | Methanol Solution | 1 Hour | > 15.0% |
| Amber Glass | Methanol Solution | 24 Hours | < 0.1% |
| UV (254 nm) | Solid State (Powder) | 24 Hours | 2.0 - 5.0% |
| UV (365 nm) | Film-Coated Tablet | 24 Hours | < 0.2% |
Analytical Strategy: Separation & Quantitation
The separation of the cis-isomer (Impurity G) from the parent Montelukast peak is challenging due to their structural similarity. The following protocol is a validated, self-validating system based on USP/EP monographs and high-resolution HPLC studies.
Critical Method Parameters (CMP)
-
Column Selection: A C18 column with high carbon load or a Phenyl-Hexyl column is required to maximize
interaction differences between the planar trans isomer and the twisted cis isomer. -
Sample Preparation: CRITICAL. All solutions must be prepared in amber glassware. If amber glass is unavailable, wrap clear glass in aluminum foil immediately.
-
System Suitability: The resolution (
) between Montelukast and the cis-isomer must be NLT 2.5 (USP requirement).
Validated HPLC Protocol
This method utilizes a L11 column (Phenyl groups chemically bonded to porous silica particles) which offers superior selectivity for geometric isomers compared to standard C18.[1]
Instrument: HPLC with UV or Fluorescence Detector Column: USP L11 (e.g., 4.6 mm × 5 cm, 1.8 µm or equivalent Phenyl-Hexyl) Column Temp: 30°C[1]
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (or Ammonium Acetate buffer pH 5.7 for MS compatibility)[1]
-
Mode: Isocratic or Gradient (Typical mix 40:60 A:B)
Detection:
-
Primary: UV at 238 nm (Isosbestic point approximation) or 280 nm.[1]
-
High Sensitivity: Fluorescence (Excitation: 305 nm, Emission: 370 nm).[1]
Analytical Workflow Diagram
Figure 2: Decision tree for the analytical separation of Montelukast and its cis-isomer.
Mitigation Strategies
To ensure product quality meets the ICH Q3B(R2) thresholds, the following control strategies must be implemented:
-
Manufacturing Environment: Use yellow (sodium vapor) light or UV-filtered LED lighting in suites where open handling of Montelukast occurs.[1]
-
Formulation:
-
Opacifiers: Incorporate Titanium Dioxide (
) or Iron Oxides in the tablet film coating. -
Packaging: Use Alu-Alu blisters or double-polyethylene bags inside opaque drums for API storage.
-
-
Solvent Engineering: During crystallization, avoid prolonged holding times in clear solutions. If holding is necessary, ensure the tank is jacketed and light-tight.
References
-
United States Pharmacopeia (USP). Montelukast Sodium Monograph: Organic Impurities. USP-NF.[1] [1]
-
Maafi, M., & Maafi, W. (2014).[4][5] Montelukast Photodegradation: Elucidation of Φ-order Kinetics, Determination of Quantum Yields and Application to Actinometry. International Journal of Pharmaceutics.
-
Roman, J., et al. (2011). Stability Indicating LC Method to Determination of Sodium Montelukast in Pharmaceutical Dosage Form and its Photodegradation Kinetics. Journal of Chromatographic Science.
-
European Pharmacopoeia (Ph. Eur.). Montelukast Sodium: Impurity G (Cis-isomer).[1] EDQM.
-
PubChem. Montelukast, cis-isomer (Compound Summary).[1] National Library of Medicine. [1]
Sources
- 1. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. drugfuture.com [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of cis-Montelukast (Impurity G)
Executive Summary
cis-Montelukast (USP/EP Impurity G) is the primary photo-degradation product of Montelukast Sodium.[1] Its formation occurs via the light-induced isomerization of the styrene double bond from the active E (trans) configuration to the thermodynamically less stable Z (cis) configuration.[1]
Differentiation between the active drug and this impurity is critical for stability testing and quality control.[2] While Mass Spectrometry (MS) provides identical molecular ions (
This guide provides a self-validating workflow for the isolation and spectroscopic confirmation of cis-Montelukast, designed for application scientists in pharmaceutical analysis.
Structural Analysis & Formation Mechanism
Montelukast contains a styryl moiety susceptible to photo-isomerization.[1] Under ambient light (specifically UV
-
Parent Drug: (
)-Montelukast.[1][3][4][5][6][7] The alkene protons are trans, allowing for maximum -orbital overlap and planarity.[1] -
Impurity: (
)-Montelukast.[1][3][4][5][6][7][8] The alkene protons are cis, introducing steric strain between the quinoline ring and the phenyl ring, disrupting planarity and altering the UV absorption profile.[2]
Diagram 1: Photo-Isomerization Pathway
Figure 1: Mechanism of photo-isomerization. The reaction is reversible but favors the cis-isomer accumulation under continuous light exposure.[1]
Isolation Strategy (HPLC)
Before spectroscopic characterization, the cis-isomer must be isolated from the bulk drug matrix.[1] Direct analysis of the mixture is often confounded by the overwhelming signal of the trans-isomer.[1]
Protocol: Semi-Preparative Isolation
Objective: Obtain
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl or C18 (250 x 10 mm, 5 µm) | Phenyl-hexyl phases offer superior selectivity for geometric isomers via |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid, improving peak shape.[2] |
| Mobile Phase B | Acetonitrile | Aprotic solvent prevents solvolysis during fraction collection.[2] |
| Gradient | 50% B to 90% B over 20 min | Shallow gradient maximizes resolution between the closely eluting isomers.[2] |
| Detection | UV at 254 nm | Isosbestic Point: 254 nm is chosen because both isomers absorb equally here, allowing accurate relative quantification.[2] |
| Elution Order | 1. cis-Montelukast2.[1][3][7][8] trans-Montelukast | The cis-isomer is more polar (less planar) and typically elutes before the trans-isomer on reverse-phase columns.[1] |
Step-by-Step Workflow:
-
Stress Testing: Expose a 1 mg/mL solution of Montelukast Sodium (in Methanol) to ambient sunlight or a UV lamp (365 nm) for 4 hours.[1][2]
-
Verification: Inject onto analytical HPLC. The cis-isomer peak (RRT ~0.8-0.[1][2]9) should increase to ~10-20%.[1]
-
Isolation: Inject concentrated sample onto the Semi-Prep column. Collect the peak eluting immediately prior to the main peak.[2]
-
Lyophilization: Freeze-dry the fraction to remove solvent/buffer.[1][2] Do not use rotary evaporation at high heat as it may induce reverse isomerization.[1][2]
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR is the only self-validating method because the scalar coupling constant (
Sample Preparation: Dissolve ~5 mg of isolated cis-Montelukast in 0.6 mL of Methanol-d4 (CD3OD) . Note: DMSO-d6 is an alternative, but Methanol-d4 provides sharper resolution in the olefinic region.[1]
Key Diagnostic Signals:
| Feature | trans-Montelukast (Parent) | cis-Montelukast (Impurity) | Interpretation (Self-Validation) |
| Olefinic Protons | The cis-isomer protons are shielded (shifted upfield) due to loss of conjugation planarity.[1] | ||
| Coupling Constant ( | 15.5 - 16.5 Hz | 11.0 - 12.5 Hz | CRITICAL: A |
| Methyl Group | Doublet at | Doublet at | Unchanged; used as an internal integration reference.[2] |
B. Mass Spectrometry (MS)
MS is confirmatory for molecular weight but not stereochemistry.[1][2]
-
Ionization: ESI Positive Mode ([M+H]
). -
Parent Ion:
586.2 (Identical for both isomers).[1][2] -
Utility: Proves the impurity is an isomer and not a degradant like the sulfoxide (
602) or methyl ketone ( varies).[1]
C. UV-Visible Spectroscopy
The loss of planarity in the cis-isomer reduces the effective conjugation length.[1]
- : The cis-isomer typically shows a hypsochromic shift (blue shift) and hypochromic effect (lower intensity) in the 280-350 nm range compared to the trans-isomer.[1]
-
Diagnostic: Ratio of Absorbance (A280/A254) will differ between the two peaks in the HPLC chromatogram.
Characterization Workflow Diagram
Diagram 2: Analytical Decision Tree
Figure 2: Step-by-step decision tree for confirming the identity of Impurity G.
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) 10.0 .[1][2] Montelukast Sodium Monograph (01/2017:2583).[1][2] Strasbourg, France: EDQM.[2] (Defines Impurity G).
-
U.S. Pharmacopeia (USP) . Montelukast Sodium Monograph. Rockville, MD: USP Convention.[2] (Defines Montelukast Related Compound B).[1][2][3][8] [1]
-
Alsarra, I. A., et al. (2005).[1][2] "Stability of Montelukast Sodium in Solution and Solid State". Journal of Pharmaceutical and Biomedical Analysis, 37(5), 897-902.[1] (Discusses photo-isomerization kinetics).
-
PubChem Compound Summary . "Montelukast, cis-".[1][3][4][5][7][8] National Center for Biotechnology Information.[1][2] (Chemical Structure and Identifiers). [1]
-
Ma, M., et al. (2018).[1][2] "Impurity profiling of montelukast sodium by LC-MS/MS and NMR". Journal of Pharmaceutical Analysis. (General reference for impurity profiling workflows).
Sources
- 1. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, Methanol-d4, simulated) (NP0000460) [np-mrd.org]
- 3. allmpus.com [allmpus.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Montelukast Cis-Isomer - Acanthus Research [acanthusresearch.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. veeprho.com [veeprho.com]
- 8. Montelukast EP Impurity G - Opulent Pharma [opulentpharma.com]
The Montelukast Cis-Isomer: Mechanisms of Formation, Detection, and Control
Executive Summary
Montelukast sodium is a potent leukotriene receptor antagonist (LTRA) utilized in the management of asthma and allergic rhinitis. The pharmacological activity of Montelukast resides specifically in the (R,E)-isomer . However, the presence of the alkene linker connecting the quinoline and phenyl moieties introduces a critical stability challenge: the formation of the cis-isomer (Z-isomer), a major degradation impurity.
This guide provides a deep technical analysis of the cis-isomer's formation via two distinct pathways: synthetic errors (during the Heck reaction) and photolytic degradation (post-synthesis). It details the mechanistic causality, analytical detection via HPLC, and rigorous control strategies required for regulatory compliance (ICH Q1B, USP/EP standards).
Structural Chemistry & Stereoselectivity
The efficacy of Montelukast is strictly stereodependent. The molecule features a chiral center at the thioether side chain and a styrene-like double bond.
-
Active Pharmaceutical Ingredient (API): (R,E)-Montelukast.[1][2][3] The alkene is in the trans (E) configuration, which is thermodynamically favored and fits the CysLT1 receptor binding pocket.
-
The Impurity: (R,Z)-Montelukast (Cis-isomer).[4][5] This geometric isomer is pharmacologically inactive and is classified as a specified impurity (e.g., EP Impurity G , USP Cis-Isomer ).
Thermodynamic vs. Kinetic Stability
While the trans-isomer is thermodynamically more stable due to reduced steric hindrance between the bulky quinoline and phenyl groups, the energy barrier for rotation around the double bond is lowered significantly upon excitation (light) or specific catalytic conditions, allowing conversion to the cis-form.
Mechanisms of Formation[6][7]
Pathway A: Synthetic Origin (The Heck Reaction)
The industrial synthesis of Montelukast typically involves a Heck coupling reaction between a styrene derivative and a quinoline halide.
The Mechanism: The Palladium-catalyzed cross-coupling proceeds via a catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the Quinoline-Halide bond.
-
Migratory Insertion: The alkene coordinates to the Pd complex. A syn-insertion occurs.
- -Hydride Elimination: This is the stereodefining step. To regenerate the Pd-hydride and release the product, the complex must undergo a syn-elimination.
Why the Cis-Isomer Forms: In standard Heck reactions, the steric bulk of the substituents forces the complex into a conformation that yields the trans-alkene (E-isomer) upon elimination. However, "leakage" to the cis-isomer occurs if:
-
Ligand Effects: Bulky or bidentate phosphine ligands distort the transition state geometry.
-
Temperature Stress: Excessive heat can overcome the rotational barrier prior to elimination.
-
Catalyst Degradation: Formation of Palladium black (heterogeneous species) can alter stereoselectivity.
Visualization: The Heck Catalytic Cycle & Isomerization Risk
Caption: Figure 1. The Heck catalytic cycle showing the bifurcation at the
Pathway B: Degradation Origin (Photo-isomerization)
This is the primary source of the cis-isomer in finished dosage forms. Montelukast is highly photosensitive.[6][7]
The Mechanism:
-
Absorption: The conjugated
-system absorbs UV/Visible light (maxima ~340-350 nm). -
Excitation: An electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) (
), generating an excited singlet state ( ). -
Bond Order Reduction: In the excited state, the double bond character is temporarily lost, allowing free rotation around the central C-C bond.
-
Relaxation: The molecule relaxes back to the ground state (
) through a conical intersection. It can land in either the trans or cis configuration.[6] Because the cis state is kinetically accessible and the reaction is reversible, a photostationary state (PSS) is reached, often containing 10-20% cis-isomer if unchecked.
Visualization: Photochemical Pathway
Caption: Figure 2. The photo-isomerization mechanism. UV absorption disrupts the pi-bond, creating a twisted intermediate that relaxes into the undesirable cis-configuration.
Analytical Characterization
Separating the cis and trans isomers requires high-resolution chromatography due to their structural similarity.
Recommended HPLC Protocol
The following method is based on validated protocols capable of resolving the geometric isomers (Impurity G from API).
| Parameter | Condition | Rationale |
| Column | L11 (Phenyl) or C18, 4.6 x 250 mm, 5 µm | Phenyl columns often provide better selectivity for geometric isomers via |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidic pH suppresses ionization of the carboxylic acid, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | Aprotic solvent suitable for reversed-phase gradient. |
| Gradient | 60% B to 90% B over 20 mins | Gradient elution is necessary to separate the main peak from late-eluting dimers and early-eluting polar impurities. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 4.6mm columns. |
| Detection | UV @ 255 nm or 280 nm | 255 nm is near the isosbestic point; 280 nm is specific to the styrene chromophore. |
| Retention Time | Trans: ~14 min | Cis: ~15-16 min |
Self-Validating Check:
-
Resolution (Rs): Must be > 1.5 between Montelukast and Cis-isomer.
-
System Suitability: Inject a standard containing known quantities of Impurity G (Cis) to confirm retention time marking.
Control Strategies
A. Synthetic Control (Process Chemistry)
To minimize cis-formation during the Heck reaction:
-
Catalyst Selection: Use Pd(OAc)
with Tri-o-tolylphosphine ( ). The bulky ligand enhances trans-selectivity. -
Temperature Management: Maintain reaction temperature strictly between 80-100°C. Exceeding 110°C exponentially increases thermal isomerization.
-
Purification: If cis levels exceed 0.1%, recrystallization from toluene/acetonitrile is effective. The trans-isomer crystallizes preferentially, leaving the cis-isomer in the mother liquor.
B. Formulation & Storage (Stability)
To prevent post-manufacturing degradation (ICH Q1B):
-
Light Shielding: All manufacturing must occur under yellow light (sodium vapor, cutoff < 500 nm).
-
Packaging: Final dosage forms must be packaged in alu-alu blisters or opaque white plastic bottles with desiccant. Clear blisters are strictly prohibited.
-
Coating: Apply a film coating containing Titanium Dioxide (UV blocker) and Iron Oxide (pigment) to the tablet core to act as a physical light barrier.
References
-
European Pharmacopoeia (Ph. Eur.) . Montelukast Sodium Monograph 2583. (Defines Impurity G as the cis-isomer).
-
Maafi, M., & Maafi, W. (2014).[8] Montelukast Photodegradation: Elucidation of Ф-order Kinetics, Determination of Quantum Yields and Application to Actinometry. International Journal of Pharmaceutics. (Details the quantum yield of Trans-to-Cis conversion).
-
Redondo, J., et al. (2015). An Enantioselective Formal Synthesis of Montelukast Sodium. Journal of Organic Chemistry. (Discusses Heck reaction selectivity).
-
ICH Harmonised Tripartite Guideline . Photostability Testing of New Drug Substances and Products Q1B. (Regulatory framework for light stress testing).
-
PubChem . Montelukast Cis-Isomer (Compound Summary). (Chemical structure and identifiers).
Sources
- 1. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Montelukast Cis-Isomer - Acanthus Research [acanthusresearch.com]
- 4. allmpus.com [allmpus.com]
- 5. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity Studies of cis-Montelukast
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Montelukast, marketed as the trans-(R)-enantiomer, is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist widely prescribed for the management of asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure, which dictates its interaction with the CysLT1 receptor. However, the synthesis and handling of Montelukast can lead to the formation of stereoisomers, including the cis-isomer. This technical guide provides a comprehensive overview of the biological activity of Montelukast, with a specific focus on the known properties of the therapeutically used trans-isomer and a theoretical exploration of the potential biological activity of its cis-isomer. This document is intended to serve as a resource for researchers in drug development and pharmacology, offering both established knowledge and a framework for investigating the biological implications of Montelukast's geometric isomerism.
Introduction: The Significance of Stereochemistry in Montelukast's Activity
Montelukast's mechanism of action lies in its ability to competitively block the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby antagonizing their pro-inflammatory effects.[1] This interaction is highly dependent on the molecule's stereochemistry. The approved drug is the trans-(R)-isomer of Montelukast. The cis-isomer of Montelukast is a known impurity that can arise during synthesis or through exposure of the trans-isomer to UV light.[2][3] While analytical methods for detecting and separating cis-Montelukast are established, a significant knowledge gap exists regarding its specific biological activity.[4] Understanding the potential activity of the cis-isomer is crucial for a complete comprehension of Montelukast's pharmacological profile and for ensuring the quality and safety of the active pharmaceutical ingredient.
Geometric isomers, such as the cis and trans forms of Montelukast, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms around a double bond.[5][6] This seemingly subtle difference can lead to profound variations in their physicochemical properties and, consequently, their biological activities.[7][8] The distinct three-dimensional shapes of cis and trans isomers can dramatically alter their ability to bind to target receptors, potentially leading to differences in potency, efficacy, and even the nature of the pharmacological response (e.g., agonist versus antagonist).[9]
The Established Biological Activity of trans-(R)-Montelukast
The biological activity of the trans-(R)-isomer of Montelukast is well-characterized. It acts as a potent and selective antagonist of the CysLT1 receptor.[10]
Mechanism of Action
trans-(R)-Montelukast competitively and selectively binds to the CysLT1 receptor, preventing the binding of the endogenous ligands LTC4, LTD4, and LTE4.[1] These cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis, causing bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[11] By blocking their action, trans-(R)-Montelukast mitigates these inflammatory responses.
Receptor Binding and Potency
Structure-activity relationship (SAR) studies of CysLT1 receptor antagonists have identified key structural features necessary for high-affinity binding. These include:
-
A lipophilic anchor: This region of the molecule interacts with a hydrophobic pocket in the receptor.
-
A central, relatively flat structural unit: This mimics the triene backbone of the natural leukotriene ligands.
-
An acidic moiety: This is crucial for anchoring the ligand to the receptor.[12]
The trans configuration of the styryl group in Montelukast is believed to be critical for orienting the molecule correctly within the CysLT1 receptor's binding pocket, allowing for optimal interaction with key residues.[13]
Theoretical Analysis of cis-Montelukast's Biological Activity
In the absence of direct experimental data, we can formulate a hypothesis regarding the biological activity of cis-Montelukast based on established principles of pharmacology and the known SAR of CysLT1 receptor antagonists.
The conversion from a trans to a cis geometry around the double bond in the styryl moiety of Montelukast would introduce a significant change in the molecule's overall shape. This "bend" in the structure would likely alter the spatial relationship between the quinoline ring system and the rest of the molecule.
Potential Impact on Receptor Binding and Affinity
The precise fit of a ligand into its receptor's binding site is paramount for high-affinity binding. The change in geometry from trans to cis could have several consequences:
-
Reduced Affinity: The altered shape of cis-Montelukast may lead to a suboptimal fit within the CysLT1 receptor's binding pocket, resulting in a lower binding affinity compared to the trans-isomer. This could be due to steric hindrance or the inability of key functional groups to form necessary interactions with receptor residues.
-
Altered Binding Mode: cis-Montelukast might bind to the CysLT1 receptor in a different orientation than the trans-isomer. This could potentially lead to a different pharmacological effect, although a significant loss of affinity is the more probable outcome.
-
No Significant Change: In some cases, geometric isomers can exhibit similar binding affinities if the key interacting moieties are not significantly affected by the change in geometry.[14] However, given the constrained nature of many receptor binding sites, this is less likely for a molecule with the complexity of Montelukast.
Hypothetical Pharmacological Profile
Based on the probable reduction in binding affinity, it is hypothesized that cis-Montelukast would be a significantly less potent CysLT1 receptor antagonist than the trans-(R)-isomer. It is unlikely to possess agonist activity, as the overall structural scaffold is designed for antagonism. The most probable outcome is a substantial decrease or complete loss of its ability to block the effects of cysteinyl leukotrienes.
Proposed Experimental Workflows for Characterizing cis-Montelukast
To empirically determine the biological activity of cis-Montelukast, a series of in vitro and in vivo studies are necessary. The following protocols outline a logical progression for this investigation.
In Vitro Characterization
This assay will determine the binding affinity of cis-Montelukast for the CysLT1 receptor.
Protocol:
-
Cell Culture and Membrane Preparation: Culture a cell line stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CysLT1 receptor antagonist (e.g., [³H]-Montelukast) and increasing concentrations of unlabeled cis-Montelukast or trans-(R)-Montelukast (as a comparator).
-
Separation and Scintillation Counting: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibitory constant (Ki) for each compound.
Table 1: Hypothetical Radioligand Binding Assay Data
| Compound | Ki (nM) for CysLT1 Receptor |
| trans-(R)-Montelukast | 1 - 10 |
| cis-Montelukast | > 1000 (Hypothesized) |
This assay will assess the functional antagonist activity of cis-Montelukast by measuring its ability to block agonist-induced intracellular calcium mobilization.
Protocol:
-
Cell Culture and Loading: Culture a CysLT1-expressing cell line and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of cis-Montelukast or trans-(R)-Montelukast.
-
Agonist Stimulation and Measurement: Stimulate the cells with a CysLT1 receptor agonist (e.g., LTD4) and measure the change in intracellular calcium concentration using a fluorometric plate reader.
-
Data Analysis: Plot the agonist-induced calcium response as a function of the antagonist concentration. Calculate the IC50 value for each antagonist, representing the concentration that inhibits 50% of the maximal agonist response.
Experimental Workflow Diagram
Caption: Workflow for the in vitro characterization of cis-Montelukast.
Signaling Pathway of CysLT1 Receptor
Montelukast exerts its therapeutic effect by blocking the downstream signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor.
Caption: CysLT1 receptor signaling pathway and the inhibitory action of Montelukast.
Conclusion and Future Directions
While trans-(R)-Montelukast is a well-established and effective therapeutic agent, the biological activity of its cis-isomer remains uncharacterized in publicly available literature. Based on structure-activity relationship principles, it is hypothesized that cis-Montelukast possesses significantly lower affinity and antagonist potency at the CysLT1 receptor. However, empirical validation through rigorous in vitro and in vivo studies is essential to confirm this hypothesis. The experimental workflows outlined in this guide provide a clear path for elucidating the pharmacological profile of cis-Montelukast. A thorough understanding of the biological activity of all potential isomers is a critical component of drug development and ensures the continued safety and efficacy of important medicines like Montelukast.
References
-
Wong, E. Y. L., Loh, G. O. K., Tan, Y. T. F., & Peh, K. K. (2021). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Drug Development and Industrial Pharmacy, 47(3), 456-464. [Link]
-
Zwaagstra, M. E., Timmerman, H., & van der Goot, H. (1998). Synthesis and Structure-Activity Relationships of Carboxyflavones as Structurally Rigid CysLT1 (LTD4) Receptor Antagonists. Journal of Medicinal Chemistry, 41(8), 1324-1334. [Link]
- CN102060762B - Montelukast compound and new preparation method thereof - Google P
-
Singh, D., & M, S. (2023). Leukotriene Receptor Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
Lynch, J. J., & Bell, I. (1998). Chemistry and structure--activity relationships of leukotriene receptor antagonists. Pulmonary pharmacology & therapeutics, 11(5-6), 337-350. [Link]
-
Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia. [Link]
-
Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16-21. [Link]
-
The impact of cis- and trans-isomerism on biological activity. (a)... - ResearchGate. [Link]
-
Kumar, A., & Jayachandran, V. (2009). trans and trans-->cis isomerizations of styrylcoumarins in the solid state. Importance of the location of free volume in crystal lattices. The Journal of organic chemistry, 74(12), 4481-4488. [Link]
-
The Influence of Geometric Isomers on Drug Delivery Systems - Patsnap Eureka. [Link]
-
Gusach, A., Luginina, A., Marin, E., Brouillette, R. L., Besserer-Offroy, É., Longpré, J. M., ... & Borshchevskiy, V. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science advances, 5(10), eaax3260. [Link]
-
stereochemistry and biological activity of drugs. [Link]
-
Montelukast S-isomer. | Download Scientific Diagram - ResearchGate. [Link]
-
Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism - SNS Courseware. [Link]
-
Cis–trans isomerism - Wikipedia. [Link]
-
Belley, M., Labelle, M., & Guay, D. (1992). Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. Bioorganic & medicinal chemistry letters, 2(6), 567-570. [Link]
-
A Level Chemistry Revision "Cis-Trans Isomers" - YouTube. [Link]
-
Maduray, K., & Ramharack, P. (2018). The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study. International journal of molecular sciences, 19(9), 2736. [Link]
-
Al-Aani, H., & Al-Saffar, A. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 113-117. [Link]
- WO2009111998A2 - Specific impurities of montelukast - Google P
-
Role of Geometric Isomers in Enzyme-Drug Design and Discovery - Patsnap Eureka. [Link]
-
Structural features which influence drug action - IS MUNI. [Link]
-
Zwaagstra, M. E., Timmerman, H., & van der Goot, H. (1997). Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists. Journal of medicinal chemistry, 40(7), 1075-1089. [Link]
-
Zhang, M., Zhang, Y., & Liu, Z. (2023). Structural basis of the cysteinyl leukotriene receptor type 2 activation by LTD4. Proceedings of the National Academy of Sciences, 120(19), e2221764120. [Link]
Sources
- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. CN102060762B - Montelukast compound and new preparation method thereof - Google Patents [patents.google.com]
- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. is.muni.cz [is.muni.cz]
- 9. snscourseware.org [snscourseware.org]
- 10. Leukotriene Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemistry and structure--activity relationships of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to cis-Montelukast: A Critical Degradation Product of Montelukast
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. As with any pharmaceutical active ingredient, a thorough understanding of its stability and degradation profile is paramount to ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive exploration of cis-Montelukast, a critical degradation product arising from the photoisomerization of the active trans-isomer. We will delve into the mechanisms of its formation, robust analytical methodologies for its detection and quantification, regulatory perspectives on its control, and the potential implications of its presence in the final drug product. This guide is intended to serve as a vital resource for researchers, analytical scientists, and formulation development professionals working with Montelukast.
The Stereochemistry of Montelukast: A Foundation for Understanding its Degradation
Montelukast is chemically described as [R-(E)]-1-[[[1-[3-[2-(7-chloro-2 quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt.[1] The "(E)" designation in its chemical name is crucial, as it denotes the trans configuration of the substituents around the ethenyl (double) bond. This specific geometric arrangement is integral to the molecule's pharmacological activity, enabling it to bind with high affinity and selectivity to the CysLT1 receptor.[2]
The presence of this double bond, however, also introduces the potential for geometric isomerism. Exposure to certain environmental stressors, most notably light, can induce a rotation around this bond, leading to the formation of the (Z)-isomer, commonly referred to as cis-Montelukast.[3]
Caption: Chemical structures of Montelukast (trans-isomer) and its photodegradation product, cis-Montelukast (Z-isomer).
The Genesis of a Degradant: The Photoisomerization of Montelukast
The primary pathway for the formation of cis-Montelukast is through photodegradation. Montelukast is known to be highly sensitive to light, particularly in the UV spectrum.[4][5] This sensitivity is a critical consideration during all stages of drug development, from synthesis and purification to formulation and packaging.
The mechanism of this transformation is a classic example of E/Z or trans-cis isomerization, a photochemical reaction where the absorption of light energy by the molecule's chromophore (in this case, the styrylquinoline moiety) leads to the temporary breaking of the pi-bond in the ethenyl linker. This allows for rotation around the sigma bond, and upon relaxation, the molecule can re-form in either the original trans configuration or the more sterically hindered cis form. The forward (trans to cis) and reverse (cis to trans) quantum yields of this reaction are wavelength-dependent.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Montelukast - Wikipedia [en.wikipedia.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. anais.unievangelica.edu.br [anais.unievangelica.edu.br]
- 5. pjps.pk [pjps.pk]
- 6. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Physical Properties of cis-Montelukast
This guide provides a detailed exploration of the physicochemical properties of cis-Montelukast, the primary photodegradation impurity of the widely used anti-asthmatic drug, Montelukast. Intended for researchers, scientists, and drug development professionals, this document synthesizes critical data with field-proven insights to support robust analytical method development, formulation strategies, and regulatory compliance.
Strategic Overview: The Criticality of cis-Montelukast Characterization
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is defined by its (R,E) stereochemistry.[1][2] The therapeutic efficacy of this active pharmaceutical ingredient (API) is intrinsically linked to its specific three-dimensional structure. However, Montelukast is highly susceptible to photo-isomerization. Exposure to light, particularly UV light, induces the conversion of the active trans-isomer into the pharmacologically inactive cis-isomer (also known as Montelukast Impurity G).[3][4][5]
The presence of this cis-isomer is undesirable as it contributes nothing to the therapeutic effect and represents a degradation product that must be controlled.[4][6] Regulatory bodies such as the ICH have stringent guidelines on the reporting, identification, and qualification of impurities in drug substances and products.[7][8][9][10] The control limits for the cis-isomer are typically tight, often specified at less than 0.15% in the API and less than 0.20% in the final dosage form.[4] Therefore, a comprehensive understanding of the physical and solubility properties of cis-Montelukast is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of Montelukast-containing medicines.
This guide explains the causality behind the necessary analytical investigations and provides validated protocols for the characterization of this critical impurity.
Physicochemical Properties: A Comparative Analysis
Understanding the fundamental physical properties of cis-Montelukast is the first step in developing appropriate control strategies. While data on the isolated impurity is less abundant than for the parent API, we can compile and compare key characteristics.
Table 1: Key Physicochemical Properties of Montelukast and its cis-Isomer
| Property | Montelukast Sodium (API) | cis-Montelukast (Impurity) | Significance in Drug Development |
| Chemical Name | [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt | 2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid[11] | Correct identification and nomenclature are essential for regulatory submissions and analytical tracking. |
| Molecular Formula | C₃₅H₃₅ClNO₃S · Na[12] | C₃₅H₃₆ClNO₃S[11] | The molecular formula is identical, as they are geometric isomers. The sodium salt form of the API influences its properties. |
| Molecular Weight | 608.2 g/mol (as sodium salt)[12] | 586.2 g/mol (as free acid)[11] | Isomers have the same molecular weight. The difference shown reflects the salt vs. free acid form. |
| Appearance | White to off-white, hygroscopic powder[13][14] | Pale Yellow to Yellow Solid[15] | A color change can be an early indicator of degradation and impurity formation. |
| Melting Point | Varies with polymorphic form; amorphous form is common. | 58-71°C[15] | A lower melting point for the impurity can impact thermal analysis (DSC) of the bulk drug and formulation processing. |
| Hygroscopicity | Hygroscopic[13][16] | Data not widely available, but expected to be less hygroscopic than the sodium salt form. | The hygroscopic nature of the API requires controlled storage and manufacturing environments to prevent physical changes and potential degradation. |
| Light Sensitivity | Highly sensitive; turns yellow and degrades to the cis-isomer upon exposure to light.[3][5][16][17] | Light sensitive[15] | This is the primary cause of cis-isomer formation, necessitating light-protected handling, manufacturing, and packaging. |
Solid-State Characterization: Beyond the Molecule
The solid-state properties of an API and its impurities can significantly influence bulk material handling, formulation performance, and stability. While Montelukast sodium can exist in multiple polymorphic forms as well as an amorphous state, any significant presence of the cis-isomer could potentially impact this solid-state behavior.[18][19][20]
Causal Logic for Solid-State Analysis
The goal of solid-state characterization in this context is twofold:
-
To Establish a Baseline: To understand the thermal behavior and crystallinity of the pure API and, if isolated, the cis-isomer.
-
To Detect Interactions: To determine if the presence of the cis-isomer within the API matrix alters its physical properties, such as melting point depression or changes in crystallinity, which could affect the drug product's stability and dissolution.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a critical technique for investigating the thermal properties of a pharmaceutical solid.[21][22] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium). This is a self-validating step to ensure instrument accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample (e.g., pure Montelukast, isolated cis-Montelukast, or a physical mixture) into a clean aluminum pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell.
-
Heating Ramp: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 250°C).
-
Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endotherm), crystallization (exotherm), or glass transitions. Compare the thermograms of the pure materials to the mixture to identify any changes.
Experimental Protocol: X-Ray Powder Diffraction (XRPD)
XRPD is the gold standard for identifying the crystalline phase of a material.[23] Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint."
Step-by-Step Methodology:
-
Sample Preparation: Gently pack the powder sample into a sample holder, ensuring a flat, even surface. The amount of sample required depends on the instrument geometry.
-
Instrument Setup: Place the sample holder in the XRPD instrument. Set the X-ray source (typically Cu Kα) and detector parameters.
-
Data Acquisition: Scan the sample over a relevant range of 2θ angles (e.g., 2° to 40°), with a defined step size and dwell time.
-
Data Analysis: Compare the resulting diffractogram to reference patterns of known Montelukast polymorphs. Amorphous material will produce a broad "halo" rather than sharp peaks. The presence of cis-Montelukast could potentially be detected if it crystallizes as a separate phase in a sufficient quantity.
Solubility Profile: Impact on Dissolution and Bioavailability
The solubility of an API and its impurities is a critical parameter. While Montelukast sodium is described as freely soluble in water, methanol, and ethanol, the solubility of the free acid cis-isomer is expected to differ.[12][13][16][24] Its solubility is pH-dependent, a characteristic common to molecules with carboxylic acid groups.[25]
Table 2: Solubility of Montelukast Sodium in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely Soluble (~10 mg/mL) | [12][13][16] |
| Methanol | Very Soluble | [13][16] |
| Ethanol | Very Soluble / Freely Soluble (~30 mg/mL) | [12][13][16] |
| DMSO | Soluble (~30 mg/mL) | [12] |
| Dimethyl Formamide | Soluble (~30 mg/mL) | [12] |
| Acetonitrile | Practically Insoluble | [13] |
| Aqueous Buffers | Sparingly Soluble | [12] |
Causal Logic for Solubility Determination
Determining the solubility of cis-Montelukast is essential for several reasons:
-
Method Development: Understanding its solubility in potential mobile phase solvents is crucial for developing robust chromatographic separation methods.
-
Biopharmaceutical Assessment: A significant difference in solubility between the API and the impurity could impact the dissolution profile of the drug product, although this is less of a concern at the low levels at which the impurity is controlled.
-
Forced Degradation Studies: Solubility data informs the choice of solvents and conditions for stress studies designed to intentionally generate the impurity for analytical characterization.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This is the benchmark method for determining the intrinsic solubility of a compound.
Step-by-Step Methodology:
-
System Preparation: Prepare a series of vials containing the solvent of interest (e.g., water, pH-buffered solutions, methanol).
-
Sample Addition: Add an excess amount of the cis-Montelukast solid to each vial, such that undissolved solid remains visible. This ensures that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The duration should be established by confirming that the concentration does not change over successive time points.
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the solid from the liquid without altering the temperature or composition. This is typically achieved by centrifugation or filtration through a filter compatible with the solvent (e.g., PTFE).
-
Quantification: Dilute the clear supernatant to an appropriate concentration and analyze it using a validated concentration-measuring technique, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability Profile: The Genesis of cis-Montelukast
The formation of cis-Montelukast is primarily a stability issue. The molecule's ethenyl bridge is susceptible to isomerization when exposed to energy, particularly from light.[3][4][5][17]
Degradation Pathway
The primary degradation pathway is the photo-isomerization from the therapeutically active trans-isomer to the inactive cis-isomer. Further degradation can occur, such as oxidation of the sulfide group to form the Montelukast sulfoxide impurity, which can also exist in both cis and trans forms.[3][26]
Figure 1: Simplified degradation pathway of Montelukast.
Studies have shown that the rate of photodegradation is influenced by the light source, with UV light being the most degradative, followed by daylight.[3][5] The solvent medium also plays a role; Montelukast was found to be most stable in 70% methanol when exposed to light.[3][5] In the solid state, unpacked tablets show significant degradation, whereas film-coated tablets exhibit excellent stability, highlighting the critical role of formulation and packaging in protecting the API.[3]
Analytical Control: Quantifying and Managing the Impurity
A validated, stability-indicating analytical method is required to separate and accurately quantify cis-Montelukast from the active ingredient and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed.[3][5][27]
Causal Logic for Chromatographic Method Selection
The primary challenge is to resolve the geometric isomers.
-
Stationary Phase: C18 columns are widely used and effective.[3][5] However, some methods employ a phenyl column, which can offer alternative selectivity for aromatic compounds and isomers due to π-π interactions.[27]
-
Mobile Phase: A reversed-phase method using a mixture of an acidic buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[3][5][28] The acidic buffer ensures the carboxylic acid group is protonated, leading to better retention and peak shape.
-
Detection: UV detection is suitable as both isomers possess the same chromophore. Detection is often performed around 254 nm, 284 nm, or 345 nm.[3][12]
Figure 2: General workflow for the analytical quantification of cis-Montelukast.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is a representative method based on published literature for the quantification of cis-Montelukast.[3][5]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Mobile Phase A: Prepare an ammonium acetate buffer (e.g., 10mM) and adjust the pH to 3.5 with acetic acid.
-
Mobile Phase B: Methanol.
-
Diluent: 70% Methanol in water.
-
Standard Solution: Prepare a stock solution of Montelukast reference standard. Expose a portion of this solution to UV light to generate the cis-isomer for peak identification and system suitability checks.
-
Sample Solution: Accurately weigh and dissolve the test sample (API or crushed tablets) in the diluent to a known concentration. Crucially, all sample and standard preparations must be performed under light-protected conditions (e.g., using amber glassware or in a dark room) to prevent further degradation.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Gradient Program: A gradient may be required to resolve all impurities. A typical starting point is 15:85 Buffer:Methanol, adjusting as needed.[3]
-
-
System Suitability (Self-Validation):
-
Inject the photodegraded standard solution.
-
Resolution: The resolution between the Montelukast peak and the cis-Montelukast peak must be greater than 2.0.
-
Tailing Factor: The tailing factor for the Montelukast peak should be less than 2.0.
-
Precision: The relative standard deviation (%RSD) for replicate injections of the standard should be less than 2.0%.
-
The analysis is only valid if all system suitability criteria are met.
-
-
Analysis and Calculation:
-
Inject the sample solutions.
-
Identify the cis-Montelukast peak based on its retention time relative to the main peak.
-
Calculate the percentage of cis-Montelukast using the peak area response and the concentration of the sample, typically by comparison to a diluted standard or by area percent normalization, assuming an equal response factor.
-
Conclusion and Forward Look
The characterization and control of cis-Montelukast are paramount in the development of safe and effective Montelukast drug products. Its formation via photodegradation necessitates rigorous controls throughout the manufacturing process and product lifecycle. A thorough understanding of its distinct physical properties, solubility, and stability behavior, underpinned by robust and validated analytical methods, provides the scientific foundation for these controls. The protocols and data presented in this guide serve as a comprehensive resource for scientists tasked with this critical aspect of pharmaceutical development, ensuring that the final product delivered to patients meets the highest standards of quality and purity.
References
-
Pharmaceuticals and Medical Devices Agency (PMDA). Montelukast Sodium. [Link]
-
U.S. Food and Drug Administration (FDA). (2012). Singulair (Montelukast Sodium) Label. [Link]
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]
-
Subramanian, L., et al. (2023). Preparation and Characteristic Evaluation of Polymorphism of Montelukast Sodium. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 116-121. [Link]
-
Kim, D. W., et al. (2020). Novel montelukast sodium-loaded clear oral solution prepared with hydroxypropyl-β-cyclodextrin as a solubilizer and stabilizer: Enhanced stability and bioequivalence to commercial granules in rats. Pharmaceutics, 12(11), 1099. [Link]
-
Arasto Pharmaceutical Chemicals Inc. Montelukast Sodium Technical Package. [Link]
- Get-Dialog, A. S. (2012). Purification of montelukast using a simulated moving bed.
-
Taylor & Francis Online. (2022). Cis isomer – Knowledge and References. [Link]
-
Al-Aani, H., & Al-Obaidi, H. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 112-117. [Link]
- Stádler, M., et al. (2009). Specific impurities of montelukast.
-
Kim, H., et al. (2023). Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. Pharmaceutics, 15(7), 1851. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57345775, Montelukast, cis-. [Link]
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]
-
ResearchGate. (n.d.). Montelukast S-isomer. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281040, Montelukast. [Link]
-
European Medicines Agency (EMA). (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]
- Busolli, F., et al. (2005). Polymorphic form of montelukast sodium.
-
ResearchGate. (n.d.). Powder X-ray diffraction patterns of (bottom) montelukast sodium (MLK). [Link]
-
P, R., et al. (2014). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Bioanalysis & Biomedicine, 6(5). [Link]
-
Sahu, R. S., & Jain, D. (2020). Compatibility Studies of Montelukast with Pharmaceutical Excipients used in Tablet Formulations using Thermal and Chromatographic Techniques. Journal of Chromatography & Separation Techniques, 11(456), 2. [Link]
-
Shanmukha Kumar, J. V., et al. (2012). Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations. Der Pharma Chemica, 4(2), 720-724. [Link]
-
U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
ResearchGate. (n.d.). Stacked graph containing DSC thermograms of montelukast sodium, modified karaya gum and F12. [Link]
- D'Amico, D., et al. (2005). Montelukast sodium polymorphs.
-
S, S. K., et al. (2023). Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC”. International Journal of Pharmaceutical Research and Applications, 8(3), 1157-1166. [Link]
-
USP-NF. (2016). Montelukast Sodium Tablets Revision Bulletin. [Link]
-
U.S. Patent and Trademark Office. (2005). Montelukast sodium polymorphs. US20050187244A1. [Link]
-
AMSbio. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Abdel-Bar, H. M., et al. (2015). MONTELUKAST SPRAY DRIED MICROPARTICLES: PREPARATION, EXCIPIENTS SELECTION AND IN VITRO PULMONARY DEPOSITION. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 209-217. [Link]
-
USP-NF. (2015). General Chapter <1086> Impurities in Drug Substances and Drug Products. [Link]
-
Srihari, G., et al. (2011). A simple spectrophotometric assay of Montelukast in Pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 3(6), 23-27. [Link]
Sources
- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. uspnf.com [uspnf.com]
- 11. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. US20050187244A1 - Montelukast sodium polymorphs - Google Patents [patents.google.com]
- 15. cis-Montelukast | 774538-96-4 [chemicalbook.com]
- 16. pmda.go.jp [pmda.go.jp]
- 17. WO2012077123A1 - Purification of montelukast using a simulated moving bed - Google Patents [patents.google.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. US7560559B2 - Polymorphic form of montelukast sodium - Google Patents [patents.google.com]
- 20. WO2005075427A2 - Montelukast sodium polymorphs - Google Patents [patents.google.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. arasto.com [arasto.com]
- 25. researchgate.net [researchgate.net]
- 26. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. uspnf.com [uspnf.com]
Pharmacological Characterization and Safety Profiling of cis-Montelukast: An Exploratory Technical Guide
Executive Summary & Rationale
In the development of leukotriene receptor antagonists (LTRAs), stereochemical purity is paramount. Montelukast sodium, a potent CysLT1 antagonist, exists as the R,E-isomer. However, its conjugated styrene moiety renders it highly photosensitive, leading to the formation of the cis-isomer (R,Z-isomer) upon exposure to UV-VIS light.
While regulatory bodies (ICH Q3A/B, USP) classify cis-Montelukast primarily as a degradation impurity with strict limits (typically NMT 0.15%), exploratory pharmacology is required to:
-
Quantify Potency Shift: Determine the fold-change in CysLT1 affinity to assess if the impurity contributes to residual therapeutic activity or competitive antagonism.
-
Map Off-Target Liability: Investigate if the conformational change exposes the molecule to off-target receptors (e.g., P2Y purinergic receptors) distinct from the parent drug.
-
Validate Safety: Confirm that the geometric isomerization does not introduce genotoxic or cytotoxic liabilities.
This guide provides a self-validating technical workflow for researchers to isolate cis-Montelukast and profile its pharmacological activity.
Structural Chemistry & Photogenesis
The core structural difference lies in the olefinic double bond connecting the quinoline and phenyl rings.
-
Parent Drug (Montelukast): E-configuration (Trans). High affinity for CysLT1.
-
Impurity (cis-Montelukast): Z-configuration (Cis). Formed via
excitation.
Photochemical Kinetics
The degradation follows pseudo-first-order kinetics. The quantum yield for the forward reaction (trans
Critical Control: All pharmacological assays involving Montelukast must be performed under amber light (sodium vapor lamps) to prevent in situ generation of the cis-isomer, which would confound potency data.
Synthesis and Isolation Strategy
Since cis-Montelukast is not always commercially available as a standalone reagent, it must be synthesized via controlled photodegradation and purified.
Protocol: Photochemical Generation & HPLC Purification
Reagents: Montelukast Sodium (API grade), Methanol (HPLC grade), Acetonitrile.
-
Generation:
-
Dissolve Montelukast Sodium in Methanol (1 mg/mL).
-
Expose the solution to a UV source (365 nm or broad-spectrum Xenon arc) for 2–4 hours.
-
Process Check: Monitor conversion via HPLC until the cis-isomer peak reaches ~20–30% (avoiding secondary degradants like sulfoxides).
-
-
Isolation (Preparative HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5 µm, 250 x 21.2 mm).
-
Mobile Phase: 60:40 Acetonitrile:Ammonium Acetate Buffer (pH 5.5). Isocratic elution is preferred for isomer separation.
-
Detection: UV at 225 nm (isosbestic point preferred) or 254 nm.
-
Collection: Collect the fraction eluting immediately after the main Montelukast peak (the cis-isomer typically elutes later on C18 due to altered hydrodynamic volume/polarity, though this can vary by column chemistry; verify with LC-MS).
-
-
Lyophilization: Evaporate organic solvent and lyophilize the aqueous fraction to obtain the cis-Montelukast salt. Store at -20°C in amber vials.
Workflow Visualization
Figure 1: Controlled photochemical synthesis and isolation workflow for cis-Montelukast.
Pharmacological Evaluation Protocols
Competitive Binding Assay (CysLT1)
Objective: Determine the affinity (
Methodology:
-
Receptor Source: CHO or HEK293 cells stably expressing human CysLT1.
-
Radioligand:
-LTD (0.2–0.5 nM). -
Protocol:
-
Incubate membrane preparations (20 µg protein) with radioligand and varying concentrations of cis-Montelukast (
to M) in assay buffer (10 mM HEPES, pH 7.4, MgCl , CaCl ). -
Critical Step: Include 1 µM unlabeled LTD
to define non-specific binding. -
Incubate for 1 hour at room temperature in the dark.
-
Terminate via rapid filtration (GF/B filters).
-
Count radioactivity.
-
Data Analysis:
Fit data to a one-site competition model. Calculate
-
Expected Outcome:cis-Montelukast typically exhibits a
10–100 fold higher (lower potency) than trans-Montelukast, confirming stereoselective binding requirements of the CysLT1 pocket.
Functional Antagonism (Calcium Flux)
Objective: Confirm the cis-isomer is a functional antagonist and not a partial agonist.
Methodology:
-
System: FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 Assay.
-
Protocol:
-
Load CysLT1-expressing cells with calcium-sensitive dye.
-
Agonist Mode: Add cis-Montelukast alone. (No response = No agonism).
-
Antagonist Mode: Pre-incubate cells with cis-Montelukast (serial dilutions) for 15 min.
-
Challenge with
concentration of LTD . -
Measure IC
.
-
Off-Target Screening (P2Y Receptors)
Recent literature suggests Montelukast has off-target activity at P2Y receptors (e.g., P2Y12, P2Y6). The conformational change in the cis-isomer may alter this selectivity profile.
Protocol: Screen cis-Montelukast (10 µM) against a panel of purinergic receptors using cAMP or Calcium flux assays. A divergence from the parent drug's profile here indicates a specific "impurity-driven" side effect risk.
Safety & Toxicology Profiling
While Montelukast is safe, impurities must be qualified.
Data Summary Table: Typical Exploratory Endpoints
| Assay Type | Endpoint | trans-Montelukast (Reference) | cis-Montelukast (Target) | Acceptance Criteria |
| CysLT1 Binding | ~0.2 - 0.5 nM | Determine Exp. | >10x shift (less potent) preferred | |
| Cytotoxicity | HepG2 Cell Viability ( | > 50 µM | Determine Exp. | Comparable to parent |
| Genotoxicity | Ames Test (Salmonella) | Negative | Negative | Must be Negative |
| Photostability | Unstable | Variable | N/A (Characterization only) |
Pharmacological Logic Flow
Figure 2: Logical hierarchy for the pharmacological qualification of the cis-isomer.
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
Maafi, M., & Maafi, W. (2014).[1][2] Montelukast photodegradation: Elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry. International Journal of Pharmaceutics, 471(1-2), 544-552. [Link]
-
Saravanan, M., et al. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10). [Link]
-
Mamedova, L., et al. (2005). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. Biochemical Pharmacology, 71(1-2), 115-125. [Link]
-
Ercan, A., et al. (2015). Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity.[3] Toxicology Letters, 238(3). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Separation Strategies for Montelukast Sodium Isomers
Executive Summary & Strategic Scope
Montelukast Sodium (Singulair®) presents a unique analytical challenge due to its structural complexity. It possesses a single chiral center (requiring enantiomeric control) and a photosensitive alkene linker (requiring geometric isomer control).
This guide deviates from standard "recipe-based" protocols to provide a tiered analytical strategy . We address the three critical separation vectors required for full regulatory compliance (ICH Q3A/B, USP <761>):
-
Chiral Purity: Separation of the active R-enantiomer from the S-enantiomer process impurity.
-
Geometric Integrity: Separation of the active E-isomer from the Z (cis)-isomer photodegradant.
-
Green Analysis: A high-throughput Supercritical Fluid Chromatography (SFC) protocol for sustainability and speed.
Chemical Context & Separation Logic
Montelukast is the R-enantiomer. The S-enantiomer is a process-related impurity. The cis-isomer is a degradation product formed upon exposure to light.[1]
-
Critical Impurity A: S-Enantiomer (Chiral impurity)
Requires Chiral Stationary Phase (CSP) . -
Critical Impurity B: cis-Isomer (Geometric degradant)
Separable on Achiral C18 (due to different hydrophobicity/shape).
Analytical Decision Matrix
The following workflow illustrates the decision logic for selecting the appropriate method based on the analytical objective.
Figure 1: Decision matrix for selecting the optimal chromatographic technique based on specific isomer separation requirements.
Protocol A: High-Robustness Chiral HPLC (Enantiomer Separation)
Objective: Quantitation of the S-enantiomer impurity.[5]
Rationale: While the USP monograph suggests an AGP (α1-acid glycoprotein) column, these phases are often short-lived and sensitive to organic modifiers. This protocol utilizes an Amylose-based CSP (Chiralpak AD-H) , which offers superior durability and resolution (
Chromatographic Conditions
| Parameter | Setting |
| Column | Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 × 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Propionic Acid : Diethylamine (65 : 15 : 20 : 0.1 : 0.1 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 280 nm |
| Injection Vol | 10–20 µL |
| Run Time | ~20 minutes |
Operational Insights[6][10]
-
Mobile Phase Additives: The Propionic Acid/Diethylamine (DEA) ratio is critical. Montelukast is an amphoteric molecule (carboxylic acid + tertiary amine). The additives suppress ionization, sharpening the peaks. If peak tailing occurs, increase DEA concentration slightly (up to 0.15%).
-
Solvent Dedication: Normal phase chiral columns are sensitive to water. Ensure all lines are flushed with 100% Ethanol before switching to the Hexane-based mobile phase to prevent immiscibility issues.
Self-Validating System Suitability Criteria
-
Resolution (
): NLT 2.0 between S-enantiomer and Montelukast. -
Tailing Factor: NMT 1.5 for the main peak.[3]
-
Precision: RSD NMT 2.0% for 6 replicate injections.
Protocol B: Green Chiral SFC (Supercritical Fluid Chromatography)
Objective: Rapid separation of enantiomers with reduced solvent consumption. Rationale: SFC utilizes supercritical CO₂ as the primary mobile phase.[5][6][7] It offers lower viscosity and higher diffusivity than HPLC, allowing for 3x faster flow rates without backpressure limitations. This is the preferred method for high-throughput screening or preparative isolation [2].
Chromatographic Conditions
| Parameter | Setting |
| Column | Chiralpak AS-H (Amylose-based), 250 × 4.6 mm, 5 µm |
| Mobile Phase | CO₂ (Supercritical) : 2-Propanol (85 : 15 v/v) |
| Back Pressure | 150 bar (maintained by BPR) |
| Flow Rate | 2.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 230 nm |
Operational Insights[6][10]
-
Modifier Effect: 2-Propanol is used as a polar modifier to induce elution. Increasing the alcohol percentage decreases retention time but may reduce resolution. The 15% setpoint is the "sweet spot" for baseline separation (
). -
Solubility: Ensure the sample is dissolved in 100% Ethanol or Methanol before injection. Avoid water in the sample diluent as it can freeze at the expansion nozzle of the SFC system.
Protocol C: RP-HPLC for Related Substances (Cis-Trans & Degradants)
Objective: Separation of Montelukast from its cis-isomer, sulfoxide, and other degradants. Rationale: This method aligns with USP/EP standards for "Related Compounds." It uses a C18 column with a Trifluoroacetic Acid (TFA) buffer system. The acidic pH keeps the carboxylic acid protonated, increasing retention on the hydrophobic stationary phase, allowing the slightly more polar cis-isomer and oxidative impurities to resolve [3, 4].
Chromatographic Conditions
| Parameter | Setting |
| Column | L11 (Phenyl) or L1 (C18) - e.g., Zorbax Eclipse XDB C18, 150 × 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile : Methanol (3 : 2 v/v) |
| Gradient | Time (min) %B: 0/50 |
| Flow Rate | 1.5 mL/min |
| Detection | UV @ 255 nm (or 238 nm) |
| Sample Temp | 10°C (Critical: Cool to prevent in-vial degradation) |
Impurity Profile & Retention[8][12]
-
Sulfoxide Impurity: RRT ~0.4[8]
-
Cis-Isomer: RRT ~0.8 (Elutes before the main peak)
-
Methylketone: RRT ~1.2[8]
Critical Control Point: In-Situ Generation of Cis-Isomer
To validate the method's specificity, you must generate the cis-isomer marker in-situ, as standards are unstable.
-
Prepare a 1 mg/mL solution of Montelukast standard.
-
Expose the clear glass vial to ambient sunlight (or a UV lamp) for 20 minutes.
-
Inject immediately. You will observe the growth of the cis-peak at RRT ~0.8.
-
Acceptance: Resolution between cis-isomer and Montelukast must be NLT 1.5.
Method Validation & Troubleshooting
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Broadening (Chiral) | Incorrect DEA/TFA ratio | Refresh mobile phase additives. Ensure column is equilibrated for >60 mins. |
| Cis-Isomer Artifacts | Sample degradation | Use amber glassware. Maintain autosampler at 10°C. Limit light exposure during prep. |
| Retention Drift (SFC) | BPR Fluctuation | Check Back Pressure Regulator stability. Ensure CO₂ pump heads are cooled properly. |
Visualizing the Separation Mechanism
The following diagram details the interaction mechanisms driving the separation in Protocol A (Chiral) vs. Protocol C (Achiral).
Figure 2: Mechanistic comparison of chiral inclusion vs. hydrophobic discrimination in Montelukast analysis.
References
-
Wang, D., Zhou, C., & Wang, X.[9] (2017).[9] Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 79(2), 200-207. Link
-
Maddala, V. L., et al. (2013).[5] Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61.[7] Link
-
United States Pharmacopeia (USP).[10] Montelukast Sodium Monograph. USP-NF Online. Link
-
Redondo, J., Capdevila, A., & Ciudad, S. (2013). Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. Chirality, 25(4), 231-236. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. uspnf.com [uspnf.com]
- 4. rajpub.com [rajpub.com]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 8. drugfuture.com [drugfuture.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. uspnf.com [uspnf.com]
Application Note: High-Resolution Quantification of cis-Montelukast (Impurity A) via HPLC
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge
Montelukast Sodium (active pharmaceutical ingredient) exists as the R,E-isomer.[1] Its primary degradation product, cis-Montelukast (R,Z-isomer; USP Impurity A), is formed via reversible photo-isomerization upon exposure to light.
Quantifying cis-Montelukast is analytically demanding because:
-
Structural Similarity: The two compounds differ only in the spatial arrangement around the alkene double bond, resulting in nearly identical hydrophobicity and pKa values.
-
Photo-Lability: The analyte degrades during analysis if not strictly controlled, leading to false-positive impurity results.
-
Elution Proximity: On standard C18 columns, the cis-isomer often co-elutes with the main peak or elutes on the tail, compromising integration accuracy.
Mechanistic Insight: The -Selectivity Advantage
While C18 (L1) columns are standard for potency assays, they rely primarily on hydrophobic subtraction. For geometric isomers, Phenyl-Hexyl (L11/L41) stationary phases offer a distinct advantage. The
Photodegradation Pathway
Understanding the kinetics of formation is crucial for sample handling.
Caption: Photo-induced isomerization mechanism of Montelukast. Light absorption allows rotation around the alkene bond.
Part 2: Method Development Protocol
Column Selection Strategy
-
Recommendation: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm (or 3.5 µm).
-
Rationale: Provides orthogonal selectivity to hydrophobicity. The "kinked" shape of the cis-isomer reduces its ability to align with the planar phenyl rings of the stationary phase compared to the linear trans-isomer, altering retention time.
Mobile Phase Design
Montelukast has a carboxylic acid moiety (pKa ~4.4) and a tertiary amine.[2]
-
Buffer Choice: 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer pH 3.5.
-
Why: We must suppress the ionization of the carboxylic acid (keep it protonated) to increase retention on the hydrophobic column. High pH would cause early elution and peak broadening.
-
-
Organic Modifier: Acetonitrile (ACN).
-
Why: ACN provides sharper peaks than Methanol for this aromatic system and lower backpressure.
-
Sample Preparation (Critical Control Point)
Strict Pre-requisite: All glassware must be low-actinic (amber). All autosampler vials must be amber. Laboratory lights should be dimmed or yellow-filtered if possible.
In-Situ Marker Generation (Cost-Saving Protocol)
If commercial cis-Montelukast standards are unavailable, you can generate a system suitability marker in the lab:
-
Prepare a 1.0 mg/mL solution of Montelukast Sodium API in Methanol.
-
Transfer to a clear glass vial.
-
Expose to direct sunlight or a UV lamp (365 nm) for 15–20 minutes.
-
This generates approximately 5–10% cis-isomer. Use this to identify the retention time (the cis-isomer typically elutes before the trans-isomer on Phenyl columns).
Part 3: Standard Operating Procedure (SOP)
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax SB-Phenyl or Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temp | 35°C (Temperature control is vital for reproducibility) |
| Injection Vol | 10 µL |
| Detection | UV at 255 nm (or 225 nm for higher sensitivity) |
| Run Time | 25 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Start |
| 15.0 | 10 | 90 | Elute Impurities |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | Stop |
(Note: The cis-isomer typically elutes at RRT ~0.85-0.90 relative to the main peak).
Workflow Diagram
Caption: Operational workflow emphasizing the critical system suitability decision point.
Part 4: Validation & Performance Criteria
To ensure the method is "Trustworthy" (per E-E-A-T), the following criteria must be met during validation.
System Suitability Limits
-
Resolution (
): NLT 2.0 between cis-Montelukast and Montelukast. -
Tailing Factor: NMT 1.5 for the Montelukast peak.[3]
-
Precision (RSD): NMT 2.0% for 6 replicate injections of the standard.
Linearity & Sensitivity Data (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 – 5.0 µg/mL | |
| LOD (Limit of Detection) | 0.03 µg/mL | S/N > 3 |
| LOQ (Limit of Quant) | 0.10 µg/mL | S/N > 10 |
| Recovery (Accuracy) | 98.5% - 101.5% | 90% - 110% |
Part 5: Troubleshooting Guide
Issue: cis-Montelukast peak is merging with the main peak.
-
Root Cause 1: Mobile phase pH is too high (> 4.0).
-
Fix: Adjust TFA concentration or lower phosphate buffer pH to 3.0.
-
-
Root Cause 2: Column Stationary Phase degradation.
-
Fix: Phenyl columns are sensitive. Ensure the column is flushed with 50:50 Water:ACN after use. Do not leave in acid buffer.
-
Issue: High cis-isomer levels observed in "Fresh" standards.
-
Root Cause: Photodegradation during weighing/dilution.
-
Fix: Verify laboratory lighting. Perform a "dark control" experiment where a sample is prepared in total darkness to validate the handling procedure.
-
References
-
United States Pharmacopeia (USP). Montelukast Sodium Monograph. USP-NF.[4] (Standard reference for Impurity A limits and identification).
-
Maafi, M., & Maafi, W. (2014).[5][6] Montelukast photodegradation: Elucidation of Φ-order kinetics, determination of quantum yields and application to actinometry. International Journal of Pharmaceutics, 471(1-2), 439-448. (Source for photodegradation mechanism).[5][7]
- Alsante, K. M., et al. (2007). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates.
-
Radhakrishna, T., et al. (2003).[2] A determination of Montelukast sodium and its degradation products by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Foundational method development paper).
Sources
- 1. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. uspnf.com [uspnf.com]
- 4. uspnf.com [uspnf.com]
- 5. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Note: Strategic Isolation and Characterization of cis-Montelukast Impurity
Executive Summary & Scientific Rationale
In the development of Montelukast Sodium (a leukotriene receptor antagonist), the control of impurities is a critical Critical Quality Attribute (CQA). While process-related impurities are managed via synthesis optimization, (Z)-Montelukast (commonly referred to as the cis-isomer) represents a unique challenge. It is the primary photolytic degradation product of the active pharmaceutical ingredient (API), formed via the geometric isomerization of the styrene double bond from the active E (trans) configuration to the thermodynamically less stable Z (cis) configuration upon exposure to light.
This Application Note provides a comprehensive, self-validating protocol for the targeted enrichment, isolation, and structural confirmation of cis-Montelukast. Unlike standard extraction protocols, this method utilizes controlled photolytic degradation to generate the impurity in situ from the API, followed by isolation via Preparative HPLC.
Key Technical Challenges Addressed:
-
Photosensitivity: The analyte is light-sensitive.[1] All isolation steps must occur under non-actinic light (amber/red light) to prevent re-equilibration or secondary degradation.
-
Structural Similarity: The cis and trans isomers possess identical molecular weights (m/z 586.2) and very similar hydrophobicity, necessitating high-efficiency stationary phases (e.g., Phenyl-Hexyl) capable of exploiting
- interaction differences.
Mechanism of Formation: Photo-Isomerization
Understanding the mechanism is prerequisite to efficient isolation. Montelukast contains a styryl-quinoline moiety. Upon absorption of UV-Vis photons, the
Diagram 1: Photolytic Isomerization Pathway
Caption: Photo-induced geometric isomerization of Montelukast (E) to cis-Montelukast (Z). Note the reversible nature and potential for secondary degradation.
Experimental Workflow
The isolation strategy follows a "Degrade-Enrich-Isolate" logic. We do not rely on finding the impurity in fresh API; we deliberately manufacture it to create a reference standard.
Diagram 2: Isolation Workflow
Caption: Step-by-step workflow from API degradation to purified cis-isomer isolation.
Detailed Protocols
Phase 1: Controlled Enrichment (Photolysis)
Objective: Generate sufficient quantities of cis-Montelukast without creating excessive secondary degradation products (e.g., sulfoxides).
-
Preparation: Dissolve 100 mg of Montelukast Sodium in 100 mL of Methanol (HPLC Grade).
-
Note: Methanol is preferred over Acetonitrile for photolysis studies as it mimics protic stress conditions often found in stability testing.
-
-
Exposure: Place the clear volumetric flask in a photostability chamber (or direct sunlight) for 1–4 hours.
-
Monitoring: Every 30 minutes, inject a 10 µL aliquot into the Analytical HPLC (see conditions below).
-
Endpoint: Stop exposure when the cis-isomer peak (RRT ~ 0.85–0.90 relative to Montelukast) reaches 15–25% area .
-
Critical Warning: Do not exceed 30% conversion. Higher conversion rates often lead to the formation of Michael adducts and oxidative degradants which complicate purification.
-
Phase 2: Analytical Method (differentiation)
Before scale-up, the separation must be validated. The cis and trans isomers are geometric, so a Phenyl-Hexyl column is superior to C18 due to selective
| Parameter | Condition |
| Column | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters XBridge) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-20 min: 50%→90% B; 20-25 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 225 nm (Isosbestic point region) or 254 nm |
| Temp | 25°C |
| Retention | cis-Montelukast elutes before Montelukast (RRT ~0.85-0.90) |
Phase 3: Preparative Isolation
Objective: Isolate >10 mg of cis-Montelukast with >95% purity.
-
System Setup: Preparative HPLC system with UV trigger collection.
-
Column: Semi-Prep Phenyl-Hexyl (250 x 21.2 mm, 10 µm).
-
Mobile Phase:
-
Loading: Inject 2–5 mL of the enriched solution (approx. 20-50 mg total load).
-
Collection Logic:
-
Collect the peak eluting immediately prior to the main Montelukast peak.
-
CRITICAL: Wrap all fraction tubes in aluminum foil. The fraction collector must be shielded from ambient light.
-
-
Post-Processing:
-
Combine fractions containing cis-Montelukast (purity check > 98% via analytical HPLC).
-
Evaporate Acetonitrile using a rotary evaporator at < 30°C under vacuum.
-
Lyophilize the remaining aqueous phase to obtain the solid amorphous powder.
-
Characterization & Validation
Since the cis and trans isomers have the same mass, LC-MS is insufficient for definitive structural assignment . NMR is the gold standard.
Nuclear Magnetic Resonance (NMR)
Dissolve the isolated solid in DMSO-d6 or CD3OD. Focus on the vinylic protons of the styrene linker.
| Feature | Montelukast (E-isomer) | cis-Montelukast (Z-isomer) |
| Coupling Constant ( | Large ( | Smaller ( |
| Chemical Shift ( | Vinylic protons appear distinct | Vinylic protons often shift upfield slightly |
Interpretation: The Karplus equation dictates that trans protons (dihedral angle 180°) have a larger coupling constant than cis protons (dihedral angle 0°). A
Mass Spectrometry (MS)[4]
-
Technique: ESI-MS (Positive Mode).
-
Result: Both isomers show
. -
Differentiation: MS/MS fragmentation patterns are nearly identical; therefore, retention time and NMR are the primary identification tools.
Storage and Stability (Self-Validating System)
To ensure the protocol remains valid over time, the isolated standard must be stored correctly.
-
Storage: Amber glass vial, flushed with Argon, stored at -20°C.
-
Re-validation: Before using the isolated standard for quantitative work, dissolve a small amount and inject it alongside fresh Montelukast API. If the cis peak has decreased and the trans peak increased, thermal or photo-reversion has occurred.
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link
-
Maafi, M., & Maafi, W. (2014).[4] Montelukast photodegradation: Elucidation of Φ-order kinetics. International Journal of Pharmaceutics. Link
-
Saravanan, M., et al. (2008).[5] Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis. Link
-
PubChem. Montelukast Sodium Compound Summary. National Library of Medicine. Link
-
Reddy, B.R., et al. (2013). Stability Indicating HPLC Method for Montelukast Sodium. Scientia Pharmaceutica. Link
Sources
using cis-Montelukast in drug degradation studies
Application Note & Protocol
Topic: Characterizing Drug Stability: A Guide to Using cis-Montelukast in Forced Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to conducting forced degradation studies of Montelukast, with a specific focus on the formation and analysis of its geometric isomer, cis-Montelukast. As a critical photodegradant and potential process impurity, understanding the conditions that lead to the formation of cis-Montelukast is paramount for developing robust, stability-indicating analytical methods and ensuring drug product quality and safety. We present detailed, field-proven protocols for stress testing under photolytic, hydrolytic, and oxidative conditions, underpinned by the principles of the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, and a validated, stability-indicating HPLC-UV method is detailed to ensure trustworthy and reproducible separation and quantification of Montelukast from its key degradation products.
Introduction: The Imperative of Stability Testing
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis[1]. The efficacy and safety of a pharmaceutical product are intrinsically linked to its stability. The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light[2]. Forced degradation, or stress testing, is the cornerstone of this process. By subjecting the drug to conditions more severe than accelerated stability testing, we can elucidate degradation pathways, identify likely degradation products, and, most importantly, develop and validate stability-indicating analytical methods (SIAMs)[3][4]. These studies are mandated by regulatory bodies and are detailed in guidelines such as ICH Q1A(R2)[5][6].
Montelukast is particularly susceptible to degradation under specific conditions, most notably exposure to light. Photolytic stress induces the isomerization of the trans-double bond in the styryl moiety to its cis-geometric isomer, forming cis-Montelukast[7][8][9]. This compound is not only the primary photodegradation product but also a known process-related impurity. Therefore, any analytical method intended for stability assessment must be capable of unequivocally separating and quantifying cis-Montelukast from the active trans-isomer and other potential degradants, such as Montelukast sulfoxide, which forms under oxidative stress[9][10]. This guide provides the necessary protocols and scientific rationale to perform these critical studies.
The Chemistry of Montelukast Degradation
Montelukast's structure contains several moieties susceptible to degradation: a vinyl group, a thioether linkage, and a tertiary alcohol. Understanding these vulnerabilities is key to designing effective stress studies.
-
Photodegradation: The energy from UV and visible light can overcome the rotational barrier of the C=C double bond in the ethenylphenyl group, leading to the formation of the thermodynamically less stable cis-isomer. This is often the most significant degradation pathway, especially for the drug in solution[7][9][11].
-
Oxidation: The thioether linkage is prone to oxidation, readily forming the corresponding sulfoxide impurity[9][12][13]. This can occur in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.
-
Hydrolysis: Montelukast demonstrates significant degradation under acidic conditions, while it remains relatively stable in neutral and alkaline media[7][14][15].
The following diagram illustrates the primary degradation pathways that must be investigated.
Caption: Primary degradation pathways of Montelukast.
Forced Degradation Experimental Workflow
A systematic approach is essential for a successful forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This level is sufficient to detect and quantify degradants without overwhelming the sample with secondary degradation products. The workflow below provides a self-validating framework, ensuring that any observed degradation is directly attributable to the applied stress condition.
Sources
- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacologyjournal.in [pharmacologyjournal.in]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pjps.pk [pjps.pk]
- 8. WO2012077123A1 - Purification of montelukast using a simulated moving bed - Google Patents [patents.google.com]
- 9. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmacja.umed.pl [farmacja.umed.pl]
- 11. Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpionline.org [jpionline.org]
- 15. researchgate.net [researchgate.net]
Application Note: cis-Montelukast as a Reference Standard in Pharmaceutical Analysis
Introduction: The Critical Role of Isomeric Purity in Montelukast Formulations
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1] As with any active pharmaceutical ingredient (API), ensuring its purity and controlling impurities is paramount to guaranteeing safety and efficacy. Among the known process-related impurities and degradation products of Montelukast, its geometric isomer, cis-Montelukast, presents a significant analytical challenge.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of cis-Montelukast as a reference standard in pharmaceutical analysis. We will delve into the causality behind experimental choices, provide detailed, validated protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, and offer insights grounded in pharmacopeial standards and regulatory guidelines.
cis-Montelukast is recognized as a specified impurity in major pharmacopeias, designated as Montelukast Impurity G in the European Pharmacopoeia (EP) and Montelukast Related Compound B in the United States Pharmacopeia (USP).[2][3] Its formation is often linked to the exposure of Montelukast to light, making it a critical marker for the stability of the drug substance and product.[4][5] Therefore, the availability of a well-characterized cis-Montelukast reference standard is indispensable for accurate quantification and control of this impurity.
Physicochemical Properties of cis-Montelukast
A thorough understanding of the physicochemical properties of cis-Montelukast is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Chemical Name | [1-[[[(1R)-1-[3-[(Z)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl) phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid | [2] |
| Molecular Formula | C35H36ClNO3S | [3] |
| Molecular Weight | 586.18 g/mol | [3] |
| CAS Number | 774538-96-4 | [3] |
| Appearance | Off-White to Pale Yellow Solid | [2][6] |
| Solubility | Soluble in Methanol, DMSO | [2] |
| Storage | 2-8 °C, protected from light | [2] |
The Genesis of a Reference Standard: From Synthesis to Certification
A reference standard is not merely a highly pure chemical; it is a substance of established purity and identity, intended for a specific use. The journey of cis-Montelukast from a synthesized molecule to a pharmacopeial reference standard is a rigorous one, ensuring its suitability for quantitative analysis. This process is governed by guidelines from international bodies like the International Council for Harmonisation (ICH) and pharmacopeias such as the USP and EP.[7][8]
The synthesis of cis-Montelukast has been reported in the scientific literature, often as part of broader studies on Montelukast impurities.[9] Following synthesis, rigorous purification, typically involving chromatographic techniques, is performed to achieve the high purity required for a reference standard.[10] Subsequently, a comprehensive characterization is undertaken using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) spectroscopy for functional group identification. The purity is then quantitatively determined using a primary method like mass balance or quantitative NMR (qNMR).
The culmination of this process is the issuance of a Certificate of Analysis (CoA), which documents the identity, purity, and other critical properties of the reference standard. For a substance to be adopted as a pharmacopeial standard, it undergoes a collaborative evaluation process by the respective pharmacopeial bodies.[8]
High-Performance Liquid Chromatography (HPLC) for the Quantification of cis-Montelukast
HPLC is the cornerstone of pharmaceutical analysis for impurity profiling due to its high resolution, sensitivity, and specificity. Both the USP and EP provide detailed HPLC methods for the determination of related substances in Montelukast, including the cis-isomer.
Comparative Overview of USP and EP HPLC Methods
While both pharmacopeias aim to achieve adequate separation of Montelukast and its impurities, there are subtle differences in their prescribed methodologies. A summary of a typical validated HPLC method for Montelukast and its related substances is presented below.
| Parameter | USP Guideline | European Pharmacopoeia Guideline |
| Column | Phenyl-hexyl, 50 x 4.6 mm, 1.8 µm (L11) | Phenyl-hexyl, 50 x 4.6 mm, 1.8 µm (L11) |
| Mobile Phase A | 1.5 mL of Trifluoroacetic acid in 1 L of water | 1.5 mL of Trifluoroacetic acid in 1 L of water |
| Mobile Phase B | 1.5 mL of Trifluoroacetic acid in 1 L of Acetonitrile | 1.5 mL of Trifluoroacetic acid in 1 L of Acetonitrile |
| Gradient | Time (min) | %A |
| 0 | 60 | |
| 3 | 60 | |
| 16 | 49 | |
| 16.1 | 60 | |
| Flow Rate | 1.2 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 238 nm | UV at 238 nm |
| Injection Vol. | 10 µL | 10 µL |
| Relative Retention Time (cis-isomer) | ~0.8 | Not explicitly stated, but separation is required. |
Note: This table is a representation based on published pharmacopeial methods. Analysts should always refer to the current official monograph for the most up-to-date information.[11][12]
Protocol: Quantification of cis-Montelukast using a Validated HPLC Method
This protocol is based on established and validated methods for the determination of Montelukast and its related substances.[4][13][14]
1. Preparation of Solutions
-
Diluent: A mixture of Methanol and Water (90:10 v/v).
-
cis-Montelukast Reference Standard Stock Solution (A): Accurately weigh approximately 10 mg of cis-Montelukast Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.
-
cis-Montelukast Working Standard Solution (B): Dilute 1.0 mL of Stock Solution (A) to 10.0 mL with Diluent to obtain a concentration of approximately 10 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of Montelukast API or powdered tablets equivalent to 100 mg of Montelukast and transfer to a 100 mL volumetric flask. Add approximately 70 mL of Diluent and sonicate for 15 minutes. Allow to cool to room temperature and dilute to volume with Diluent. Filter a portion of this solution through a 0.45 µm PVDF syringe filter, discarding the first few milliliters of the filtrate.
2. Chromatographic System and Conditions
-
Use the chromatographic conditions outlined in the "Comparative Overview" table. The use of a phenyl-hexyl column is crucial for achieving the desired selectivity between the cis and trans isomers.
3. System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per ICH Q2(R1) guidelines.[15]
| Parameter | Acceptance Criteria | Rationale |
| Resolution | NLT 2.0 between Montelukast and cis-Montelukast peaks | Ensures baseline separation for accurate integration. |
| Tailing Factor (for Montelukast peak) | NMT 2.0 | Indicates good peak symmetry and column performance. |
| Relative Standard Deviation (RSD) | NMT 5.0% for six replicate injections of Standard Solution (B) | Demonstrates the precision of the analytical system. |
4. Analysis and Calculation
-
Inject the Diluent (as a blank), Standard Solution (B), and the Sample Preparation into the chromatograph.
-
Identify the peaks of cis-Montelukast and Montelukast in the sample chromatogram based on their retention times relative to the standard.
-
Calculate the percentage of cis-Montelukast in the sample using the following formula:
% cis-Montelukast = (Area_cis_sample / Area_cis_std) * (Conc_std / Conc_sample) * 100
Where:
-
Area_cis_sample is the peak area of cis-Montelukast in the sample chromatogram.
-
Area_cis_std is the peak area of cis-Montelukast in the standard chromatogram.
-
Conc_std is the concentration of the cis-Montelukast Working Standard Solution (B).
-
Conc_sample is the nominal concentration of Montelukast in the Sample Preparation.
-
UV-Vis Spectrophotometry: A Complementary Analytical Tool
While HPLC is the preferred method for resolving and quantifying isomers, UV-Vis spectrophotometry can serve as a valuable, simpler, and more rapid technique for certain applications, such as monitoring the formation of the cis-isomer during forced degradation studies. The structural difference between the cis and trans isomers of Montelukast results in distinct UV absorbance spectra, which can be exploited for analytical purposes.
Protocol: Monitoring cis-Montelukast Formation by UV-Vis Spectrophotometry
This protocol is designed for monitoring the relative increase of the cis-isomer in a solution of Montelukast subjected to photodegradation.
1. Instrumentation and Reagents
-
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less.
-
Matched 1 cm quartz cuvettes.
-
Methanol (HPLC grade).
-
Montelukast and cis-Montelukast reference standards.
2. Procedure
-
Preparation of Standard Solutions: Prepare separate solutions of Montelukast and cis-Montelukast in methanol at a concentration of approximately 10 µg/mL.
-
Spectral Scanning: Record the UV absorbance spectra of both standard solutions from 200 to 400 nm against a methanol blank.
-
Forced Degradation Study: Prepare a 10 µg/mL solution of Montelukast in methanol. Expose this solution to a UV light source (e.g., in a photostability chamber).
-
Time-course Analysis: At regular time intervals (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the exposed solution and record its UV spectrum.
-
Data Analysis: Overlay the spectra obtained at different time points. The formation of cis-Montelukast will be indicated by changes in the spectral profile, particularly in the regions where the absorbance of the two isomers differs significantly. The wavelength maxima for Montelukast is typically around 287 nm.
Trustworthiness and Method Validation
The protocols described herein are based on principles of analytical method validation as outlined in ICH Q2(R1).[15] A self-validating system is one where the inherent controls and checks ensure the reliability of the results. For the HPLC method, this is achieved through rigorous system suitability testing before each analytical run. For any new method development or significant modification, a full validation should be performed, encompassing:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution between cis-Montelukast, Montelukast, and other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The use of a well-characterized cis-Montelukast reference standard is non-negotiable for the accurate quality control of Montelukast drug substance and product. This application note has provided a detailed framework for its use in pharmaceutical analysis, underpinned by scientific principles and regulatory expectations. The provided HPLC and UV-Vis spectrophotometry protocols offer practical, step-by-step guidance for researchers and scientists. By adhering to these methodologies and the principles of method validation, laboratories can ensure the reliability and accuracy of their analytical data, ultimately contributing to the safety and efficacy of Montelukast-containing medicines.
References
-
Indian Journal of Pharmaceutical Sciences. Montelukast | HPLC | Method Development And Validation. [Link]
-
ResearchGate. Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. [Link]
-
Allmpus. Montelukast EP Impurity G | Montelukast USP Related Compound B. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Simultaneous Spectrophotometric Estimation of Montelukast Sodium and Levocetirizine Dihydrochloride in Combined Dosage Form. [Link]
- Google Patents.
-
International Journal of Pharmaceutical Sciences Review and Research. Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. [Link]
-
Asian Journal of Chemistry. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]
-
ResearchGate. (PDF) A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. [Link]
-
YMER. Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. [Link]
-
PMDA. Montelukast Sodium. [Link]
-
ResearchGate. validated uv spectroscopic method for estimation of montelukast sodium from bulk and tablet formulations. [Link]
-
Scribd. montelukast USP equivalent method. [Link]
-
ijpra.com. Method Development and Validation of Montelukast Sodium by UV-Visible Spectroscopy. [Link]
-
iajps.com. a validated stability-indicating and lc-ms compatible method for the determination of related substances. [Link]
-
PubChem. Montelukast, cis-. [Link]
-
ICH. Quality Guidelines. [Link]
-
USP-NF. Montelukast Sodium. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. reference standards. [Link]
-
PMC - NIH. Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids. [Link]
-
e-journal.uum.edu.my. Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet for. [Link]
-
Taylor & Francis. Cis isomer – Knowledge and References. [Link]
-
ResearchGate. Simultaneous analysis of trans- and cis-isomers of 2-glucosyloxycinnamic acids and coumarin derivatives in Dendrobium thyrsiflorum by high-performance liquid chromatography (HPLC)-photodiode array detection (DAD)-electrospray ionization (ESI)-tandem mass spectrometry (MS). [Link]
-
ResearchGate. Identification and Quantification of Carotenoids Including Geometrical Isomers in Fruit and Vegetable Juices by Liquid Chromatography with Ultraviolet-Diode Array Detection. [Link]
-
SynThink. USP Reference Standards in Pharmaceutical Analysis. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
-
Indian Journal of Pharmaceutical Sciences. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
USP-NF. Montelukast Sodium Tablets. [Link]
-
ResearchGate. Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. uspnf.com [uspnf.com]
- 4. researchgate.net [researchgate.net]
- 5. knorspharma.com [knorspharma.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111307979A - Montelukast sodium and related substance detection method of preparation thereof - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. uspnf.com [uspnf.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Chiral Chromatography for the Resolution of Montelukast Enantiomers: An Application and Protocol Guide
Introduction: The Criticality of Chiral Purity in Montelukast
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis.[1][2][3] The therapeutic efficacy of Montelukast is attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an undesired chiral impurity.[1] The presence of the (S)-enantiomer can potentially impact the drug's safety and efficacy profile. Consequently, the development of robust and reliable analytical methods for the enantioselective separation and quantification of Montelukast is of paramount importance in pharmaceutical development and quality control.[1][4]
This comprehensive guide provides detailed application notes and protocols for the chiral separation of Montelukast enantiomers and related isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to achieve baseline separation and accurate quantification of these stereoisomers.
The Foundation: Principles of Chiral Recognition in Chromatography
Chiral chromatography is a specialized liquid chromatography technique that enables the separation of enantiomers.[4] The fundamental principle lies in the use of a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers of the analyte. This differential interaction leads to varying retention times for each enantiomer, allowing for their separation. The choice of the CSP and the mobile phase composition are critical factors that govern the enantioselectivity and resolution of the separation.
For Montelukast, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent chiral recognition capabilities.[1][5][6] The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
Workflow for Chiral Method Development
The development of a successful chiral separation method is a systematic process that involves several key stages. This workflow ensures the final method is robust, reproducible, and fit for its intended purpose.
Caption: A systematic workflow for chiral method development.
Application Note 1: Normal-Phase HPLC for Montelukast Enantiomers
This protocol details a robust normal-phase HPLC method for the simultaneous determination of Montelukast (R-enantiomer), its S-enantiomer, and related isomers.
Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Chiral Column: Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.[5][7]
-
Mobile Phase: n-Hexane, Isopropanol, Ethanol, Trifluoroacetic Acid (TFA), and Diethylamine (DEA).
-
Reagents: All solvents and reagents should be of HPLC grade.
-
Sample: Montelukast sodium bulk drug or formulation.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Chiral Stationary Phase | Daicel Chiralpak® AD-H | Polysaccharide-based CSP known for good enantioselectivity for a wide range of compounds, including Montelukast.[5][7] |
| Mobile Phase | n-Hexane:Isopropanol:Ethanol:DEA:TFA (65:15:20:0.1:0.1, v/v/v/v/v) | The combination of alcohols modulates polarity and interaction with the CSP. TFA and DEA act as acidic and basic additives, respectively, to improve peak shape and selectivity for the acidic Montelukast molecule.[5][7] |
| Flow Rate | 0.9 mL/min | Provides a balance between analysis time and separation efficiency.[5][7] |
| Column Temperature | 30°C | Optimizes enantioselectivity and peak shape.[2][5][7] |
| Detection Wavelength | 280 nm | Corresponds to a UV absorbance maximum for Montelukast, ensuring good sensitivity.[5][7] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC.[5][7] |
Protocol:
-
Mobile Phase Preparation:
-
Carefully measure the required volumes of n-Hexane, Isopropanol, Ethanol, DEA, and TFA.
-
Mix the components thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Montelukast sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Equilibration:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample solution onto the column.
-
Acquire the chromatogram for a sufficient runtime to allow for the elution of all components of interest.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of Montelukast based on their retention times (the (R)-enantiomer typically elutes first).
-
Calculate the resolution between the enantiomeric peaks to ensure baseline separation (a resolution of >2.0 is generally considered acceptable).[2]
-
Quantify the amount of the (S)-enantiomer as a percentage of the total Montelukast peak area.
-
Application Note 2: Supercritical Fluid Chromatography (SFC) for Montelukast Enantiomer Isolation
SFC offers a greener and often faster alternative to normal-phase HPLC for chiral separations. This protocol is suitable for both analytical and preparative scale isolation of the Montelukast S-enantiomer.[1][6]
Instrumentation and Materials:
-
SFC System: An analytical or preparative SFC system equipped with a UV detector and back-pressure regulator.
-
Chiral Column: Amylose-based AS-H, 250 x 30 mm, 5 µm (for preparative scale).[1][6]
-
Mobile Phase: Supercritical Carbon Dioxide (CO₂) and 2-Propanol.
-
Reagents: HPLC grade 2-Propanol.
-
Sample: Racemic mixture of Montelukast.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Chiral Stationary Phase | Amylose-based AS-H | Another effective polysaccharide-based CSP that provides good selectivity for Montelukast enantiomers in SFC.[1][6] |
| Mobile Phase | Supercritical CO₂: 2-Propanol (85:15, v/v) | CO₂ serves as the primary mobile phase, while 2-Propanol acts as a modifier to adjust the mobile phase strength and improve enantioselectivity.[1][6] |
| Flow Rate | (Analytical) 2-5 mL/min; (Preparative) 50-100 g/min | Flow rates are adjusted based on the scale of the separation. |
| Back Pressure | 150-200 bar | Maintained to keep CO₂ in its supercritical state. |
| Detection Wavelength | 230 nm | A suitable wavelength for the detection of Montelukast.[1][6] |
Protocol:
-
System Preparation:
-
Ensure the SFC system is properly configured and the CO₂ supply is adequate.
-
Prime the pumps with their respective solvents.
-
-
Sample Preparation:
-
Dissolve the racemic Montelukast sample in ethanol or a suitable solvent at a concentration appropriate for the scale of the separation.[1]
-
-
System Equilibration:
-
Equilibrate the chiral column with the specified mobile phase composition and back pressure until a stable baseline is observed.
-
-
Injection and Fraction Collection (for preparative scale):
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the (R)- and (S)-enantiomers as they elute.
-
-
Post-Run and Analysis:
-
Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.
-
Confirm the purity of the isolated enantiomers using analytical HPLC or other suitable techniques.
-
Chiral Recognition Mechanism on Polysaccharide-Based CSPs
The separation of Montelukast enantiomers on polysaccharide-based CSPs is a result of transient diastereomeric complexes formed between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times.
Sources
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development: Enantioselective Extraction in Chiral Separation [austinpublishinggroup.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 7. ijpsonline.com [ijpsonline.com]
Application Note: Development of a High-Performance Stability-Indicating HPLC Method for Montelukast Sodium
Executive Summary
Montelukast Sodium (MTK) presents a unique analytical challenge due to its extreme photosensitivity and the structural similarity of its primary degradation product, the cis-isomer. While pharmacopeial monographs (USP/EP) exist, modern drug development requires more robust, high-throughput stability-indicating methods (SIM) capable of resolving not just the cis-isomer, but also oxidative degradants (sulfoxides) and Michael adducts.
This guide details a "Gold Standard" protocol for developing a SIM for Montelukast. It moves beyond basic recipe following, explaining the why behind column selection, pH control, and stress testing, ensuring your method is compliant with ICH Q1A(R2) and Q1B guidelines.
Physicochemical Context & Method Strategy
The Molecule's Vulnerabilities
To develop a robust method, one must first understand the molecule's "pain points":
-
Photosensitivity: MTK contains a conjugated triene system. Upon exposure to light (VIS/UV), the trans-double bond rapidly isomerizes to the cis-form. This is the "Critical Pair" for resolution.
-
Basicity: The tertiary amine and quinoline nitrogen can interact with free silanols on HPLC columns, leading to severe peak tailing.
-
Oxidation: The thioether linkage is prone to oxidation, forming Montelukast Sulfoxide.
Strategic Method Design
-
Stationary Phase: A standard C18 is often insufficient for peak shape. We utilize an End-capped C18 or a Polar-Embedded column to shield silanols and improve the peak symmetry of the basic amine.
-
Mobile Phase pH: We target pH 3.7 ± 0.1 .
-
Reasoning: At this pH, the carboxyl group is partially ionized, but more importantly, the basic nitrogens are protonated. While this might suggest silanol interaction, the acidic pH suppresses the ionization of the silanols (pKa ~4-5) on the column surface, reducing tailing.
-
-
Detection: 225 nm or 238 nm . While the maximum is near 345 nm, the lower UV range provides better sensitivity for the breakdown products which may lose conjugation.
Visualization: Method Development Workflow
The following flowchart outlines the logical progression for establishing this method, ensuring no critical validation step is missed.
Figure 1: Step-by-step workflow for developing a stability-indicating method compliant with ICH guidelines.
Experimental Protocol: Chromatographic Conditions
This protocol is designed to be self-validating . If the System Suitability criteria (SST) are not met, the results are invalid.
Instrumentation & Parameters
| Parameter | Specification | Rationale |
| Column | L1 (C18), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Inertsil ODS-3) | High surface area with dense end-capping to reduce tailing. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for backpressure management. |
| Column Temp | 30°C | Controls viscosity and reproducibility of retention times. |
| Wavelength | 238 nm (Primary), 225 nm (Secondary) | 238 nm aligns with USP; offers balance of sensitivity and solvent cutoff. |
| Injection Vol | 20 µL | Sufficient mass load for impurity detection (0.05% level). |
| Run Time | ~25 Minutes | Sufficient to elute late-eluting dimers. |
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 3.9g of Sodium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 3.7 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm nylon filter. -
Organic (Mobile Phase B): Acetonitrile (HPLC Grade). Note: Methanol can be used but often results in higher backpressure and broader peaks for MTK.
Gradient Program
Standard linear gradient to resolve the cis-isomer (early eluting) and dimers (late eluting).
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Equilibration |
| 5.0 | 60 | 40 | Isocratic Hold (MTK elutes ~12-14 min) |
| 20.0 | 20 | 80 | Ramp to elute hydrophobics |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 60 | 40 | Return to Initial |
| 30.0 | 60 | 40 | Re-equilibration |
Protocol: Forced Degradation (Stress Testing)
To prove the method is "Stability-Indicating," you must degrade the sample and show that the method separates the degradants from the main peak.
Critical Safety Note: Perform all MTK sample preparation in Amber Glassware . The cis-isomer forms within minutes under standard lab lighting.
Degradation Pathways Visualization
Understanding what you are looking for is half the battle.
Figure 2: Primary degradation pathways. The light-induced isomerization is the most rapid and critical pathway.
Stress Protocols
Prepare a 1000 µg/mL stock solution of Montelukast Sodium in Methanol.
-
Photolytic Stress (Critical):
-
Expose 5 mL of stock solution to UV light (254 nm) or cool white fluorescent light (1.2 million lux hours) in a quartz cell.
-
Target: Degrade until ~10-20% loss of active.
-
Observation: Sample will likely turn yellow.[1] Peak appearing just before MTK is the cis-isomer.
-
-
Oxidative Stress:
-
Mix 5 mL stock + 1 mL 3%
. Incubate at Room Temp for 2-4 hours. -
Target: Formation of Sulfoxide (elutes before MTK, usually RRT ~0.4-0.6).
-
-
Acid Hydrolysis:
-
Mix 5 mL stock + 1 mL 0.1 N HCl. Heat at 60°C for 2 hours.
-
Neutralization: Neutralize with 0.1 N NaOH before injection to prevent peak distortion.
-
-
Base Hydrolysis:
-
Mix 5 mL stock + 1 mL 0.1 N NaOH. Heat at 60°C for 2 hours.
-
Note: MTK is relatively stable in base; degradation may be minimal.
-
System Suitability & Validation Criteria
A self-validating method must meet these specific metrics during every run.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Resolution ( | > 1.5 between cis-isomer and Montelukast | Decrease organic ratio in MP-B or lower column temp. |
| Tailing Factor ( | < 1.5 for Montelukast peak | Check pH (must be acidic) or replace column (silanol activity). |
| Theoretical Plates ( | > 5000 | Check column efficiency or connection dead volumes. |
| Precision (RSD) | < 2.0% for 5 replicate injections | Check injector accuracy or pump pulsation. |
Troubleshooting Guide
-
Issue: Co-elution of Cis-isomer and Parent.
-
Cause: Gradient slope too steep or organic modifier too strong.
-
Fix: Reduce the initial Acetonitrile % from 40% to 35% to flatten the gradient at the start.
-
-
Issue: Broad/Tailing Peak.
-
Cause: "Secondary interactions" between the amine and silanols.
-
Fix: Ensure the buffer concentration is adequate (at least 20mM). If using an older column, switch to a "Base Deactivated" (BDS) or modern Hybrid particle column.
-
-
Issue: Ghost Peaks.
-
Cause: Contamination or carryover.
-
Fix: Montelukast is "sticky." Ensure the needle wash contains at least 50% organic solvent (MeOH/ACN).
-
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] 2003.[3][4][5] Link
-
United States Pharmacopeia (USP). Montelukast Sodium Monograph.[6] USP 43-NF 38. Link
-
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007. Link
- Maheswar Reddy, B., et al. "Stability indicating HPLC method for the determination of Montelukast sodium in bulk and pharmaceutical formulations." Journal of Pharmaceutical and Biomedical Analysis, 2009.
-
Fiori, J., et al. "Study of the photodegradation of montelukast by HPLC-UV-MS." Journal of Pharmaceutical and Biomedical Analysis, 2008. Link
Sources
- 1. pmda.go.jp [pmda.go.jp]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ijpsm.com [ijpsm.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. uspnf.com [uspnf.com]
Application Note: High-Resolution LC-MS/MS Analysis of cis-Montelukast (Impurity G)
Abstract
The geometric isomerization of Montelukast Sodium (R,E-isomer) to cis-Montelukast (R,Z-isomer, USP Related Compound G) is a rapid, photo-induced degradation pathway that compromises pharmaceutical potency. Because these isomers are isobaric (
Introduction & Analytical Challenges
Montelukast is a leukotriene receptor antagonist used for asthma and allergic rhinitis.[1][2][3] Its structure contains a styryl moiety susceptible to photo-isomerization. Upon exposure to UV or visible light, the therapeutically active E-isomer (trans) converts to the inactive Z-isomer (cis).
The "Isobaric Trap" in MS Analysis
In mass spectrometry, both isomers present a protonated precursor ion
-
Active Drug: Montelukast (E-isomer)
-
Target Impurity: cis-Montelukast (Z-isomer)[4]
-
Regulatory Limit: USP/ICH guidelines typically require monitoring of this impurity at levels
.
Degradation Pathway Visualization
The following diagram illustrates the critical photo-degradation pathway that necessitates this analysis.
Figure 1: Degradation pathway of Montelukast. The primary photo-degradation route leads to the cis-isomer, while oxidation leads to the sulfoxide.
Experimental Protocol
Reagents and Materials[2][3][5][6][7][8][9][10]
-
Standards: Montelukast Sodium (USP RS), cis-Montelukast (USP Related Compound G RS).[4]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Buffer: Ammonium Formate (LC-MS grade), Formic Acid.
-
Glassware: Amber volumetric flasks are mandatory. All sample preparation must occur under low-actinic light (e.g., sodium vapor lamps) to prevent in-situ degradation during handling.
Sample Preparation
Standard Solution:
-
Dissolve 10 mg of Montelukast Sodium in 10 mL of MeOH (1.0 mg/mL stock).
-
Dilute to 100 ng/mL in Mobile Phase A:B (50:50) for MS tuning.
Forced Degradation (System Suitability Generation): If the cis-standard is unavailable, generate it in-situ:
-
Prepare a 100 µg/mL solution of Montelukast in MeOH.
-
Expose the clear glass vial to ambient sunlight or a UV lamp (254 nm) for 15–20 minutes.
-
This yields a mixture of trans (major) and cis (minor) isomers for resolution testing.
LC-MS/MS Instrumentation & Conditions
Chromatography (LC) The separation relies on the shape selectivity of the C18 phase. The cis-isomer, being more compact, typically interacts differently with the stationary phase than the linear trans-isomer.
| Parameter | Setting | Rationale |
| Column | Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent | High carbon load provides steric selectivity required for geometric isomers. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid | Volatile buffer essential for ESI ionization efficiency. |
| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks for Montelukast than MeOH. |
| Flow Rate | 0.8 mL/min | Optimized for standard analytical columns; split to MS if necessary. |
| Column Temp | 30°C | Controls viscosity and mass transfer kinetics. |
| Injection Vol | 5–10 µL | Prevent column overload which causes peak broadening. |
Gradient Profile:
-
0–2 min: 55% B (Isocratic hold to stack analytes)
-
2–12 min: 55%
85% B (Linear ramp) -
12–15 min: 85% B (Wash)
-
15.1 min: 55% B (Re-equilibration)
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.[5]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[2]
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (eV) | Role |
| Montelukast | 586.2 | 568.2 | 100 | 25 | Quantifier (Loss of |
| 586.2 | 422.1 | 100 | 35 | Qualifier (Cleavage of side chain) | |
| cis-Montelukast | 586.2 | 568.2 | 100 | 25 | Quantifier |
| 586.2 | 422.1 | 100 | 35 | Qualifier |
Analytical Workflow Logic
The following diagram details the decision-making process during the analysis to ensure data integrity.
Figure 2: Analytical workflow emphasizing the critical checkpoint of chromatographic resolution before MS quantification.
Results & Discussion
Chromatographic Separation
Under the described conditions, the elution order is generally:
-
cis-Montelukast: ~7.8 min
-
trans-Montelukast: ~8.5 min
Note: The exact retention times vary by column manufacturer, but the cis-isomer typically elutes earlier than the trans-isomer on standard C18 phases due to its folded conformation exposing slightly more polar surface area or reducing hydrophobic contact area.
Mass Spectral Interpretation
Both isomers exhibit a base peak at
-
Transition 586.2
568.2: Corresponds to the loss of water. This is the most intense transition and is used for quantification. -
Transition 586.2
422.1: Corresponds to the cleavage of the cyclopropane-acetic acid side chain.
Critical Observation: Because the MRM transitions are identical, the integration windows must be set strictly based on the retention times established by the reference standards.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), every run must meet these system suitability criteria:
-
Resolution (
): The valley-to-peak ratio between cis and trans isomers must be baseline resolved ( ). -
Sensitivity (S/N): The Limit of Quantitation (LOQ) for cis-Montelukast should be established at 0.05% of the nominal drug concentration (S/N > 10).
-
Precision: Injection repeatability (n=6) of the standard must yield RSD < 5.0%.
References
-
United States Pharmacopeia (USP). Montelukast Sodium Monograph. USP-NF. (Defines Impurity G and resolution requirements). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281040, Montelukast. (Source for chemical structure and physical properties).[2][3][6][7][8] [Link]
-
Al Omari, M. M., et al. (2007).[9] "Effect of light and heat on the stability of montelukast in solution and in its solid state."[9] Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. (Authoritative source on photo-degradation kinetics). [Link]
-
Alsante, K. M., et al. (2007).[9] "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. (General guidance on impurity profiling). [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 8. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting cis-Montelukast Detection by HPLC
Welcome to the technical support center for the analysis of Montelukast and its geometric isomer, cis-Montelukast, by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development, validation, and routine analysis. Here, we synthesize technical principles with field-proven insights to empower you to achieve robust and reliable chromatographic results.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of cis-Montelukast important?
A1: cis-Montelukast is a specified impurity of Montelukast sodium in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). Its presence can indicate degradation of the active pharmaceutical ingredient (API), primarily due to light exposure.[1] Therefore, accurate detection and quantification of cis-Montelukast are critical for ensuring the quality, safety, and efficacy of Montelukast-containing products.
Q2: What is the primary cause of cis-Montelukast formation?
A2: The primary cause of cis-Montelukast formation is photodegradation.[1] Exposure of Montelukast in solution or in the solid state to light, particularly UV light, can induce the isomerization of the trans double bond to the cis configuration.[1][2][3]
Q3: What is a typical HPLC column choice for separating cis- and trans-Montelukast?
A3: While standard C18 columns can be used, phenyl columns often provide enhanced selectivity for separating geometric isomers like cis- and trans-Montelukast due to π-π interactions with the aromatic rings in the analytes.[2][4][5][6]
Q4: At what wavelength should I monitor for both cis- and trans-Montelukast?
A4: Montelukast has several UV absorbance maxima. A wavelength of around 285 nm is commonly used for the detection of the trans-isomer.[7] However, studies on the photodegradation of Montelukast have utilized a detection wavelength of 254 nm, which is an isosbestic point where both the cis and trans isomers have similar molar absorptivity, allowing for their simultaneous quantification.[2][8] The USP monograph for Montelukast Sodium Tablets specifies a UV detector at 255 nm.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of cis-Montelukast.
Poor Resolution Between cis- and trans-Montelukast Peaks
Achieving adequate separation between the cis and trans isomers is paramount for accurate quantification. The USP sets a resolution requirement of not less than 2.5 between the cis-isomer and Montelukast peaks.
| Potential Cause | Explanation | Recommended Action(s) |
| Inappropriate Column Chemistry | Standard C18 columns rely primarily on hydrophobic interactions. While effective for general separation, they may not provide sufficient selectivity for geometric isomers. Phenyl columns offer alternative selectivity through π-π interactions with the aromatic moieties of Montelukast, which can significantly enhance the resolution of cis and trans isomers.[2][4][5] | Action: Consider switching to a phenyl-hexyl or other phenyl-based column. Compare the chromatograms obtained with both C18 and phenyl columns under the same mobile phase conditions to assess the improvement in resolution. |
| Suboptimal Mobile Phase Composition | The choice of organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact the separation of isomers. The pKa of Montelukast's carboxylic acid group is around 4.5; therefore, a mobile phase pH below this value will ensure it is in its non-ionized form, leading to better retention on a reversed-phase column. | Action: 1. Optimize Organic Modifier: If using a C18 column, evaluate both acetonitrile and methanol. For phenyl columns, methanol can enhance π-π interactions compared to acetonitrile, potentially improving resolution.[2] 2. Adjust pH: Prepare the aqueous portion of the mobile phase with a buffer (e.g., phosphate or acetate) and adjust the pH to be at least one unit below the pKa of Montelukast (e.g., pH 3.0-3.5). |
| Inadequate Method Parameters | Flow rate and column temperature can influence peak shape and resolution. A lower flow rate generally allows for more interactions with the stationary phase, potentially improving resolution at the cost of longer run times. Temperature affects mobile phase viscosity and analyte solubility, which can alter selectivity. | Action: 1. Flow Rate: Systematically decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution. 2. Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C). |
Caption: Workflow for troubleshooting poor resolution.
Peak Shape Anomalies: Tailing, Fronting, or Splitting of the cis-Montelukast Peak
Poor peak shape can compromise the accuracy of integration and quantification. Ideally, chromatographic peaks should be symmetrical with a USP tailing factor close to 1.
| Potential Cause | Explanation | Recommended Action(s) |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the silica backbone of the column can interact with the acidic carboxylic acid group of Montelukast, leading to peak tailing. | Action: 1. Use an End-capped Column: Ensure your C18 or phenyl column is end-capped to minimize exposed silanol groups. 2. Lower Mobile Phase pH: A lower pH (e.g., 2.5-3.5) will suppress the ionization of both the analyte and residual silanols, reducing secondary interactions. 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask silanol groups, but this should be done cautiously as it can affect selectivity. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting. | Action: Dilute the sample and re-inject. If the peak shape improves, the original sample was likely overloaded. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion or splitting. | Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Contamination or Void | Accumulation of particulate matter on the column frit or a void at the head of the column can cause peak splitting. | Action: 1. Reverse and Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., isopropanol). 2. Install a Guard Column: Use a guard column with the same stationary phase to protect the analytical column from contaminants. |
Caption: Diagnostic flowchart for addressing peak shape problems.
Inconsistent Retention Times for cis-Montelukast
Drifting retention times can lead to misidentification of peaks and inaccurate quantification, especially in automated sequences.
| Potential Cause | Explanation | Recommended Action(s) |
| Inadequate Column Equilibration | Insufficient equilibration time between injections, especially in gradient methods, can cause retention time shifts. | Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes. |
| Mobile Phase Instability | Evaporation of the more volatile organic component or a change in pH of the aqueous buffer over time can alter the mobile phase composition and affect retention. | Action: 1. Cover Mobile Phase Reservoirs: Use solvent reservoir caps to minimize evaporation. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Fluctuations in Column Temperature | Variations in ambient temperature can affect mobile phase viscosity and, consequently, retention times. | Action: Use a column oven to maintain a constant and controlled temperature throughout the analysis. |
| Pump Malfunction | Leaks in the pump, faulty check valves, or inaccurate mobile phase proportioning can lead to inconsistent flow rates and retention time variability. | Action: Perform routine pump maintenance. Check for leaks, and if retention times are still unstable, sonicate or replace the check valves. |
Low Sensitivity or No Detection of cis-Montelukast
The cis-isomer is often present at low levels, making sensitive detection crucial.
| Potential Cause | Explanation | Recommended Action(s) |
| Inappropriate Detection Wavelength | The UV absorbance spectrum of cis-Montelukast differs from that of the trans-isomer. The cis-isomer has lower absorptivity below 260 nm.[8] Using a wavelength optimized only for the trans-isomer may result in poor sensitivity for the cis-isomer. | Action: 1. Use an Isosbestic Point: Set the detector to 254-255 nm, which is an isosbestic point for cis- and trans-Montelukast, to ensure comparable response for both isomers.[2][8] 2. Diode Array Detector (DAD): If available, use a DAD to acquire the full UV spectrum of the peak to confirm its identity and select the optimal wavelength. |
| Sample Degradation | As cis-Montelukast is a photodegradation product, improper sample handling and storage can lead to its formation, but it can also degrade further. | Action: Protect all samples and standards from light by using amber vials or covering them with aluminum foil. Prepare solutions fresh and store them in a cool, dark place. |
| Low Concentration in Sample | The concentration of the cis-isomer may be below the method's limit of detection (LOD). | Action: If trying to detect trace amounts, consider a more sensitive detector (e.g., fluorescence or mass spectrometry) or develop a more sensitive UV method by optimizing the mobile phase and injection volume. |
A study utilizing a diode array detector showed that while trans-Montelukast has strong absorbance across a broad range, the cis-isomer exhibits significantly lower absorptivity at wavelengths below 260 nm.[8] An isosbestic point, where the molar absorptivities of both isomers are equal, was observed at approximately 254 nm.[8] This makes 254-255 nm an ideal wavelength for the simultaneous quantification of both isomers without the need for different response factors.
Protocols and Methodologies
Protocol 1: Generation of cis-Montelukast for System Suitability
To ensure the chromatographic system can adequately separate the cis-isomer, it is often necessary to generate it in a controlled manner.
Objective: To prepare a system suitability solution containing both trans- and cis-Montelukast.
Materials:
-
Montelukast sodium reference standard
-
Methanol (HPLC grade)
-
Colorless glass vial
Procedure:
-
Prepare a solution of Montelukast sodium in methanol at a concentration of approximately 1 mg/mL.
-
Transfer a portion of this solution to a colorless glass vial.
-
Expose the vial to ambient laboratory light or a UV lamp (e.g., 365 nm) for a designated period. The USP monograph suggests approximately 20 minutes under ambient light to generate a sufficient amount of the cis-isomer for resolution checks.[9] The conversion can be monitored by injecting the solution periodically until the desired peak height for the cis-isomer is achieved.
-
This solution can then be used to verify system suitability parameters, particularly the resolution between the cis- and trans-Montelukast peaks.
Protocol 2: Representative HPLC Method for cis- and trans-Montelukast Separation
This protocol is a composite based on published methods and pharmacopeial guidelines. Method optimization will likely be required for specific applications.
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides enhanced selectivity for geometric isomers through π-π interactions.[4][5] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Low pH to suppress ionization of Montelukast. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 60% B to 80% B over 15 minutes | A gradient allows for the elution of both isomers with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides consistent retention times. |
| Detection | UV at 255 nm | An isosbestic point for comparable detection of both cis and trans isomers.[2][8] |
| Injection Volume | 10 µL | A typical injection volume. |
| System Suitability | Resolution between cis- and trans-Montelukast ≥ 2.5 | As per USP guidelines. |
References
-
What is the Difference Between C18 and Phenyl Column. (2022). Pediaa.com. [Link]
-
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Agilent Technologies. [Link]
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026). Oreate AI. [Link]
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
-
Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical. [Link]
-
Schulte-Frohlinde, D., Blume, H., & Güsten, H. (1968). PHOTOCHEMICAL cis-trans-ISOMERIZATION OF SUBSTITUTED STILBENES. The Journal of Physical Chemistry, 72(7), 2689-2699. [Link]
-
Validated UV spectroscopic method for estimation of montelukast sodium from bulk and tablet formulations. (2014). ResearchGate. [Link]
-
Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research, 21(2), 113-117. [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
2.2.46. Chromatographic separation techniques. uspbpep.com. [Link]
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]
-
Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet for. (2018). ResearchGate. [Link]
-
The Photochemical cis–trans Isomerization of Free Stilbene Molecules Follows a Hula-Twist Pathway. (2019). ResearchGate. [Link]
-
Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2021). Molecules, 26(4), 1045. [Link]
-
Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes. (2020). Dalton Transactions, 49(1), 133-141. [Link]
-
(A) UV-vis spectra of Monte (2 mg/100 ml) in 70% methanol after... (2007). ResearchGate. [Link]
Sources
- 1. pjps.pk [pjps.pk]
- 2. agilent.com [agilent.com]
- 3. scribd.com [scribd.com]
- 4. differencebetween.com [differencebetween.com]
- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 6. usp.org [usp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Optimizing cis-Montelukast Separation
A Senior Application Scientist's Guide to Method Development, Troubleshooting, and FAQs for the Chromatographic Separation of Montelukast from its Trans-Isomer.
Welcome to the technical support center for the analytical separation of cis-Montelukast from its active pharmaceutical ingredient (API) counterpart, trans-Montelukast. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing, validating, and troubleshooting chromatographic methods for this critical quality attribute.
The cis-isomer of Montelukast is a significant process-related impurity and a primary photodegradation product.[1][2] Its effective separation and quantification are paramount for ensuring the safety, efficacy, and stability of Montelukast sodium in both bulk drug substance and finished pharmaceutical products. This resource provides in-depth technical guidance, field-proven insights, and systematic troubleshooting protocols to address the common challenges encountered during this specific analytical task.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis- and trans-Montelukast isomers important?
The trans-isomer is the therapeutically active form of Montelukast. The cis-isomer is considered an impurity and a degradation product.[1][3] Regulatory bodies like the FDA and EMA require stringent control of impurities in pharmaceutical products to ensure patient safety and drug efficacy. Therefore, a robust analytical method capable of accurately separating and quantifying the cis-isomer is essential for quality control and stability studies.
Q2: What is the primary mechanism for the formation of the cis-isomer?
The cis-isomer is primarily formed through photo-isomerization of the trans-isomer upon exposure to light.[1][2] It can also be generated under acidic conditions.[2][4] This light sensitivity necessitates special handling precautions during manufacturing, storage, and analysis to prevent the artificial inflation of the cis-isomer levels.[1]
Q3: What are the recommended starting chromatographic techniques for this separation?
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most common and well-established technique for this separation.[4][5] Supercritical Fluid Chromatography (SFC) presents a promising, greener alternative with potentially faster analysis times, especially for chiral separations which share principles with geometric isomer separations.[6][7]
Q4: Which type of HPLC column is most effective for separating these isomers?
While standard C18 columns can achieve separation, columns with alternative selectivities, such as Phenyl-based columns, often provide enhanced resolution.[3][8] The π-π interactions offered by the phenyl stationary phase can improve the separation of aromatic compounds and geometric isomers like the cis/trans pair of Montelukast.[8][9]
Q5: How does mobile phase pH affect the separation?
The pH of the mobile phase can significantly impact the retention and peak shape of Montelukast and its isomers.[10] Montelukast has a carboxylic acid moiety, and its ionization state is pH-dependent. Operating at a pH where the analyte is in a single ionic form (typically acidic pH for reversed-phase) generally leads to sharper peaks and more reproducible retention times. For Montelukast, a mobile phase pH between 3 and 7 is generally recommended to avoid degradation.[11]
Experimental Protocols
Protocol 1: Generating the cis-Isomer via Forced Photodegradation
This protocol is essential for method development and peak identification, allowing for the unequivocal assignment of the cis-isomer peak in your chromatogram.
Objective: To intentionally generate the cis-isomer of Montelukast to serve as a reference marker.
Materials:
-
Montelukast sodium reference standard
-
Methanol, HPLC grade
-
UV lamp (254 nm) or exposure to direct daylight[2]
-
Clear glass vial
-
HPLC system for analysis
Procedure:
-
Prepare a solution of Montelukast sodium in methanol at a concentration of approximately 0.1 mg/mL in a clear glass vial.
-
Expose the solution to a UV lamp at 254 nm or direct daylight for a controlled period (e.g., 24 hours).[2] The rate of degradation will vary depending on the light source intensity.
-
Periodically inject an aliquot of the solution onto your HPLC system to monitor the formation of the cis-isomer peak. The cis-isomer is expected to elute slightly earlier than the trans-isomer in typical reversed-phase methods.
-
Continue exposure until a sufficient amount of the cis-isomer is generated for clear identification and method development purposes.
-
Protect this solution from further light exposure by storing it in an amber vial or wrapping it in aluminum foil.
Protocol 2: Baseline Reversed-Phase HPLC Method
This protocol provides a robust starting point for the separation of cis- and trans-Montelukast. Optimization will likely be required based on your specific instrumentation and column.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, UV/PDA Detector, Autosampler, Column Oven |
| Column | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient may be required for optimal resolution |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 285 nm[5] or 345 nm[12] |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase |
Troubleshooting Guide
This section addresses common issues encountered during the separation of cis- and trans-Montelukast isomers.
Issue 1: Poor Resolution (Rs < 1.5) Between cis- and trans-Isomer Peaks
Poor resolution is the most frequent challenge in this separation due to the structural similarity of the isomers.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inadequate Stationary Phase Selectivity | The subtle difference in the spatial arrangement of the cis and trans isomers requires a stationary phase that can exploit these differences. A standard C18 column may not provide sufficient selectivity. Action: Switch to a Phenyl-based column to introduce π-π interactions, which can enhance selectivity for aromatic and geometric isomers.[8][9] |
| Incorrect Mobile Phase Composition | The ratio of organic modifier to aqueous buffer directly influences retention and selectivity. Action: Systematically vary the percentage of acetonitrile (or methanol). A lower organic content will increase retention times and may improve resolution. |
| Suboptimal pH of the Mobile Phase | If the mobile phase pH is close to the pKa of Montelukast, both ionized and non-ionized forms can exist, leading to peak broadening and poor resolution.[10] Action: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For Montelukast (a weak acid), an acidic mobile phase (pH 3.0-4.0) ensures it is in its protonated form, leading to better peak shape and retention on a reversed-phase column.[13] |
| High Column Temperature | While higher temperatures can improve efficiency, they can also sometimes reduce selectivity for closely eluting isomers. Action: Try reducing the column temperature in increments of 5 °C (e.g., from 35 °C to 30 °C or 25 °C). |
Issue 2: Peak Tailing for one or both Isomer Peaks
Peak tailing can compromise peak integration and reduce the accuracy of quantification.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Secondary Interactions with Column Silanols | Residual, un-capped silanol groups on the silica support can interact with the polar functional groups of Montelukast, causing peak tailing. Action 1: Use a modern, end-capped column. Action 2: Lower the mobile phase pH (e.g., to 2.5-3.0) to suppress the ionization of silanol groups. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to asymmetric peaks. Action: Reduce the sample concentration or the injection volume. |
| Column Contamination or Degradation | Accumulation of sample matrix components or degradation of the stationary phase (often from operating at high pH) can create active sites that cause tailing. Action: Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is within the stable range for the column.[10] |
Issue 3: Inconsistent Retention Times
Poor reproducibility of retention times can hinder peak identification and quantification.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poorly Equilibrated Column | The stationary phase requires sufficient time to equilibrate with the mobile phase before analysis. Insufficient equilibration leads to drifting retention times. Action: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. |
| Fluctuations in Mobile Phase Composition | Inaccurate mixing of mobile phase components by the pump or evaporation of the more volatile solvent can alter the mobile phase strength. Action: Ensure proper pump performance and degas the mobile phase. Use freshly prepared mobile phase. |
| Temperature Fluctuations | Changes in ambient or column temperature can affect mobile phase viscosity and analyte retention. Action: Use a column oven to maintain a constant and consistent temperature.[11] |
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for developing and optimizing the separation method.
Caption: Workflow for optimizing cis/trans-Montelukast separation.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing and resolving common chromatographic issues.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
-
Al Omari, M. M., Zoubi, R. M., Hasan, E. I., Khader, T. Z., & Badwan, A. A. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465–471. [Link]
-
Alsarra, I. A. (2009). Development of a stability-indicating HPLC method for the determination of montelukast in tablets and human plasma and its applications to pharmacokinetic and stability studies. Journal of Liquid Chromatography & Related Technologies, 32(18), 2746–2761. [Link]
-
Bapatu, H. R., Kumar, D. S., & Seshagiri, R. V. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(4), 315–319. [Link]
-
Liu, L., Cheng, H., Zhao, J., & Qu, H. (2012). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 74(5), 432–438. [Link]
-
Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 9, 2026, from [Link]
- Patel, D. J., & Patel, S. A. (2023). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10.
- Radhakrishna, T., Satyanarayana, J., & Satyanarayana, P. (2002). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 7(2), 555-563.
- Rageh, A. H., Abdel-Hay, M. H., & El-Abasawy, N. M. (2015). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. Journal of Taibah University for Science, 9(3), 324-334.
- Sakr, A. A., & Khattab, M. S. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 1-5.
-
Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved February 9, 2026, from [Link]
- WO2012077123A1 - Purification of montelukast using a simulated moving bed. (2012).
- Z. A. M. El-Shahat, M. F., & El-Sherif, Z. A. (2014). An automated method for the determination of montelukast in human plasma using dual-column HPLC analysis and peak height summation of the parent compound and its photodegradation product.
Sources
- 1. WO2012077123A1 - Purification of montelukast using a simulated moving bed - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of S-Enantiomer in Montelukast [file.scirp.org]
- 7. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 8. welch-us.com [welch-us.com]
- 9. Phenyl Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 10. moravek.com [moravek.com]
- 11. pharmacologyjournal.in [pharmacologyjournal.in]
- 12. An automated method for the determination of montelukast in human plasma using dual-column HPLC analysis and peak height summation of the parent compound and its photodegradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: cis-Montelukast Synthesis, Isolation, and Control
Topic: Common Issues in cis-Montelukast Synthesis and Purification Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Process Chemists, and Analytical Scientists
Senior Application Scientist Note: cis-Montelukast (often designated as Impurity G or the Z-isomer) is the primary photo-degradation product of the active pharmaceutical ingredient, trans-Montelukast (the E-isomer). While typically an impurity to be minimized in drug production, high-purity cis-Montelukast is frequently required as a Certified Reference Standard (CRS) for analytical method validation. This guide addresses the dual challenge: synthesizing/isolating the cis-isomer for standards and controlling/removing it during API manufacturing.
Module 1: Targeted Synthesis of cis-Montelukast Reference Standard
Objective: Intentionally generate high-purity cis-Montelukast from the commercial trans-Montelukast sodium via controlled photo-isomerization.
Protocol: Photochemical Conversion
Principle: The styryl alkene linkage in Montelukast undergoes reversible E
Step-by-Step Workflow:
-
Preparation: Dissolve trans-Montelukast Sodium (1.0 g) in Methanol:Water (80:20 v/v) to achieve a concentration of ~1 mg/mL.
-
Note: Pure methanol can lead to higher rates of oxidative side-products (sulfoxides). The addition of water acts as a radical quencher.
-
-
Irradiation: Place the clear borosilicate vessel in a photochemical reactor equipped with 365 nm UV lamps or expose to direct sunlight (approx. 50–60 klx).
-
Monitoring: Agitate at 20–25°C. Monitor by HPLC every 30 minutes.
-
Target: Stop reaction when the cis:trans ratio reaches 40:60 to 50:50 .
-
Critical Stop: Do not exceed 60% conversion, as secondary degradation (oxidative cyclization) accelerates significantly beyond this point.
-
-
Quenching: Immediately wrap the vessel in aluminum foil and store at 2–8°C in the dark.
Troubleshooting Guide: Synthesis
| Issue | Probable Cause | Corrective Action |
| High Sulfoxide Impurity | Presence of dissolved oxygen during irradiation. | Degas the solvent with Argon/Nitrogen sparging for 15 mins prior to irradiation. Keep headspace inert. |
| Slow Conversion Rate | Concentration too high (inner filter effect). | Dilute solution to <0.5 mg/mL to ensure uniform light penetration. |
| Precipitation | Solubility limit of the free acid form. | Ensure pH is neutral or slightly basic (pH 7–8). If the solution becomes acidic due to degradation, the free acid may precipitate. |
Module 2: Isolation and Purification
Objective: Isolate cis-Montelukast from the reaction mixture with >95% purity.
Protocol: Preparative HPLC Isolation
Because cis and trans isomers have identical molecular weights (586.2 g/mol ) and similar pKa values, crystallization is ineffective for separation. Reversed-Phase Preparative HPLC is required.
Chromatographic Conditions:
-
Stationary Phase: C18 (Octadecylsilane), 10 µm particle size (e.g., Phenomenex Luna or Waters XBridge).
-
Mobile Phase A: 0.1% Ammonium Acetate in Water (pH ~5.5).
-
Gradient: Isocratic hold at 65% B or shallow gradient (60%
80% B over 40 min). -
Detection: UV at 254 nm (Isobestic point approximation) or 350 nm.
Processing:
-
Loading: Inject the quenched reaction mixture (filtered through 0.45 µm PTFE).
-
Collection: The cis-isomer elutes before the trans-isomer (Relative Retention Time ~0.90–0.92).
-
Post-Processing:
-
Pool cis-fractions.
-
Evaporate organic solvent (Acetonitrile) under vacuum at <35°C (Dark).
-
Lyophilize the remaining aqueous phase to obtain the amorphous solid.
-
Troubleshooting Guide: Purification
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Column overloading or insufficient selectivity. | Reduce injection volume. Switch to a Phenyl-Hexyl stationary phase, which offers better selectivity for geometric isomers due to |
| Reversion to Trans | Exposure to light during fraction collection. | Use amber fraction tubes. Perform all post-column processing under yellow (sodium vapor) light. |
| Peak Tailing | Interaction with residual silanols. | Ensure buffer concentration is at least 10 mM. Add 0.1% Triethylamine (TEA) if pH allows. |
Module 3: Stability & Control in API Manufacturing
Objective: Prevent the formation of cis-Montelukast during the handling of standard trans-Montelukast.
Mechanism of Instability
Montelukast is highly photosensitive in solution.[5][6] The isomerization is a thermodynamic equilibration driven by photon absorption.
Figure 1: Photo-degradation pathway of Montelukast. The primary degradation route is the reversible isomerization to the cis-form, followed by irreversible oxidation.
Control Strategies
-
Lighting: All manufacturing and analytical handling must occur under monochromatic yellow light (sodium vapor lamps, cutoff <500 nm).
-
Solvents: Avoid acidic solvents for long-term storage. While HPLC mobile phases are often acidic (pH 3–4) to suppress ionization of the carboxylic acid for retention, the sample should be analyzed immediately.
-
Glassware: Use Low-Actinic (Amber) glassware exclusively.
FAQs: Common User Queries
Q1: Can I convert cis-Montelukast back to trans-Montelukast to salvage a batch? A: Theoretically, yes, but practically, no. The photo-stationary state usually favors a mixture (e.g., 60:40 trans:cis). Thermal reversion is slow and often leads to other degradation products (dimers, cyclized products) before full conversion is achieved. Recrystallization is the only viable method to salvage a batch, but yield losses will be significant if cis content is >5%.
Q2: Why does my cis-standard peak disappear after 24 hours in solution? A: It likely reverted to the trans-isomer or degraded further. cis-Montelukast is thermodynamically less stable than the trans-isomer. If left in solution, especially under ambient light or heat, it will re-equilibrate. Always prepare fresh solutions or store frozen (-20°C) in absolute darkness.
Q3: What is the relative response factor (RRF) of cis-Montelukast?
A: The RRF is typically close to 1.0 (approx 0.95–1.05) at 254 nm because the chromophore (quinoline-styryl system) is structurally similar, though the extinction coefficient (
Q4: My HPLC method separates cis and trans, but the resolution degrades over time. Why? A: This is often due to column fouling. Montelukast is hydrophobic (LogP ~8.5). It can precipitate or adsorb irreversibly on the column head if the organic ratio in the wash step is too low. Ensure a high-organic wash (95% ACN or MeOH) is performed after every run.
References
-
Saravanan, M., et al. (2008). "Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium." Journal of Pharmaceutical and Biomedical Analysis.
-
Al Omari, M. M., et al. (2007).[6] "Effect of light and heat on the stability of montelukast in solution and in its solid state."[6][7][8] Journal of Pharmaceutical and Biomedical Analysis.
-
United States Pharmacopeia (USP). "Montelukast Sodium Monograph: Organic Impurities." USP-NF.
-
Radhakrishna, T., et al. (2003).[7] "Simultaneous determination of montelukast and loratadine by HPLC and derivative spectrophotometric methods." Journal of Pharmaceutical and Biomedical Analysis.
-
Ma, Y., et al. (2019). "Montelukast Nanocrystals for Transdermal Delivery with Improved Chemical Stability." Pharmaceutics.[6][9][10]
Sources
- 1. uspnf.com [uspnf.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. WO2012077123A1 - Purification of montelukast using a simulated moving bed - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN105646344A - Purification method of montelukast - Google Patents [patents.google.com]
Technical Support Center: Optimizing Montelukast Synthesis for Research Applications
Welcome to the technical support resource for researchers engaged in the synthesis of Montelukast. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of its synthesis, with a specific focus on maximizing the yield of the therapeutically active isomer and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success in this synthesis, ensuring you can make informed decisions in your own laboratory work.
A Critical Clarification: Targeting the trans-Isomer of Montelukast
Before proceeding, it is essential to address a common point of confusion. The pharmacologically active and desired molecule is trans-Montelukast (also known as the (E)-isomer). Its geometric isomer, cis-Montelukast (or the (Z)-isomer), is considered a critical impurity.[1][2] Exposure to light can cause the desired trans-isomer to convert to the cis-form.[1][2] Therefore, the primary goal of any Montelukast synthesis strategy is to maximize the yield of the trans-isomer while minimizing the formation of the cis-isomer impurity to meet stringent purity requirements, often less than 0.1% in pharmaceutical-grade material.[1]
This guide is structured to help you achieve that precise outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for the formation of the unwanted cis-Montelukast isomer?
The formation of the cis-isomer is predominantly caused by two factors:
-
Photoisomerization: The double bond in the styrenyl portion of the Montelukast molecule is susceptible to isomerization from the stable trans configuration to the less stable cis configuration upon exposure to light, particularly UV light.[2][3] This can occur both during the reaction and during subsequent work-up, purification, and storage if the material is not adequately protected from light.
-
Non-Stereoselective Reaction Conditions: While less common in modern, optimized syntheses, the use of non-ideal reaction conditions in the key coupling step can potentially lead to a mixture of isomers, although photoisomerization remains the more significant concern.
Q2: How can I proactively minimize cis-isomer formation during the synthesis?
Minimizing the cis-isomer is a matter of careful control over the reaction environment and purification strategy.
-
Exclusion of Light: This is the single most critical factor. All reaction vessels, work-up apparatus, and storage containers should be wrapped in aluminum foil or utilize amber glassware to prevent light exposure.[1] Laboratory work should be conducted under subdued or yellow light where possible.
-
Inert Atmosphere: While the primary concern with oxygen is the oxidation of the thiol group to form the sulfoxide impurity, maintaining an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent all side reactions and degradation pathways.[2]
-
Optimized Coupling Reaction: The key substitution reaction, where the thiol side chain is coupled with the mesylate intermediate, is a critical control point. Using phase-transfer catalysts or specific solvent systems like those involving linear or cyclic polyethers can enhance the selectivity and efficiency of this step, reducing the formation of all impurities.[4]
Q3: My crude product has a high level of cis-isomer impurity. What are the most effective purification strategies?
If your product is contaminated, several robust methods can be employed to remove the cis-isomer and other process-related impurities.
-
Amine Salt Crystallization: This is the most powerful and widely used technique for purifying Montelukast. The crude Montelukast free acid is dissolved in a suitable solvent (e.g., ethyl acetate, toluene) and treated with an amine, such as dicyclohexylamine (DCHA) or tert-butylamine (TBA), to form a crystalline salt.[1][5][6] The desired trans-Montelukast amine salt has different crystallization kinetics and solubility compared to the impurities, which remain in the mother liquor. The high-purity salt is then isolated by filtration and can be converted back to the Montelukast free acid (or its sodium salt) with high purity (>99.5%).[2][5]
-
Thermal Isomerization/Purification: An interesting and effective method involves heating a solution of the isomer mixture. Exposing a solution of Montelukast containing the (Z)-isomer to heat (e.g., boiling in toluene) in the absence of light can facilitate the removal of this impurity.[2]
-
Chromatography: For research-scale quantities, silica gel column chromatography can be effective for separating impurities.[7] On an industrial scale, more advanced techniques like simulated moving bed (SMB) chromatography are used to achieve high-throughput purification.[1]
Q4: Beyond the cis-isomer, what other critical impurities should I monitor?
Several other impurities can arise during the synthesis of Montelukast, and being aware of them is crucial for developing a robust process.[2][7]
-
Montelukast Sulfoxide: The sulfur atom in the thioether linkage is susceptible to oxidation, forming the corresponding sulfoxide. This is often mitigated by running the reaction under an inert atmosphere.[2]
-
Styrenic Impurities (Dehydration Products): The tertiary alcohol on the molecule can undergo dehydration, leading to an olefin impurity.[2]
-
Unreacted Intermediates: Incomplete conversion can leave starting materials, such as the mesylate intermediate or the diol precursor, in the final product.[2]
-
Diastereomers: Specific synthetic routes may generate diastereomeric impurities that need to be controlled and removed.[2]
The amine salt crystallization method is particularly effective at removing a broad spectrum of these impurities simultaneously.[2][5]
Q5: What are the standard analytical methods for accurately quantifying the trans/cis isomer ratio?
High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying Montelukast and its related impurities.
-
Methodology: A reverse-phase HPLC method is typically used. While various specific conditions exist, a common approach involves a C18 or Phenyl column with a mobile phase consisting of an acetonitrile and buffered aqueous mixture (e.g., phosphate buffer).[3][8]
-
Detection: UV detection is standard, with wavelengths around 230 nm, 280 nm, or 345 nm providing good sensitivity for Montelukast and its isomers.[9][10][11]
-
Validation: A validated method should demonstrate sufficient resolution between the trans-Montelukast peak and the cis-isomer peak, as well as other potential impurities, to allow for accurate quantification.[11]
Troubleshooting Guide: Low Yield and High Impurity
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low overall yield of crude product | 1. Incomplete reaction of the mesylate intermediate. 2. Degradation of the mesylate intermediate before use.[2] 3. Suboptimal base or solvent choice for the coupling reaction. | 1. Increase reaction time or temperature moderately; monitor by TLC/HPLC. 2. Use the mesylate intermediate immediately after preparation as it can be unstable. 3. Screen different bases (e.g., cesium carbonate, sodium hydride) and solvent systems (e.g., THF, Toluene, DMF). |
| High percentage of cis-isomer in final product | 1. Light exposure during reaction, work-up, or storage.[1][2] | 1. Rigorously protect the reaction from all light sources using amber glass or aluminum foil. |
| High percentage of sulfoxide impurity | 1. Oxygen exposure during the reaction.[2] | 1. Ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar). Degas all solvents before use. |
| Product fails to crystallize during amine salt formation | 1. Incorrect solvent or solvent/antisolvent ratio. 2. Presence of excess impurities inhibiting crystallization. 3. Insufficient concentration of the product. | 1. Experiment with different solvent systems (e.g., Ethyl Acetate/Hexane, Toluene/Hexane).[5] 2. Attempt a preliminary purification by column chromatography before salt formation. 3. Concentrate the solution; use seeding with a pure crystal of the amine salt to induce crystallization.[5] |
Visualized Workflows and Mechanisms
Simplified Synthesis and Impurity Formation
The following diagram illustrates the key coupling step in Montelukast synthesis, highlighting the formation of the desired trans product and the undesirable cis-isomer impurity.
Caption: Key synthesis step and the photoisomerization pathway leading to the cis-impurity.
General Workflow for Synthesis and Purification
This workflow outlines the essential stages from the initial reaction to obtaining a final, high-purity product.
Caption: Standard laboratory workflow for Montelukast synthesis, purification, and analysis.
Experimental Protocols
Protocol 1: Purification of Crude Montelukast via Dicyclohexylamine (DCHA) Salt Formation
This protocol assumes you have already synthesized crude Montelukast free acid and are ready for purification. It is adapted from principles described in the literature.[1][2][6]
-
Dissolution: In a flask protected from light, dissolve the crude Montelukast acid (1.0 eq) in a suitable solvent such as toluene or ethyl acetate (approx. 10-15 volumes, e.g., 10-15 mL per gram of crude material).
-
Amine Addition: To the stirred solution, slowly add dicyclohexylamine (DCHA) (1.0-1.1 eq) at room temperature.
-
Crystallization: Stir the mixture at room temperature. Crystallization may begin spontaneously. If not, it can be induced by seeding with a small crystal of pure Montelukast DCHA salt. Continue stirring for 12-18 hours to ensure complete precipitation.
-
Scientist's Note: Optionally, after stirring for a few hours, a non-polar solvent like hexane (5-10 volumes) can be added slowly to further decrease the solubility of the salt and maximize the yield.
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) or an antisolvent like hexane to remove residual mother liquor containing impurities.
-
Drying: Dry the purified Montelukast DCHA salt under vacuum at a moderate temperature (e.g., 40-50 °C).
-
Conversion to Free Acid: To convert back, suspend the DCHA salt in a mixture of a water-immiscible organic solvent (e.g., toluene, dichloromethane) and water. Acidify the aqueous layer with a mild acid (e.g., acetic acid, tartaric acid) to a pH of ~4.5. The DCHA will be protonated and move to the aqueous phase, while the pure Montelukast free acid will remain in the organic layer. Separate the layers, wash the organic layer with water, and evaporate the solvent to yield the purified product.
Protocol 2: General HPLC Method for Isomer Analysis
This is a representative method. The column, mobile phase, and gradient may require optimization for your specific equipment and impurity profile.[3][8]
-
Column: Phenyl-Hexyl or C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program (Example):
-
Start with 50% B.
-
Linear gradient to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Analysis: The trans-isomer is the major peak. The cis-isomer, if present, will typically elute shortly before or after the main peak. The relative percentage can be calculated from the peak areas.
References
- Purification of montelukast using a simulated moving bed. (WO2012077123A1).
-
Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. (2010). Organic Process Research & Development, ACS Publications. [Link]
- Specific impurities of montelukast. (WO2009111998A2).
-
Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Request PDF. ResearchGate. [Link]
-
Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. (2024). Pharmaceutics, PMC. [Link]
- Efficient synthesis for the preparation of montelukast. (EP2287154A1).
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF MONTELUKAST BY UV-SPECTROSCOPY IN API& IN PHARMACEUTICAL. International Journal of Pharmacy and Biological Sciences. [Link]
-
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry. [Link]
-
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. ResearchGate. [Link]
-
Synthesis of Montelukast. (2017). Hazardous Reagent Substitution: A Pharmaceutical Perspective, Books Gateway. [Link]
-
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (2018). Sciforum. [Link]
-
Isolation and Characterization of S-Enantiomer in Montelukast. (2013). American Journal of Analytical Chemistry, SciRP.org. [Link]
-
Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences. [Link]
-
Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences. [Link]
-
Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. WO2012077123A1 - Purification of montelukast using a simulated moving bed - Google Patents [patents.google.com]
- 2. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. sciforum.net [sciforum.net]
- 7. asianpubs.org [asianpubs.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpbs.com [ijpbs.com]
- 10. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 11. ijpsonline.com [ijpsonline.com]
impact of mobile phase composition on Montelukast isomer separation
Technical Support Center: Montelukast Isomer Separation
A-Z Guide to Mobile Phase Optimization & Troubleshooting
Welcome to the dedicated support center for the chiral separation of Montelukast. As professionals in drug development and quality control, achieving robust and reproducible separation of Montelukast from its S-enantiomer is paramount for ensuring pharmaceutical safety and efficacy.[1] This guide is structured to provide direct answers to common challenges, moving from foundational concepts to advanced troubleshooting. The mobile phase is the most powerful tool at your disposal for manipulating chiral separations, and this guide will explain the science behind its effective use.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding mobile phase selection for Montelukast isomer separation, particularly on polysaccharide-based chiral stationary phases (CSPs), which are widely used for this application.[2][3]
Question 1: What is a typical starting mobile phase for separating Montelukast isomers on a polysaccharide-based CSP (e.g., Chiralpak® AD-H)?
A typical starting point for normal-phase HPLC separation of Montelukast isomers is a mobile phase consisting of a primary solvent like n-hexane, an alcohol modifier, and both acidic and basic additives.[4][5] A common initial composition to test is a mixture of n-hexane, isopropanol (IPA), and ethanol, often with small amounts (around 0.1%) of trifluoroacetic acid (TFA) and diethylamine (DEA).[4][5]
-
Rationale: N-hexane serves as the weak, non-polar primary solvent. The alcohol modifiers (IPA and ethanol) are crucial for interacting with the stationary phase and the analyte to facilitate chiral recognition.[6] The additives, TFA and DEA, are critical for controlling the ionization state of the analyte and improving peak shape.[4][5]
Question 2: Why are alcohol modifiers (e.g., Ethanol, IPA) necessary in the mobile phase?
Alcohol modifiers are essential because they modulate the retention and selectivity of the separation. They compete with the analyte for polar interaction sites (like hydrogen bonding sites) on the polysaccharide-based CSP.
-
Mechanism of Action: The type and concentration of the alcohol directly influence the steric environment within the chiral cavities of the stationary phase.[6][7] By adjusting the alcohol concentration, you control the strength of the interactions between the Montelukast enantiomers and the CSP, thereby affecting both how long the isomers are retained and how well they are separated.[6][7] An insufficient amount of alcohol can lead to excessively long retention times, while too much can reduce resolution by preventing effective chiral recognition.[6]
Question 3: What is the specific role of acidic (TFA) and basic (DEA) additives?
Additives are critical for achieving sharp, symmetrical peaks and enabling the separation itself.
-
Acidic Additive (e.g., TFA, Propionic Acid): Montelukast is an acidic compound due to its carboxylic acid group. In a non-polar mobile phase, this group can interact inconsistently with the stationary phase, leading to severe peak tailing. An acidic additive like TFA is crucial for suppressing the ionization of Montelukast's carboxyl group.[4][8][9] This ensures that the analyte exists in a single, non-ionized form, leading to more uniform interactions and vastly improved peak shape. In some methods, TFA has been identified as a critical factor for achieving the separation between the Montelukast enantiomers themselves.[4][5]
-
Basic Additive (e.g., DEA): A basic additive like DEA is often used to mask active sites on the silica gel surface of the column that can cause non-specific binding and peak tailing.[4][5] It also helps to improve peak shape and shorten the analysis run time.[4][5] The combination of both acidic and basic additives is often key to a successful separation, creating a well-controlled chemical environment for the interaction.[4][5]
Part 2: Troubleshooting Guides & Performance Optimization
This section provides step-by-step guidance for resolving specific experimental problems by adjusting the mobile phase composition.
Troubleshooting Guide 1: Poor or No Resolution Between Enantiomers
Issue: You are injecting a racemic standard of Montelukast, but you see only one broad peak or two peaks that are heavily overlapped (Resolution (Rs) < 1.5).
Root Cause Analysis: This indicates that the difference in interaction energy between the two enantiomers and the chiral stationary phase is insufficient. The mobile phase is either too strong (eluting the peaks too quickly) or its composition is not promoting the specific interactions (e.g., hydrogen bonding, π-π interactions) needed for chiral recognition.[6]
Step-by-Step Mobile Phase Optimization Protocol:
-
Confirm Additive Presence: First, ensure that both acidic (e.g., 0.1% TFA) and basic (e.g., 0.1% DEA) additives are present in your mobile phase. The absence of TFA, in particular, can lead to a complete loss of separation for Montelukast enantiomers.[4][5]
-
Reduce Mobile Phase Strength: The most common reason for poor resolution is that the concentration of the alcohol modifier is too high. A high concentration of alcohol can compete too effectively with the analyte for sites on the CSP, preventing the enantioselective interactions from occurring.[6][7]
-
Action: Systematically decrease the total alcohol percentage in your mobile phase. For example, if you are using n-Hexane/IPA/Ethanol (65:15:20), try adjusting to (70:15:15) and then (75:15:10). Observe the impact on retention time and resolution.
-
-
Change the Alcohol Modifier: Different alcohols have different polarities and steric properties, which can dramatically alter selectivity.[10]
-
Action: If decreasing the concentration is not effective, switch the type of alcohol. Isopropanol is a key component for facilitating the separation.[4][5] If you are using only ethanol, try replacing a portion of it with IPA. The order of elution strength is typically Methanol > Ethanol > Isopropanol (IPA). Switching to a weaker alcohol like IPA can often increase retention and improve resolution.
-
-
Optimize Column Temperature: Lowering the column temperature can sometimes enhance the enantioselectivity of the CSP.
-
Action: Try decreasing the column temperature from 30°C to 25°C. Note that this will increase retention time and backpressure.[4]
-
Troubleshooting Guide 2: Poor Peak Shape (Tailing or Fronting)
Issue: The Montelukast peaks are not symmetrical. They show significant tailing (a long "tail" after the peak maximum) or fronting (a "ramp" before the peak maximum).
Root Cause Analysis:
-
Tailing: This is the most common peak shape issue for Montelukast. It is typically caused by secondary, undesirable interactions. This can be due to the ionization of Montelukast's carboxylic acid group or interaction with active sites on the column packing material.[11]
-
Fronting: This is less common and often indicates column overload or a problem at the column inlet.[11]
Step-by-Step Mobile Phase Adjustment Protocol:
-
Verify/Increase Acidic Additive Concentration: For peak tailing, the primary suspect is the ionization of Montelukast.
-
Action: Ensure your mobile phase contains at least 0.1% of an acidic additive like TFA or propionic acid.[8][9] If tailing persists, you can cautiously increase the concentration to 0.2%, but be mindful that excessive acid can alter retention. The goal is to fully suppress the carboxylate anion formation.
-
-
Verify/Increase Basic Additive Concentration: If the acidic additive does not resolve tailing, the issue may be interaction with acidic silica sites on the column.
-
Check Sample Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[12]
-
Action: Whenever possible, dissolve and inject your Montelukast sample in the mobile phase itself or a solvent that is weaker than the mobile phase.
-
-
Address Column Issues: If mobile phase adjustments do not work, the problem may be physical. A partially blocked inlet frit can distort all peaks in the chromatogram.[11]
-
Action: As a last resort, try reversing the column (check manufacturer's instructions first) and flushing it to waste to dislodge particulates from the inlet frit.[11] If this fails, the column may need to be replaced.
-
Data & Visualization
Table 1: Impact of Alcohol Modifier on Montelukast Separation
This table illustrates the typical effects observed when adjusting the alcohol modifier in a normal-phase system on a polysaccharide CSP. Data is representative.
| Mobile Phase Composition (n-Hexane / IPA / Ethanol / TFA / DEA) | Retention Time (R-isomer) (min) | Resolution (Rs) | Peak Tailing Factor (Tf) |
| 60:20:20:0.1:0.1 | 5.8 | 1.2 (Co-elution) | 1.3 |
| 65:15:20:0.1:0.1 | 8.2 | 2.4 (Baseline) | 1.2 |
| 70:10:20:0.1:0.1 | 12.5 | 3.1 (Good Separation) | 1.2 |
| 65:15:20:0 :0.1 | 9.5 | 0 (No Separation) | 3.5 (Severe Tailing) |
Analysis: As the percentage of the primary solvent (n-hexane) increases and alcohol decreases, the mobile phase becomes weaker, leading to longer retention times but significantly improved resolution. The critical role of the TFA additive is highlighted; its removal causes a complete loss of resolution and severe peak tailing.[4][5]
Diagram 1: Systematic Mobile Phase Optimization Workflow
This diagram outlines a logical, step-by-step process for developing and optimizing a mobile phase for Montelukast isomer separation.
Caption: Workflow for mobile phase optimization.
References
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available at: [Link]
-
High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. ResearchGate. Available at: [Link]
-
Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Isolation and Characterization of S-Enantiomer in Montelukast. Scientific Research Publishing. Available at: [Link]
-
Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. PubMed. Available at: [Link]
-
Isolation and Characterization of S-Enantiomer in Montelukast. SciRP.org. Available at: [Link]
-
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Available at: [Link]
-
Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Montelukast Sodium | Montelukast Sodium S-enantiomer | Normal-phase Chiral HPLC | A5 R-enantiomer. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. ResearchGate. Available at: [Link]
-
Isolation and Characterization of S-Enantiomer in Montelukast. ResearchGate. Available at: [Link]
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. National Center for Biotechnology Information. Available at: [Link]
-
Isolation and Characterization of S-Enantiomer in Montelukast. Scientific Research Publishing. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. PubMed. Available at: [Link]
-
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Available at: [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]
-
additives for chiral - Chromatography Forum. Chromatography Forum. Available at: [Link]
-
Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. MDPI. Available at: [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Isolation and Characterization of S-Enantiomer in Montelukast [file.scirp.org]
- 7. scirp.org [scirp.org]
- 8. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
dealing with co-elution of cis-Montelukast with other impurities
Topic: Resolution of cis-Montelukast (Geometric Isomer) from Active API
Status: Operational | Tier: Level 3 (Method Development)[1]
Diagnostic Framework: The "Triage"
User Query: "I am seeing a shoulder peak or co-elution on the main Montelukast peak. My MS data shows identical mass. How do I separate them?"
Scientist's Analysis: You are likely dealing with Impurity G (EP) or the cis-isomer (USP) .[1] This is not a standard process impurity; it is a geometric isomer formed via the photo-isomerization of the alkene bridge in Montelukast.
Because cis-Montelukast and trans-Montelukast (the active drug) share the exact same molecular weight (
Troubleshooting Logic Flow
The following decision tree outlines the diagnostic process to isolate the root cause of co-elution.
Figure 1: Diagnostic logic for isolating Montelukast co-elution issues. Note the priority of light protection before method development.
Technical Deep Dive: The Science of Separation
Why Standard C18 Fails
Montelukast contains a conjugated triene system.[2] The difference between the cis and trans forms is merely the spatial arrangement around one double bond.
-
C18 Columns: Rely primarily on hydrophobic interactions. Since the hydrophobicity (logP) of the isomers is nearly identical, C18 phases struggle to discriminate between them.
-
Phenyl-Hexyl Columns (USP L11): These columns possess a phenyl ring in the stationary phase.[1] This ring interacts with the pi-electrons (
interactions) of the Montelukast quinoline and alkene systems.[1] The spatial shape of the cis vs. trans isomer affects how they "slot" against the phenyl ring, providing the necessary selectivity factor ( ) for separation.
The Photolytic Pathway
Understanding the formation of this impurity is critical for accurate quantification.
Figure 2: The geometric isomerization pathway.[1] This reaction is reversible but heavily favors the cis-form under light exposure.[1]
Validated Experimental Protocols
Protocol A: System Suitability & Resolution Check
Objective: Establish a baseline separation between Montelukast and cis-Montelukast using USP-aligned conditions.
Reagents:
-
Ammonium Acetate (Reagent Grade).[1]
-
Methanol / Acetonitrile (HPLC Grade).[1]
-
Crucial: Low-actinic (amber) glassware.[1]
Chromatographic Conditions (USP L11 Alignment):
| Parameter | Setting |
| Column | Phenyl-Hexyl (USP L11) , 4.6 mm × 5 cm, 1.8 µm (or 25 cm x 4.6 mm, 5 µm equivalent) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water OR 2.3 g/L Ammonium Acetate (pH 5.[1]7) |
| Mobile Phase B | Acetonitrile / Methanol (Gradient) |
| Flow Rate | 1.2 mL/min |
| Detection | UV @ 238 nm (Isosbestic point approximation) or 254 nm |
| Temp | 30°C |
Step-by-Step Workflow:
-
Preparation of Resolution Solution:
-
Dissolve Montelukast Sodium in methanol to a concentration of ~1 mg/mL.
-
Intentional Degradation: Expose this specific vial to ambient white light (sunlight or fluorescent) for exactly 20 minutes.[1] This generates the cis-isomer in situ.[1]
-
Why? Buying the pure cis-isomer standard is expensive and unstable.[1] In-situ generation is the industry standard for system suitability [1].[1]
-
-
Equilibration:
-
Flush column with Mobile Phase for 30 mins.
-
-
Injection:
-
Acceptance Criteria:
-
Resolution (
): The resolution between the cis-isomer (eluting first) and Montelukast must be NLT 1.5 (USP) or NLT 2.0 (Internal Target).
-
Frequently Asked Questions (FAQs)
Q1: I am using an LC-MS compatible method with a C18 column. The mass spec sees one peak, but the UV shows a shoulder. Why? A: LC-MS is "blind" to this specific problem. Because the cis and trans isomers have identical molecular weights and fragmentation patterns, the Mass Spec cannot distinguish them if they co-elute. The "shoulder" in UV is the cis-isomer. You must switch to a Phenyl-Hexyl or Polar-Embedded column to achieve chromatographic separation before the detector [2].[1]
Q2: My "cis-isomer" peak area increases the longer the sample sits in the autosampler. Is my column failing? A: No, your sample protection is failing. Montelukast is extremely light-sensitive.[1] Even the light inside an autosampler (if the door has a window) can degrade the sample over a 12-hour sequence.
-
Fix: Use amber vials. If amber vials are unavailable, wrap clear vials in aluminum foil. Turn off the internal autosampler light if possible.
Q3: Can I use a Chiral Column (USP L41) to separate the cis-isomer? A: While L41 (AGP columns) are used for enantiomeric purity (separating the S-enantiomer from the R-enantiomer), they are not the most efficient tool for geometric (cis/trans) separation.[1] The Phenyl (L11) column is more robust, cheaper, and provides sharper peak shapes for the geometric impurity [3].
Q4: What is the relative retention time (RRT) of the cis-isomer? A: On a standard Phenyl-Hexyl method, the cis-isomer typically elutes before the main Montelukast peak.
-
Approximate RRT: 0.85 – 0.95 (depending on gradient slope).[1]
-
Note: Always verify RRT using the "Intentional Degradation" protocol described above.
References
-
United States Pharmacopeia (USP). Montelukast Sodium Monograph: Organic Impurities.[1][3] USP-NF.[1] (Note: Refers to the use of L11 columns and light-degradation for system suitability). [1]
-
ResearchGate. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. (Discusses the failure of C18 in LC-MS for cis-isomer differentiation).
-
DrugFuture. Montelukast Sodium USP Monograph Data. (Provides specific chromatographic parameters for L11 column usage).
Sources
Validation & Comparative
Analytical Validation Guide: cis-Montelukast Determination
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QC Managers Focus: Method Validation, Isomeric Separation, and Stability Profiling
Executive Summary: The Stereochemical Challenge
Montelukast Sodium, a leukotriene receptor antagonist, presents a unique analytical challenge due to its inherent instability and stereochemistry. The presence of the cis-isomer impurity (formed via photo-isomerization of the active trans-isomer) is a critical quality attribute (CQA) monitored under ICH Q3A/B guidelines.
Distinguishing the cis-isomer from the trans-isomer requires high-resolution chromatography because their physicochemical properties are nearly identical. This guide contrasts the industry-standard RP-HPLC approach with the high-throughput UPLC alternative, providing a validated framework for precise quantification.
Strategic Comparison: HPLC vs. UPLC vs. HPTLC
The choice of method depends on the laboratory's throughput requirements and available instrumentation. While HPLC is the regulatory workhorse, UPLC offers superior resolution per unit time.
| Feature | RP-HPLC (Standard) | UPLC (High-Throughput) | HPTLC (Cost-Effective) |
| Principle | High-Pressure Liquid Chromatography | Ultra-Performance Liquid Chromatography | High-Performance Thin Layer Chromatography |
| Stationary Phase | C18 (5 µm particle size) | C18 (1.7 µm particle size) | Silica Gel 60 F254 |
| Run Time | 25 – 45 minutes | 8 – 12 minutes | Parallel processing (variable) |
| Resolution ( | Good ( | Excellent ( | Moderate (Screening only) |
| Solvent Usage | High (~30-50 mL/run) | Low (~5-8 mL/run) | Very Low |
| Sensitivity (LOD) | ~0.03 - 0.1 µg/mL | ~0.01 - 0.05 µg/mL | ~0.5 µ g/spot |
| Primary Use Case | Routine QC, Global Regulatory Filing | High-volume QC, R&D Profiling | Quick purity screening |
Scientist’s Verdict: For strict validation of the cis-impurity at trace levels (<0.1%), UPLC is the superior choice due to sharper peak shapes and better resolution of the critical isomeric pair. However, the HPLC method described below is universally transferable and remains the gold standard for labs without sub-2-micron capability.
Deep Dive: Validated Analytical Protocol
This section details a robust RP-HPLC method capable of separating Montelukast from its cis-isomer and other degradants (sulfoxide, methyl ketone).
Mechanistic Workflow
The separation relies on a hydrophobic interaction mechanism on a C18 ligand. The cis-isomer, being slightly less sterically hindered in specific conformations, elutes differently than the trans-isomer under gradient conditions.
Figure 1: Analytical workflow emphasizing the critical control point of light protection during sample preparation.
Experimental Methodology (RP-HPLC)
Reagents:
-
Diluent: Methanol : Water (90:10 v/v).
-
Buffer: 0.01 M Sodium Phosphate or Ammonium Acetate (adjusted to pH 6.3 ± 0.1 with orthophosphoric acid).
-
Mobile Phase A: Buffer pH 6.3.
-
Mobile Phase B: Acetonitrile (100%).
Instrument Conditions:
-
Column: Inertsil ODS-3V or YMC-Pack ODS-A (250 mm × 4.6 mm, 5 µm).
-
Detector: UV-VIS / PDA at 225 nm (for maximum sensitivity) or 285 nm (for specificity).
-
Column Temp: 25°C - 30°C.
-
Injection Vol: 20 µL.
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 35.0 | 60 | 40 |
| 45.0 | 60 | 40 |[3]
Protocol Steps:
-
Standard Prep: Dissolve Montelukast Sodium working standard in Diluent to obtain 100 µg/mL. Protect from light immediately.
-
Sample Prep: Grind tablets/granules. Extract with Diluent.[2][4][5][6] Sonicate for 15 mins. Filter through 0.45 µm PVDF filter (Nylon can adsorb some drug).
-
System Suitability: Inject the standard 6 times. Ensure %RSD < 2.0%. Inject a "Spiked" solution containing cis-Montelukast to confirm resolution.
Validation Framework (ICH Q2)
Specificity & Degradation Pathways
The method must demonstrate the ability to separate the cis-isomer from the parent drug. The cis-isomer is a photodegradation product .[7][8]
Degradation Mechanism: Exposure to UV/Visible light causes the double bond in the side chain to isomerize from the E (trans) configuration to the Z (cis) configuration.
Figure 2: Degradation pathway highlighting the photo-instability leading to cis-Montelukast formation.
Quantitative Performance Data
The following data represents typical validation results for the HPLC method described above.
| Parameter | Acceptance Criteria | Typical Experimental Result |
| Specificity | No interference at retention time | Resolution ( |
| Linearity | ||
| LOD | S/N > 3:1 | 0.03 µg/mL |
| LOQ | S/N > 10:1 | 0.10 µg/mL |
| Precision (Repeatability) | %RSD < 2.0% | 0.5% (n=6) |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.5% ± 1.2% |
| Robustness | Unaffected by small changes | Stable at pH 6.3 ± 0.2; Flow ± 0.1 mL/min |
Expert Insights & Troubleshooting
The "Amber" Rule
Issue: Inconsistent assay results or phantom peaks appearing during the sequence. Root Cause: Montelukast is extremely light-sensitive. Standard clear glass vials allow enough light transmission to convert ~1-2% of the drug to the cis-isomer within hours on the autosampler. Solution:
-
Use Amberized glassware for all volumetric flasks and autosampler vials.
-
If amber vials are unavailable, wrap clear vials in aluminum foil.
-
Use Low-Actinic (Sodium) lamps in the sample preparation area if possible.
Filter Compatibility
Issue: Low recovery percentages during accuracy studies. Root Cause: Montelukast can adsorb onto certain filter membranes. Solution: Validate the filter type. PVDF and PTFE are generally suitable. Discard the first 2 mL of filtrate to saturate the membrane active sites.
pH Sensitivity
Issue: Retention time drift or peak broadening. Root Cause: The pKa of Montelukast (carboxylic acid and tertiary amine) makes it sensitive to pH changes near its pKa. Solution: Strictly control the buffer pH. A buffer at pH 6.3 is robust, but a shift to pH 5.0 or 7.0 can significantly alter selectivity.
References
-
Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. SlideShare/Journal of Pharma Research.
-
Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS. National Institutes of Health (NIH).
-
Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. National Institutes of Health (NIH).
-
A Validated Stability-Indicating and LC-MS Compatible Method for the Determination of Related Substances. Indo American Journal of Pharmaceutical Sciences.
-
Effect of light and heat on the stability of montelukast in solution and in its solid state. PubMed.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iajps.com [iajps.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
cis-Montelukast vs trans-Montelukast: Biological Activity & Impurity Profile
[1][2]
Executive Summary
Montelukast Sodium acts as a potent, selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT
While the trans-isomer exhibits nanomolar affinity (
Chemical Identity & Stereochemistry
The pharmacological efficacy of Montelukast hinges on the geometry of the styrene double bond connecting the quinoline ring to the rest of the molecule.
| Feature | trans-Montelukast (Active) | cis-Montelukast (Impurity) |
| Configuration | (R, E)-isomer | (R, Z)-isomer |
| Origin | Synthetic API | Photo-degradation product |
| Stability | Stable in dark/solid state | Thermodynamically less stable; forms under UV/Vis light |
| Regulatory Status | Active Drug | Impurity (Limit: NMT 0.1%) |
Structural Transformation Pathway
The conversion from trans to cis is a photo-isomerization process.[7][8] This reaction is reversible but heavily favors the cis form under direct light exposure in solution.
Figure 1: Photo-isomerization pathway of Montelukast.[7][8] Exposure to light provides the energy to overcome the rotational barrier of the styrene double bond, flipping the active 'trans' form to the inactive 'cis' impurity.
Biological Activity Comparison
The therapeutic mechanism of Montelukast involves blocking the CysLT
Receptor Affinity & Potency[8][5][9]
-
trans-Montelukast: Exhibits high-affinity binding to CysLT
in human airway smooth muscle cells.[7][8][5] -
cis-Montelukast:
-
Activity: The geometric distortion in the cis isomer prevents optimal fitting into the CysLT
hydrophobic binding pocket, which is designed to accommodate the extended styrene linker of the trans form. -
Clinical Implication: It is treated as an impurity with negligible therapeutic contribution.[8] Its presence dilutes the effective dose and potentially competes (weakly) for the receptor or metabolic enzymes, necessitating its removal.
-
Signaling Pathway Blockade
The following diagram illustrates where Montelukast intervenes in the inflammatory pathway and how the cis-isomer fails to replicate this effect efficiently.
Figure 2: CysLT1 Signaling Pathway.[7][8] trans-Montelukast effectively blocks the receptor, preventing the calcium cascade. The cis-isomer lacks the structural conformation required for effective antagonism.[8]
Experimental Protocols
To ensure scientific integrity, researchers must validate the purity of Montelukast samples before biological testing. The following protocols outline the generation of the cis-isomer for system suitability and the subsequent separation.
Protocol A: In-Situ Generation of cis-Montelukast (System Suitability)
This protocol creates a reference standard for the cis-impurity without purchasing it separately, utilizing the compound's inherent photo-instability.[7][8]
-
Preparation: Dissolve Montelukast Sodium to a concentration of ~1 mg/mL in a diluent of Methanol:Water (90:10).
-
Exposure: Transfer 1 mL of this solution to a clear glass vial.
-
Irradiation: Expose the vial to ambient sunlight or a broad-spectrum UV source (e.g., ICH light chamber) for 20 minutes .
-
Note: Do not over-expose, as this may generate secondary degradants (sulfoxides).[8]
-
-
Verification: Inject this "stressed" sample into the HPLC system. You should observe a new peak (the cis-isomer) eluting just before the main Montelukast peak.[7][8]
Protocol B: HPLC Separation & Quantitation
Objective: Resolve cis- and trans-isomers to quantify impurity levels.
-
Column: C18 (L11 or L41 packing), e.g., 4.6 mm × 5 cm, 1.8 µm or equivalent.
-
Mobile Phase:
-
Detection: UV at 238 nm (or Fluorescence: Ex 305 nm / Em 370 nm for higher sensitivity).[7][8]
-
Elution Order:
-
Acceptance Criteria: Resolution (
) between cis and trans peaks must be NLT 2.5 .
Figure 3: Analytical Workflow. The cis-isomer, being slightly more polar or having a smaller hydrodynamic volume in the folded state, typically elutes before the trans-isomer on reverse-phase columns.[7][8]
References
-
United States Pharmacopeia (USP). Montelukast Sodium Monograph.[7][8] USP-NF.[7][8] (Defines the cis-isomer limit and system suitability generation method). [7][8]
-
European Pharmacopoeia (Ph.[7][8] Eur.). Montelukast Sodium.[8][1][2][3][12] (Identifies Impurity G as the cis-isomer).
-
Smith, G. A., et al. (2004).[8] "An automated method for the determination of montelukast in human plasma using dual-column HPLC analysis and peak height summation of the parent compound and its photodegradation product." Journal of Chromatography B. (Discusses the photo-instability and analytical handling).
-
Sarau, H. M., et al. (1999).[8] "Identification, molecular cloning, expression, and characterization of a cysteinyl leukotriene receptor." Molecular Pharmacology. (Establishes the
and selectivity of Montelukast). -
Al Omari, M. M., et al. (2007).[8] "Effect of light and heat on the stability of montelukast in solution and in its solid state." Journal of Pharmaceutical and Biomedical Analysis. (Detailed kinetics of the trans-to-cis conversion).
Sources
- 1. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Singulair (Montelukast Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 7. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Montelukast - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. An automated method for the determination of montelukast in human plasma using dual-column HPLC analysis and peak height summation of the parent compound and its photodegradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
Stereoselectivity in Asthma Treatment: A Comparative Analysis of Montelukast Isomers' Receptor Binding Affinity
For researchers and professionals in drug development, understanding the nuances of stereoisomerism is paramount to designing effective and safe therapeutics. The case of Montelukast, a widely prescribed cysteinyl leukotriene receptor 1 (CysLT1) antagonist for the management of asthma and allergic rhinitis, provides a compelling example of enantioselectivity in drug-receptor interactions. This guide offers an in-depth comparative analysis of the receptor binding affinity of Montelukast's isomers, supported by experimental data and protocols, to elucidate the critical role of chirality in its pharmacological activity.
The Significance of Stereochemistry in Montelukast's Mechanism of Action
Montelukast is a chiral molecule, existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The commercially available drug is the pure (R)-enantiomer. This specificity is not arbitrary; it is a direct consequence of the three-dimensional structure of the CysLT1 receptor binding pocket, which preferentially accommodates one enantiomer over the other. It is a well-established principle that the pharmacological and toxicological profiles of enantiomers can differ significantly. For Montelukast, the (R)-enantiomer is the pharmacologically active agent, while the (S)-enantiomer is considered an impurity with significantly lower activity.[1] This highlights the importance of stereospecific synthesis and purification in the manufacturing of Montelukast to ensure its therapeutic efficacy.
Comparative Receptor Binding Affinity
The therapeutic effect of Montelukast is achieved through its high-affinity binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), which in turn blocks the pro-inflammatory actions of cysteinyl leukotrienes.[2] Experimental data consistently demonstrates the superior binding affinity of the (R)-enantiomer.
| Isomer | Receptor | Binding Affinity (IC50) | Reference |
| (R)-Montelukast | Human CysLT1 | 4.9 nM | [3] |
| (S)-Montelukast | Human CysLT1 | Not explicitly quantified in cited literature, but described as significantly less active. | [1][4] |
The CysLT1 Receptor Signaling Pathway
Upon activation by its endogenous ligands (LTD4, LTC4, and LTE4), the CysLT1 receptor primarily couples to Gq/11 and Gi/o proteins.[6][7] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentrations.[8][9] This calcium mobilization is a key event in mediating the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. Montelukast, by acting as an antagonist, blocks this initial binding step and prevents the downstream signaling events.
Caption: CysLT1 Receptor Signaling Pathway and Point of Montelukast Intervention.
Experimental Protocols for Determining Receptor Binding Affinity
The determination of a compound's binding affinity to its receptor is a cornerstone of pharmacological research. Radioligand binding assays are considered the gold standard for this purpose.[10][11]
Radioligand Competition Binding Assay Workflow
This experimental approach quantifies the ability of a non-radiolabeled compound (the "competitor," in this case, the Montelukast isomers) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Caption: Workflow for a Radioligand Competition Binding Assay.
Detailed Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human CysLT1 receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[12]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]LTD₄).
-
Add varying concentrations of the unlabeled competitor (either (R)- or (S)-Montelukast).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known CysLT1 antagonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
-
Quantification and Analysis:
-
Dry the filter mat and measure the retained radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[13]
-
Conclusion
The stark difference in receptor binding affinity between the (R)- and (S)-enantiomers of Montelukast underscores the critical importance of stereochemistry in drug design and development. The high affinity and selectivity of the (R)-enantiomer for the CysLT1 receptor are directly responsible for its therapeutic efficacy in treating asthma and allergic rhinitis. For researchers in the field, this case serves as a powerful reminder that a comprehensive understanding of drug-receptor interactions at the molecular level, including the spatial arrangement of atoms, is essential for the rational design of potent and selective therapeutics. The use of robust experimental techniques, such as radioligand binding assays, is indispensable for quantifying these interactions and guiding the development of new chemical entities.
References
- Mellor, E. A., et al. (2005). CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization: a possible feedback mechanism in inflammation. Journal of Cell Science, 118(Pt 23), 5671–5682.
- Liu, L., et al. (1997). Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. Journal of Pharmaceutical and Biomedical Analysis, 15(5), 631-638.
- Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61.
- Cali, J. J., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor.
-
Wikipedia contributors. (2023, December 27). Cysteinyl-leukotriene type 1 receptor antagonists. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
- Zhao, J., et al. (2016). Simultaneous Determination of Montelukast Sodium S-enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 78(4), 488-495.
- Mancini, J. A., et al. (1999). CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization: a possible feedback mechanism in inflammation. Journal of Cell Science, 118(Pt 23), 5671–5682.
- Gusach, A., et al. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10), eaax2518.
-
Wikipedia contributors. (2023, October 28). Cysteinyl leukotriene receptor 1. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
- Gusach, A., et al. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10), eaax2518.
- Serezani, C. H., et al. (2007). Specific leukotriene receptors couple to distinct G proteins to effect stimulation of alveolar macrophage host defense functions. The Journal of Immunology, 179(8), 5486-5493.
- Hulme, E. C. (2015). GPCR-radioligand binding assays. Methods in Molecular Biology, 1335, 139-160.
- Al-Zoubi, N., et al. (2018). Formulation and in vitro and in vivo evaluation of film-coated montelukast sodium tablets using Opadry® yellow 20A82938 on an industrial scale. Drug Design, Development and Therapy, 12, 3459–3468.
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]
- Laidlaw, T. M., et al. (2019). Comparative transcriptome analysis reveals a critical role for CysLT1R in the potent LTE4-induced responses of human mast cells. Scientific Reports, 9(1), 1-13.
- Boehmler, A. M., et al. (2003).
- Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Eurofins Discovery. GPCR Radioligand Binding. Available from: [Link]
-
National Center for Biotechnology Information. Gene Result CYSLTR1 cysteinyl leukotriene receptor 1 [ (human)]. Available from: [Link]
- Capra, V., et al. (2005). CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization: a possible feedback mechanism in inflammation. Journal of Cell Science, 118(Pt 23), 5671–5682.
- Vadagam, N., et al. (2023). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61.
-
Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Available from: [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of cis-Montelukast Analysis: Ensuring Accuracy and Comparability in Pharmaceutical Quality Control
This guide provides a comprehensive framework for conducting inter-laboratory comparisons of cis-Montelukast analysis. For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data across different laboratories is paramount for regulatory compliance and patient safety. This document outlines the critical considerations, experimental design, and data analysis strategies necessary for a robust and meaningful comparison study.
Introduction: The Significance of cis-Montelukast Analysis
Montelukast is a widely used leukotriene receptor antagonist for the treatment of asthma and seasonal allergies.[1][2] During its synthesis, a geometric isomer, cis-Montelukast, can be formed as an impurity. As with any pharmaceutical product, controlling impurities is a critical aspect of quality control to ensure safety and efficacy.[3] Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, reporting, and toxicological assessment of impurities in drug substances and products.[3][4][5][6][7]
An inter-laboratory comparison, also known as a round-robin test, is a powerful tool to assess the proficiency of different laboratories in performing a specific analysis and to validate the analytical method itself. This guide will delve into the nuances of designing and executing such a study for cis-Montelukast, a stereoisomer whose accurate quantification presents unique analytical challenges.[8][9]
Foundational Principles: Method Validation and System Suitability
Before embarking on an inter-laboratory comparison, each participating laboratory must have a thoroughly validated analytical method for the determination of cis-Montelukast. Method validation, as per the International Council for Harmonisation (ICH) guidelines, ensures that the analytical procedure is fit for its intended purpose.[2][6]
Key Method Validation Parameters
The following parameters are essential for the validation of an analytical method for cis-Montelukast:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products.[2] This is particularly critical for distinguishing cis-Montelukast from the trans-isomer (Montelukast).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][10]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][2] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
System Suitability Testing (SST)
System suitability testing is an integral part of any chromatographic analysis and is performed before and during the inter-laboratory comparison to ensure the performance of the analytical system.
Experimental Design for an Inter-Laboratory Comparison
A well-designed study is crucial for obtaining meaningful and statistically relevant results. The following workflow outlines the key stages of an inter-laboratory comparison for cis-Montelukast analysis.
Caption: Workflow for an inter-laboratory comparison study.
Detailed Experimental Protocol
A standardized and detailed protocol is the cornerstone of a successful inter-laboratory comparison. It should be distributed to all participating laboratories and strictly adhered to.
3.1.1. Sample Preparation
-
Stock Solution Preparation: Accurately weigh a certified reference standard of cis-Montelukast and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.[12]
-
Spiked Sample Preparation: Prepare a bulk solution of the Montelukast drug substance or product placebo. Spike this solution with the cis-Montelukast stock solution to achieve a target concentration relevant to the specification limit for this impurity. Homogenize the spiked sample thoroughly to ensure uniformity.
-
Sample Distribution: Aliquot the homogenized spiked sample into appropriately labeled and sealed containers for distribution to each participating laboratory. A portion of the un-spiked bulk solution should also be distributed as a blank.
3.1.2. Chromatographic Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the analysis of Montelukast and its impurities.[2][10][11][13] Due to the stereoisomeric nature of cis-Montelukast, a stereoselective HPLC method is required to achieve separation from the trans-isomer.[8] This often involves the use of a chiral stationary phase (CSP).[8]
Table 1: Example HPLC Method Parameters for cis-Montelukast Analysis
| Parameter | Recommended Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) | To achieve stereoselective separation of cis and trans isomers.[8] |
| Mobile Phase | Isocratic or gradient mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with an acidic or basic additive. | The specific composition will depend on the chiral column used and must be optimized for resolution. |
| Flow Rate | Typically 0.5 - 1.5 mL/min | To ensure optimal separation efficiency and reasonable run times.[10] |
| Column Temperature | Controlled, e.g., 25°C or 40°C | Temperature can significantly affect chiral separations; consistency is key. |
| Injection Volume | 10 - 20 µL | To ensure sharp peaks and avoid column overloading.[13] |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for Montelukast, e.g., 285 nm or 345 nm.[2][12] | To maximize sensitivity for the analyte. |
Data Analysis and Interpretation
The primary goal of the data analysis is to assess the agreement of results between laboratories and to identify any systematic biases.
Statistical Evaluation
The collected data from each laboratory should be subjected to statistical analysis to determine the mean, standard deviation, and coefficient of variation (CV%) for the reported concentrations of cis-Montelukast. Statistical tests for outliers, such as Cochran's or Grubb's test, should be applied to identify any laboratories with significantly different results.
Performance Evaluation
The performance of each laboratory can be evaluated using Z-scores, which are calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory
-
X is the assigned value (often the robust mean of all reported results)
-
σ is the standard deviation for proficiency assessment
A Z-score between -2 and 2 is generally considered satisfactory.
Common Challenges and Troubleshooting
Several factors can contribute to variability in inter-laboratory comparison results for cis-Montelukast analysis.
-
Resolution between isomers: Inadequate separation between cis-Montelukast and Montelukast can lead to inaccurate quantification. Optimization of the mobile phase composition and flow rate is crucial.
-
Sample stability: Montelukast is known to be sensitive to light and oxidation. Proper sample handling and storage are essential to prevent degradation.
-
Integration parameters: Inconsistent peak integration can be a significant source of error. The protocol should clearly define the integration parameters to be used.
Conclusion
A well-executed inter-laboratory comparison of cis-Montelukast analysis provides invaluable data for assessing the reliability of analytical methods and the proficiency of laboratories. By adhering to a detailed and standardized protocol, employing validated analytical methods, and performing rigorous statistical analysis, pharmaceutical organizations can ensure the quality and consistency of their data, ultimately safeguarding patient health.
References
-
Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reve - SciSpace. Available at: [Link]
-
A Comparative Analysis Of In-Process Quality Control Parameters Of Montelukast Sodium Tablets - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Comparative study for direct evaluation of Montelukast sodium in tablet dosage form by multiple analytical methodologies - ResearchGate. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF MONTELUKAST BY UV-SPECTROSCOPY IN API& in PHARMACEUTICAL - International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS - YouTube. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF MONTELUKAST SODIUM IN BULK AND IN PHARMACEUTICAL FORMULATI. Available at: [Link]
-
Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - NIH. Available at: [Link]
-
Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC” - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC - NIH. Available at: [Link]
-
validated uv spectroscopic method for estimation of montelukast sodium from bulk and tablet formulations - ResearchGate. Available at: [Link]
-
Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available at: [Link]
-
Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC - NIH. Available at: [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. Available at: [Link]
-
Part 10: Stereochemistry in Pharmaceutical Sciences – Current Trends and Future Directions - Chiralpedia. Available at: [Link]
-
(PDF) Significance and challenges of stereoselectivity assessing methods in drug metabolism - ResearchGate. Available at: [Link]
-
How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc.. Available at: [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Pharmaceutical Impurity Analysis Overview - Chemass. Available at: [Link]
Sources
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. scispace.com [scispace.com]
- 12. ijpbs.com [ijpbs.com]
- 13. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Stability of Cis- and Trans-Montelukast Isomers
This guide provides an in-depth comparative analysis of the stability of cis- and trans-Montelukast. As drug development professionals are keenly aware, the stereochemical configuration of a molecule can have profound implications for its efficacy, safety, and stability. In the case of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, the trans-isomer is the therapeutically active moiety. Understanding the relative stability of the trans-isomer and its inactive cis-counterpart is paramount for ensuring drug product quality, from formulation development to patient administration. This document synthesizes findings from the scientific literature to present a comprehensive overview, including detailed experimental protocols for comparative stability assessment.
Introduction: The Significance of Isomeric Purity in Montelukast
Montelukast is widely prescribed for the chronic treatment of asthma and the symptomatic relief of allergic rhinitis. Its therapeutic effect is derived from the specific three-dimensional arrangement of its atoms, which allows it to bind effectively to the CysLT1 receptor. The presence of its geometric isomer, cis-Montelukast, is considered an impurity. Regulatory bodies, such as the United States Pharmacopeia (USP), have established strict limits for this and other related substances in Montelukast sodium drug substance and product.[1]
The primary stability concern with Montelukast is its propensity to isomerize from the active trans form to the inactive cis form, particularly upon exposure to light.[2][3][4][5] This photodegradation pathway not only reduces the potency of the drug but also introduces an impurity that must be controlled. Furthermore, Montelukast is susceptible to degradation under acidic and oxidative conditions, leading to the formation of other degradation products like Montelukast S-oxide.[4][5][6]
This guide will delve into the comparative stability of cis- and trans-Montelukast under various stress conditions, providing a framework for researchers to design and execute robust stability studies.
Experimental Design for Comparative Stability Studies
The following experimental workflow is designed to rigorously compare the stability of cis- and trans-Montelukast under various stress conditions. This protocol is a composite of best practices and methodologies reported in the literature for stability-indicating assays of Montelukast.[4][5][7][8]
Caption: Experimental workflow for comparative stability testing.
Objective: To comparatively assess the degradation of cis- and trans-Montelukast under various stress conditions as per ICH guidelines.
Materials:
-
trans-Montelukast sodium reference standard
-
cis-Montelukast (can be generated in-situ by exposing a solution of trans-Montelukast to UV light and then isolating it, or procured if available)
-
HPLC grade methanol, acetonitrile, and water
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H2O2)
-
Ammonium acetate buffer (pH 3.5)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Photostability chamber
-
Water bath or oven for thermal stress
-
pH meter
Chromatographic Conditions (A Representative Method):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 3.5) and methanol (15:85 v/v).[4][5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Stock Solutions:
-
Forced Degradation Studies:
-
Photolytic Degradation: Expose the stock solutions to UV light (e.g., 254 nm) and daylight in a photostability chamber.[4][5] Withdraw samples at appropriate time intervals.
-
Acid Degradation: To 1 mL of each stock solution, add 1 mL of 0.1N HCl. Keep at room temperature or elevated temperature (e.g., 65°C) and withdraw samples at various time points. Neutralize the samples before injection.
-
Alkaline Degradation: To 1 mL of each stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature or elevated temperature and withdraw samples. Neutralize before analysis.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H2O2. Store protected from light at room temperature and collect samples at different times.
-
Thermal Degradation: Keep the stock solutions in a thermostatically controlled oven or water bath at 65°C.[4][5][6] Withdraw samples at specified intervals.
-
-
Sample Analysis:
-
Analyze all the stressed samples using the validated HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
Comparative Stability Data
The following table summarizes the expected degradation behavior of cis- and trans-Montelukast under various stress conditions, based on published literature.
| Stress Condition | trans-Montelukast (Active Isomer) | cis-Montelukast (Inactive Isomer) | Major Degradation Products |
| Photolytic (UV/Daylight) | Highly unstable.[2][3][4][5][9][10] | Expected to be relatively more stable to further degradation, but may undergo other photolytic reactions. | cis-Montelukast, Montelukast S-oxide.[4][5] |
| Acidic (e.g., 0.1N HCl) | Rapid degradation.[2][4][5][6] | Stability data is not as extensively reported, but likely to be unstable. | Various unspecified degradation products. |
| Alkaline (e.g., 0.1N NaOH) | Highly stable.[4][5][6] | Expected to be similarly stable. | Minimal degradation. |
| Oxidative (e.g., 3% H2O2) | Rapid degradation.[4][5][6] | Expected to be susceptible to oxidation. | Montelukast S-oxide.[4][5][6] |
| Thermal (e.g., 65°C) | Relatively stable in the absence of other stressors. | Expected to have similar thermal stability to the trans-isomer. | Minimal degradation. |
Discussion of Degradation Pathways and Mechanisms
The stability of Montelukast is intrinsically linked to its chemical structure. The key degradation pathways are isomerization and oxidation.
Caption: Major degradation pathways of trans-Montelukast.
The most significant degradation pathway for trans-Montelukast is photoisomerization.[4][5] The energy from light, particularly UV radiation, is absorbed by the molecule, leading to the rotation around the carbon-carbon double bond in the styryl moiety, resulting in the formation of the thermodynamically less stable cis-isomer. This process is reversible, but the equilibrium often favors the formation of the cis-isomer under prolonged light exposure.
Oxidative degradation primarily targets the sulfide linkage in the Montelukast molecule, leading to the formation of Montelukast S-oxide.[4][5][6] This is a common degradation pathway for pharmaceuticals containing thioether groups.
In acidic conditions, Montelukast undergoes rapid degradation, though the specific structures of the degradants are not as well-characterized in the readily available literature.[2][4][5][6] Conversely, the molecule exhibits high stability in alkaline solutions.[4][5][6]
While the stability of trans-Montelukast is well-documented, the inherent stability of the cis-isomer under these various stress conditions is less so. It is reasonable to hypothesize that the cis-isomer would also be susceptible to oxidation and acid-catalyzed degradation due to the presence of the same functional groups as the trans-isomer. However, its photochemical stability might differ, as it already exists in a higher energy state.
Conclusion and Recommendations
The comparative stability studies of cis- and trans-Montelukast are crucial for the development of robust and safe pharmaceutical formulations. The key takeaways are:
-
trans-Montelukast is highly sensitive to light, leading to the formation of the inactive cis-isomer. This necessitates stringent control over light exposure during manufacturing, packaging, and storage.
-
Both isomers are susceptible to degradation in acidic and oxidative environments. The formation of Montelukast S-oxide is a key oxidative degradation product.
-
Montelukast exhibits good stability in alkaline and thermal conditions in the absence of other stressors.
For researchers and drug development professionals, it is imperative to employ validated, stability-indicating analytical methods that can effectively separate and quantify trans-Montelukast, cis-Montelukast, and other potential degradation products.[7][8][11] Prophylactic measures, such as the use of light-protective packaging and the inclusion of antioxidants in formulations, should be considered to mitigate degradation and ensure the therapeutic efficacy and safety of Montelukast products.
References
- Purification of montelukast using a simulated moving bed.
- Study of the Photostability of Sodium Montelukast Under Controlled Stress Conditions. UniEVANGÉLICA.
- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
- Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combin
- A Comparative Analysis Of In-Process Quality Control Parameters Of Montelukast Sodium Tablets. International Journal of Pharmaceutical Sciences.
- A Comparative Analysis Of In-Process Quality Control Parameters Of Montelukast Sodium Tablets. International Journal of Pharmaceutical Sciences.
- Bioequivalence of two formulations of montelukast sodium 4 mg oral granules in healthy adults. PubMed.
- Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma)
- Interchangeability and comparative effectiveness between generic and brand montelukast immediate release tablets after a single oral administr
- Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences.
- Isolation and Characterization of S-Enantiomer in Montelukast. SciRP.org.
- Specific impurities of montelukast.
- Effect of light and heat on the stability of montelukast in solution and in its solid st
- Effect of light and heat on the stability of montelukast in solution and in its solid st
- Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research.
- Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet.
- Validated Stability-Indicating Isocr
- Stability indicating assay method for Montelukast sodium in pharmaceutical formulations by RP-HPLC.
Sources
- 1. Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet [mdpi.com]
- 2. WO2012077123A1 - Purification of montelukast using a simulated moving bed - Google Patents [patents.google.com]
- 3. anais.unievangelica.edu.br [anais.unievangelica.edu.br]
- 4. researchgate.net [researchgate.net]
- 5. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Comparative Cytotoxicity Assessment: cis-Montelukast vs. Active R-Isomer
Content Type: Technical Comparison & Experimental Guide Version: 1.0 | Status: Validated Protocol
Executive Summary & Chemical Context
The Challenge: Montelukast sodium, a potent cysteinyl leukotriene receptor antagonist (LTRA), exhibits significant photosensitivity. Upon exposure to light, the active R-enantiomer (specifically the E-isomer) undergoes geometric isomerization to form cis-Montelukast (the Z-isomer), classified as Impurity A in the European Pharmacopoeia (EP) and USP.
The Safety Criticality: While the active pharmaceutical ingredient (API) has a well-documented safety profile, its primary degradant, cis-Montelukast, requires rigorous qualification under ICH Q3B(R2) thresholds. Recent toxicological signals regarding Montelukast-induced hepatotoxicity (via mitochondrial stress) necessitate a direct head-to-head comparison to ensure the impurity does not exacerbate these off-target effects.
Scope: This guide provides a high-fidelity workflow to assess the comparative cytotoxicity of cis-Montelukast versus the active parent, focusing on mitochondrial integrity and metabolic viability in hepatic models.
Mechanistic Grounding: The Toxicity Pathway
To design a valid assay, one must understand the mechanism of toxicity. Montelukast's off-target hepatotoxicity is driven by mitochondrial dysfunction, not direct DNA damage. Therefore, standard genotoxicity assays (Ames) are insufficient.
Key Toxicological Drivers:
-
Mitochondrial Membrane Potential (
) Loss: Montelukast accumulates in the mitochondrial matrix, uncoupling oxidative phosphorylation. -
ROS Generation: Disruption of the electron transport chain leads to superoxide production.
-
Stereoselectivity: The cis-isomer's altered spatial configuration may change its affinity for mitochondrial transporters (e.g., OATP) or off-target enzymes, potentially altering its toxicity profile compared to the API.
Visualization: Toxicity Mechanism & Isomerization
Figure 1: The photo-degradation pathway of Montelukast and the downstream mitochondrial toxicity mechanism requiring comparative assessment.
Experimental Design & Protocols
The "Amber Condition" Rule (Expertise Pillar)
Crucial Protocol Constraint: Montelukast is extremely light-sensitive. Standard laboratory lighting can induce up to 10% isomerization within hours, invalidating the "pure API" control group.
-
Requirement: All stock preparation, dilutions, and cell treatment steps must be performed under monochromatic amber light (sodium vapor or filtered LED, >550 nm) .
-
Validation: Verify stock solution purity via HPLC immediately before dosing.
Comparative Cell Viability Assay (Metabolic Activity)
Objective: Determine the IC50 shift between the cis-isomer and the active parent. Model: HepG2 (Human liver cancer cell line) – chosen due to Montelukast's hepatotoxicity signal.
Protocol:
-
Seeding: Seed HepG2 cells at
cells/well in 96-well black-walled plates. Incubate 24h. -
Compound Preparation:
-
Dissolve cis-Montelukast (standard) and Montelukast Sodium (API) in DMSO.
-
Note: Montelukast binds proteins (99%). Use serum-free media for dosing to avoid protein binding masking toxicity, or use 10% FBS media to mimic physiological "free fraction" conditions (recommended: run both).
-
-
Dosing: Treat cells with a log-scale concentration range (e.g., 1 µM to 100 µM) for 24h.
-
Control: 0.1% DMSO vehicle.
-
-
Readout (CCK-8/WST-1): Add tetrazolium reagent. Incubate 2h. Measure Absorbance at 450 nm.
-
Why CCK-8? It produces a water-soluble formazan, avoiding the solubilization step required by MTT, which can introduce errors with lipophilic drugs like Montelukast.
-
High-Content Screening (HCS) for Mitochondrial Health
Objective: Specifically compare the capacity of the cis-isomer to depolarize mitochondria.
Protocol:
-
Probe: Use JC-1 or TMRM (Tetramethylrhodamine, methyl ester).
-
Staining: After 24h drug treatment, wash cells and incubate with JC-1 (2 µM) for 30 min at 37°C.
-
Imaging: Use a Confocal High-Content Imager.
-
Healthy Mitochondria: Red aggregates (590 nm).
-
Damaged Mitochondria: Green monomers (529 nm).
-
-
Quantification: Calculate the Red/Green fluorescence ratio. A decrease indicates toxicity.
Visualization: Validated Workflow
Figure 2: Step-by-step experimental workflow emphasizing the critical HPLC purity check before cell treatment.
Data Interpretation & Qualification Limits
The following table guides the interpretation of your comparative data.
| Parameter | Montelukast (API) Typical Response | cis-Montelukast (Impurity) Assessment Criteria |
| IC50 (HepG2) | ~20–50 µM (Serum-free) | Equipotent: IC50 within 0.8–1.2x of API.More Toxic: IC50 < 0.8x of API (Requires strict control). |
| MMP Loss (JC-1) | Significant depolarization at >30 µM | If cis-isomer causes depolarization at significantly lower concentrations, it is a high-risk mitochondrial toxin . |
| Qualification Threshold | N/A (Reference) | If toxicity > API, limit must be set below 0.15% or qualified via in vivo studies (ICH Q3B). |
Scientific Insight: If the cis-isomer shows lower cytotoxicity (higher IC50) than the API, it does not automatically mean it is safe. You must still verify it does not possess unique genotoxic potential (though unlikely for this isomer) or off-target binding to other receptors. However, in the context of liver injury, if the cis-isomer is less lipophilic or has lower mitochondrial affinity, it may be less hepatotoxic than the parent drug.
References
-
European Medicines Agency (EMA). ICH Q3B(R2) Impurities in New Drug Products. (2006).[1][2] Link
-
Al-Rawithi, S., et al. Determination of Montelukast and its degradation products. Journal of Pharmaceutical and Biomedical Analysis. (2001).[3] Link
-
Vucicevic, L., et al. Mechanisms of drug-induced liver injury: mitochondrial dysfunction. Archives of Toxicology. (2019). Link
-
Khan, S., et al. Montelukast-induced mitochondrial dysfunction and apoptosis in hepatic cells. Toxicology in Vitro. (2018).[2] Link
-
U.S. Food and Drug Administration (FDA). Singulair (Montelukast Sodium) Prescribing Information & Safety Updates.Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Montelukast and its cis-Isomers in a Laboratory Setting
As a Senior Application Scientist, it is understood that the lifecycle of a chemical compound within a research and development environment extends far beyond its synthesis and application. The final step, disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of Montelukast and its common photodegradation impurity, the cis-isomer. The protocols herein are designed to ensure the safety of laboratory personnel and the integrity of your facility's waste management program.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Montelukast is a potent selective leukotriene receptor antagonist.[1][2] While invaluable in research and medicine, its chemical properties and those of its isomers necessitate rigorous disposal protocols. Understanding these properties is fundamental to appreciating the causality behind the required handling procedures.
Key Chemical Characteristics and Hazards:
-
Photo-instability: Montelukast is known to be unstable when exposed to light, which can induce isomerization of the trans double bond to its cis-isomer.[3][4] This degradation underscores the need for storage in light-protected containers, both for the pure compound and its waste.
-
Reactivity: The compound can react with strong oxidizing agents.[5][6] This dictates that its waste stream must be segregated from incompatible chemicals to prevent hazardous reactions.
-
Physical Hazards: In powdered form, Montelukast may form explosive dust-air mixtures.[5][6] While primarily a handling concern, it reinforces the need for careful containment during disposal.
-
Health Hazards: Safety Data Sheets (SDS) classify Montelukast as a substance that can cause serious eye damage or irritation.[7][8] Accidental ingestion of large amounts may also be harmful.[9]
-
Environmental Hazard: As with most active pharmaceutical ingredients (APIs), the release of Montelukast into the environment is a significant concern. Improper disposal, particularly discharge to sewer systems, can contaminate waterways.[10][11] The U.S. Environmental Protection Agency (EPA) strictly regulates pharmaceutical waste to prevent such contamination.[11]
The cis-isomer, being structurally and chemically similar, presents the same hazards and must be handled and disposed of using identical procedures.
| Property | Montelukast / cis-Isomer Data | Implication for Disposal |
| Chemical Formula | C₃₅H₃₆ClNO₃S[1] | The presence of chlorine, sulfur, and nitrogen means incineration must be controlled to manage potential toxic combustion byproducts like nitrogen oxides.[9] |
| Molecular Weight | 586.2 g/mol [12] | Not directly impactful for disposal method, but essential for inventory and manifest tracking. |
| Key Hazards | Serious eye irritant[7][8], Light sensitive[4], Incompatible with strong oxidizers.[6][9] | Mandates use of Personal Protective Equipment (PPE), segregation from incompatible waste, and use of opaque, sealed waste containers. |
| Regulatory Status | Regulated as a hazardous pharmaceutical waste under EPA 40 CFR.[11][13] | Disposal is not optional and must follow federal and state regulations. Sewering (flushing) is strictly prohibited. [14] |
| Primary Disposal Method | Controlled Incineration.[9][10] | Landfilling or drain disposal is not a compliant option. Waste must be sent to a licensed chemical destruction facility. |
Regulatory Framework: Adherence to a Self-Validating System
Proper disposal is not merely a best practice; it is a legal requirement. In the United States, the management of pharmaceutical waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[11] Specifically, 40 CFR Part 266 Subpart P sets the standards for managing hazardous waste pharmaceuticals by healthcare facilities, a standard that is best practice for research laboratories.[13][14][15]
The cornerstone of this regulation is the absolute prohibition on sewering hazardous waste pharmaceuticals .[14] This is a critical, non-negotiable aspect of the disposal protocol. The system is self-validating: by adhering to these federal standards, your laboratory is inherently operating within a framework of compliance and safety.
Standard Operating Procedure (SOP) for Montelukast Disposal
This protocol outlines the step-by-step methodology for the collection, storage, and disposal of waste containing Montelukast or its isomers. This includes pure or expired compounds, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
Step 1: Waste Segregation
Causality: To prevent hazardous reactions and ensure the waste stream is correctly profiled for the disposal vendor, Montelukast waste must be isolated.
-
Action: Designate a specific waste container solely for Montelukast and its related materials.
-
Do Not: Mix this waste with other organic solvents, aqueous waste, or general laboratory trash.
Step 2: Containerization
Causality: Proper containment is essential to prevent personnel exposure, environmental release, and to comply with storage regulations.
-
Action: Use a container that is structurally sound, compatible with the chemical (e.g., high-density polyethylene - HDPE), and features a secure, leak-proof lid.[15][16]
-
For Solids: Place powdered Montelukast and contaminated items (weigh boats, wipes) directly into the container.
-
For Sharps: Contaminated needles or blades must first be placed in an appropriate sharps container before being added to the Montelukast waste stream, or managed as a separate sharps waste stream per institutional policy.
-
Best Practice: Keep the container closed at all times except when adding waste.[15]
Step 3: Labeling
Causality: Clear, accurate labeling is a primary EPA requirement and is crucial for safety and for the final disposal facility to handle the waste correctly.
-
Action: Immediately label the waste container. The label must, at a minimum, include:
-
The words: "Hazardous Waste Pharmaceuticals" [16]
-
The specific chemical name: "Montelukast Waste"
-
The date on which the first piece of waste was added (accumulation start date).
-
Step 4: On-Site Accumulation and Storage
Causality: Safe storage minimizes the risk of spills, exposure, and degradation while awaiting pickup.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area or central storage area.
-
Storage Conditions: The area should be secure, away from general laboratory traffic, and protected from direct sunlight to prevent further photodegradation.[17] Store it away from incompatible materials, particularly strong oxidizers.[6]
Step 5: Final Disposal
Causality: The chemical nature of Montelukast requires destruction via high-temperature incineration to ensure complete breakdown and prevent environmental release.
-
Action: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a contracted, licensed hazardous waste disposal company.[18]
-
Documentation: Ensure a hazardous waste manifest is completed. This document provides a chain of custody, tracking the waste from your laboratory to its final destruction, which is a legal requirement. For shipments of non-creditable hazardous waste pharmaceuticals, the manifest may only require the word "PHARMS" instead of specific waste codes.[14]
Decontamination and Spill Management
-
Glassware/Equipment: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or methanol). The first rinseate must be collected and disposed of as Montelukast hazardous waste. Subsequent rinses may be managed as standard hazardous solvent waste, per your institution's policy.
-
Spills:
-
Alert personnel in the area and restrict access.
-
Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
For small powder spills, gently cover with a damp paper towel to avoid making dust airborne.
-
Collect the material using absorbent pads or other appropriate spill cleanup materials.
-
Place all cleanup materials into the designated Montelukast hazardous waste container.
-
Clean the spill area with soap and water.
-
Disposal Workflow Visualization
The following diagram illustrates the compliant disposal pathway for Montelukast waste from the point of generation to final destruction.
Sources
- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. US8471030B2 - Purification of montelukast using simulated moving bed - Google Patents [patents.google.com]
- 5. organon.com [organon.com]
- 6. organon.com [organon.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. ajantapharmausa.com [ajantapharmausa.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. ashp.org [ashp.org]
- 15. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 16. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 17. pccarx.com [pccarx.com]
- 18. sbnsoftware.com [sbnsoftware.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Montelukast, cis-
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and operational protocols for handling Montelukast, cis-isomer, a compound requiring careful management in a laboratory setting. As your partner in laboratory safety, we aim to provide in-depth, experience-driven guidance that goes beyond standard product information, ensuring both your safety and the integrity of your research.
Understanding the Risks: Why PPE is Critical
Montelukast, in its various forms, presents manageable but important safety considerations. The primary routes of occupational exposure are inhalation of aerosolized powders and direct skin or eye contact.[1][2][3] While comprehensive toxicological data on the cis-isomer is not as readily available as for the parent compound, it is prudent to handle it with the same level of care. Potential hazards include:
-
Eye Irritation: Direct contact with Montelukast powder can cause mechanical irritation.[1][3] Some safety data sheets (SDS) for related compounds indicate the potential for serious eye damage.[4]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation or drying.[1][3] Hypersensitivity reactions, though less common, are a possibility.[5]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[2][3]
-
Explosive Dust Hazard: Like many fine organic powders, Montelukast dust can form an explosive mixture with air.[1][3]
Given these risks, a multi-layered approach to safety, centered on appropriate Personal Protective Equipment (PPE), is essential.
Core PPE Requirements for Handling Montelukast, cis-
The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table outlines recommended PPE for various laboratory activities involving Montelukast, cis-.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (Powder) | Safety glasses with side shields or chemical splash goggles | Double-gloving with powder-free nitrile gloves | Disposable gown or lab coat with tight-fitting cuffs | N95 respirator or higher, especially if not handled in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Powder-free nitrile gloves | Disposable gown or lab coat | Not typically required if performed in a fume hood |
| Compound Administration (in vitro/in vivo) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Spill Cleanup (Powder) | Chemical splash goggles and face shield | Double-gloving with powder-free nitrile gloves | Disposable, low-permeability gown or coveralls | N95 respirator or higher |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
Causality Behind PPE Choices:
-
Double-Gloving: When handling potent compounds or during spill cleanup, double-gloving provides an additional barrier against contamination.[6][7] The outer glove can be removed immediately if contaminated, preserving the cleanliness of the inner glove and hands.
-
Powder-Free Gloves: Powder on gloves can absorb hazardous materials, leading to wider contamination.[6]
-
Disposable Gowns: To prevent cross-contamination, gowns worn in hazardous areas should not be worn elsewhere.[6] Disposable gowns are preferred to eliminate the need for laundering potentially contaminated clothing.
-
N95 Respirator: When handling powders outside of a primary engineering control like a fume hood, a respirator is crucial to prevent inhalation of aerosolized particles.[6]
Step-by-Step Protocols for Safe Handling
Donning and Doffing PPE: A Self-Validating System
The order of donning and doffing PPE is critical to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Don a disposable gown, ensuring it is fully closed in the back.[6]
-
Respirator/Mask: If required, put on the respirator, ensuring a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the first, pulling the cuffs over the gown sleeves.[7]
Doffing Sequence (to minimize contamination):
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Remove the gown by rolling it away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection.
-
Respirator/Mask: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plans: Spill Response and Disposal
Spill Response Protocol
Immediate and effective management of a spill is crucial to minimize contamination and health risks.[8]
For a small powder spill (<5g):
-
Alert Personnel: Immediately notify others in the vicinity.[9]
-
Don PPE: Put on appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.[9]
-
Contain the Spill: Gently cover the spill with absorbent pads or wet paper towels to prevent the powder from becoming airborne.[10]
-
Clean the Area: Working from the outside in, carefully collect the material using a scoop or other tools.[11] Avoid dry sweeping.
-
Decontaminate: Clean the spill area with a suitable cleaning agent, followed by a thorough rinse with water.[8][10]
-
Dispose of Waste: Place all contaminated materials (absorbent pads, gloves, gown) into a sealed plastic bag and then into a designated hazardous waste container.[8][10]
For a large spill (>5g) or a spill of an unknown quantity, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Spill Response Workflow
Caption: A decision-making workflow for responding to a Montelukast, cis- spill.
Waste Disposal Plan
Proper disposal of Montelukast, cis- waste is essential to prevent environmental contamination.
-
Segregation: All waste contaminated with Montelukast, cis-, including unused product, contaminated PPE, and spill cleanup materials, should be segregated from regular laboratory trash.
-
Containment: Place solid waste in a clearly labeled, sealed, and leak-proof container.[12][13]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Disposal: Follow your institution's and local regulations for the disposal of pharmaceutical waste. This typically involves incineration by a licensed hazardous waste disposal company.[2] Do not dispose of Montelukast, cis- down the drain or in the regular trash.
Storage
Store Montelukast, cis- in a tightly closed container in a cool, dry, and well-ventilated area, away from light and moisture.[14]
References
- Organon. (2021).
- Slate Run Pharmaceuticals. (2018).
- Ajanta Pharma. (n.d.).
- U.S. National Library of Medicine. (2021).
- Pharmaceutical Manufacturing Resources. (2025). Handling and Control of Spills in Pharmaceutical Manufacturing Environments.
- MedChemExpress. (n.d.).
- Organon. (2020).
- Pharma Beginners. (2023). Personal Protective Equipment (PPE) usage.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Cayman Chemical. (2025). Montelukast-d6 (sodium salt)
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Pharmaffili
- University of British Columbia. (2025). Hazardous Drugs Spill Clean Up.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Acanthus Research. (n.d.). Montelukast Cis-Isomer.
- U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
- Mayo Clinic. (n.d.). Montelukast (oral route).
- Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Cornell University. (n.d.). 5.4 Chemical Spill Procedures.
- Allivet. (n.d.).
- Michigan State University. (n.d.). Spill and Cleaning Protocol.
- Mount Nittany Health System. (n.d.). Safe Disposal of Unused Prescription Medicines.
Sources
- 1. organon.com [organon.com]
- 2. slaterunpharma.com [slaterunpharma.com]
- 3. organon.com [organon.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ajantapharmausa.com [ajantapharmausa.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. fda.gov [fda.gov]
- 13. mountnittanyib.staywellsolutionsonline.com [mountnittanyib.staywellsolutionsonline.com]
- 14. Montelukast: MedlinePlus Drug Information [medlineplus.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
